Birinapant

Catalog No.
S548203
CAS No.
1260251-31-7
M.F
C42H56F2N8O6
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Birinapant

CAS Number

1260251-31-7

Product Name

Birinapant

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide

Molecular Formula

C42H56F2N8O6

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N

SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

solubility

Soluble in DMSO, not in water

Synonyms

TL32711; TL-32711; TL 32711; SMAC mimetic; Birinapant

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC

The exact mass of the compound Birinapant is 806.42909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant is a synthetic, bivalent peptidomimetic that mimics the natural protein SMAC (Second Mitochondrial-derived Activator of Caspases). Its primary mechanism is to antagonize IAP family proteins, shifting the cellular balance toward apoptosis, or programmed cell death. [1] [2] [3]

The core mechanism of this compound can be visualized in the following pathway diagram:

G This compound (TL32711) Mechanism of Action This compound This compound cIAP1_2 cIAP1/2 (TRAF2-associated) This compound->cIAP1_2  Binds & Induces Degradation NFkB NF-κB (Survival Pathway) This compound->NFkB  Abrogates Caspase8 Caspase-8 This compound->Caspase8  Promotes Activation cIAP1_2->NFkB  TNF-Induced Activation Apoptosis Apoptosis Caspase8->Apoptosis

This compound induces apoptosis by degrading cIAPs, activating caspases, and inhibiting NF-κB. [4] [5] [3]

Quantitative Binding and Cellular Activity

This compound exhibits high potency, particularly against cellular IAP1 (cIAP1). [1] [6] [3]

Table 1: Binding Affinity (Kd) of this compound to IAPs [1] [6] [5]

Target Protein Binding Affinity (Kd) Notes
cIAP1 < 1 nM Primary target; leads to rapid proteasomal degradation.
XIAP 45 nM Directly antagonizes caspase inhibition.

Table 2: In Vitro Antiproliferative Activity (IC₅₀) in Selected Cell Lines [1] [6]

Cell Line Cancer Type IC₅₀ (this compound alone) IC₅₀ (this compound + TNF-α)
WM9 Melanoma 2.4 nM 2.7 nM
WTH202 Melanoma Not Effective 1.8 nM
SUM190 Inflammatory Breast Cancer ~300 nM Not Applicable
Kasumi-1 Acute Myeloid Leukemia (AML) 37 nM (rIC₅₀) Not Applicable

Key Experimental Protocols

To help you apply these findings, here are standard protocols used to generate the data.

Fluorescence Polarization (FP) Binding Assay [1] [6]

This assay determines the binding affinity (Kd) of this compound to IAP proteins.

  • Principle: A fluorescently-labeled Smac peptide binds to IAP proteins, increasing fluorescence polarization. Unlabeled this compound competes for binding, reducing polarization.
  • Procedure:
    • A binary complex of the fluorescent peptide (5 nM) and the IAP protein (e.g., 50 nM XIAP) is prepared.
    • This compound (0.001 - 100 μM) is added and incubated for 15 minutes at room temperature.
    • Fluorescence polarization is measured (excitation: 485 nm, emission: 520 nm).
    • Data is analyzed using non-linear least squares fit to a single-site binding model.
In Vitro Cell Viability/Cytotoxicity Assay [1] [6] [5]

This protocol evaluates the anti-proliferative effects of this compound.

  • Cell Seeding: Cells are seeded in plates and allowed to adhere for 24 hours.
  • Drug Treatment: Cells are incubated with a concentration range of this compound (e.g., 1 nM - 10 μM), alone or in combination with cytokines like TNF-α (e.g., 10 ng/mL) or TRAIL (e.g., 10-100 ng/mL).
  • Incubation & Measurement: After 72-96 hours, cell viability is assessed using assays like MTS or trypan blue exclusion.
  • Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated.
In Vivo Efficacy Study in Xenograft Models [1] [7] [6]

This protocol tests the antitumor efficacy of this compound in animal models.

  • Model Establishment: Human cancer cells or patient-derived xenografts are implanted subcutaneously in immunodeficient mice.
  • Randomization & Dosing: Once tumors are palpable, mice are randomized into control and treatment groups. This compound is typically administered via intraperitoneal injection at 30 mg/kg, on a schedule of every three days for five doses (Q3Dx5).
  • Endpoint Analysis: Tumor volume is measured regularly. For pharmacodynamic analysis, tumors are harvested at various time points post-dosing (e.g., 3, 6, 12, 24 hours) and analyzed via Western blot for cIAP1 degradation or immunohistochemistry for caspase-3 activation.

Synergistic Combinations and Predictive Biomarkers

A key characteristic of this compound is its ability to work synergistically with other agents. [4] [8]

  • Death Receptor Ligands: Combination with TNF-α or TRAIL often results in profound, synergistic cytotoxicity, even in cell lines resistant to single-agent treatment. [8]
  • Chemotherapeutic Agents: Co-treatment with conventional chemotherapy like docetaxel can potentiate the antitumor effect. [2]

Research suggests that high baseline expression of TNF-α in tumor cells may be a predictive biomarker for sensitivity to this compound, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL). [8]

References

Mechanism of Action: How Birinapant Works

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant mimics the natural SMAC/DIABLO protein, which is released from mitochondria during apoptosis. It is designed to specifically target cellular IAPs (cIAP1 and cIAP2) for degradation [1] [2] [3]. The core mechanism involves a critical switch in Tumor Necrosis Factor (TNF) signaling pathway, which you can see in the diagram below.

G cluster_normal Normal Signaling (Pro-Survival) cluster_this compound With this compound (Pro-Death) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TNFa->TNFR1 cIAPs_n cIAP1/2 TNFR1->cIAPs_n cIAPs_b cIAP1/2 (Degraded) TNFR1->cIAPs_b RIPK1_n RIPK1 (Ubiquitinated) cIAPs_n->RIPK1_n NFkB_n NF-κB Activation RIPK1_n->NFkB_n Survival Cell Survival & Proliferation NFkB_n->Survival RIPK1_b RIPK1 (Deubiquitinated) cIAPs_b->RIPK1_b Degradation allows ComplexII Complex II (FADD, Caspase-8) RIPK1_b->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis Drug This compound Drug->cIAPs_b

This compound switches TNF-α signaling from pro-survival to pro-death.

  • IAP Antagonism and Degradation: this compound's bivalent structure allows it to bind with high affinity to the BIR domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and proteasomal degradation [1] [2] [3].
  • Switching TNF Signaling: Degradation of cIAP1/2 prevents ubiquitination of RIPK1. This alters the cellular response to TNF-α, leading to the formation of a death-inducing signaling complex (Complex II) that activates caspase-8 and induces apoptosis [1] [4] [2]. If caspase-8 is inhibited, this can alternatively lead to necroptosis via the RIPK1/RIPK3/MLKL pathway [2] [5].
  • Induction of Autocrine Death: By stabilizing NF-κB-inducing kinase (NIK), this compound can promote the production and secretion of TNF-α from the cancer cell itself, creating an autocrine loop that sustains the cell death signal [4] [2].

Quantitative Efficacy Data Across Cancer Models

The anti-tumor efficacy of this compound has been evaluated across various cancer types, with results varying based on cancer model, combination partners, and whether cIAP1/2 degradation was achieved [6] [4].

Cancer Type Model Type Treatment Regimen Key Efficacy Findings Reference
Melanoma In vitro (17 cell lines) This compound + TNF-α Strong combination activity in 12/18 lines; effective in BRAF-inhibitor resistant lines [1]. [1]
Triple-Negative Breast Cancer (TNBC) In vivo (PDX models) This compound single agent Significant tumor growth inhibition in 3/3 TNBC models; no effect in ER+ models [4]. [4]
Ovarian Cancer Phase II Clinical Trial This compound single agent No clinical benefit; consistent cIAP1 downregulation in tumor biopsies confirmed target engagement [6]. [6]
Ovarian Cancer In vitro & In vivo (xenograft) This compound + Carboplatin/Paclitaxel Synergistic cell death; >50% decrease in xenograft growth, enhanced survival [5]. [5]
Chronic Myeloid Leukemia (CML) In vitro (primary cells) This compound + NK Cells Enhanced NK-cell cytotoxicity against CML cell lines and primary patient samples [7]. [7]

Key Experimental Protocols

To help you design and interpret this compound studies, here are methodologies from key publications.

In Vitro Drug Sensitivity and Apoptosis Assay [1]

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its effect on cell viability and apoptosis.

  • Cell Seeding: Plate melanoma cells in 96-well plates and allow to attach for 24 hours.
  • Drug Treatment: Treat cells with this compound and/or human recombinant TNF-α for 72 hours. A TNF-α neutralizing antibody can be included as a control to confirm the role of this cytokine.
  • Viability Measurement: Perform CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) according to the manufacturer's description (Promega) to quantify cell viability.
  • Apoptosis Analysis (Annexin V Staining):
    • Harvest treated cells.
    • Stain with an annexin V allophycocyanin (APC) conjugate (Invitrogen) per manufacturer's instructions.
    • Analyze samples using a flow cytometer (e.g., EPICS XL apparatus).
  • Immunoblot Analysis:
    • Lyse cells and quantify protein.
    • Subject equal amounts of protein (10–40 μg) to SDS-PAGE and transfer to PVDF membranes.
    • Probe with primary antibodies (e.g., cIAP1, cIAP2, PARP, Caspase-8, GAPDH) overnight at 4°C.
    • Incubate with fluorescently labeled secondary antibodies and scan using an Odyssey system (LI-COR).
Analysis of Cell Death Mechanism [5]

This method determines whether this compound-induced cell death occurs via apoptosis or necroptosis.

  • Pre-treatment with Inhibitors: Incubate ovarian cancer cells (e.g., OVCAR3) with either:
    • ZIETD-FMK (a caspase-8 inhibitor, 20 µM) to block apoptosis.
    • Necrostatin-1 (a RIPK1 inhibitor, 10 µM) to block necroptosis.
    • Incubate for 1 hour before adding this compound and chemotherapy drugs.
  • Combination Treatment: Treat cells with a combination of this compound, carboplatin, and paclitaxel for 24-48 hours.
  • Viability Assessment: Measure cell viability using an assay like MTS.
  • Mechanism Validation via Immunoblotting:
    • Analyze cell lysates by Western blot for key markers:
      • Apoptosis: Cleaved caspase-3, cleaved PARP.
      • Necroptosis: Phosphorylated MLKL, phosphorylated RIPK3.

Future Directions and Rational Combinations

Clinical trials of this compound as a single agent showed limited efficacy, highlighting the need for rational combination strategies [6] [2]. The diagram below illustrates the strategic approach to patient selection and combination therapy.

G Start Patient Tumor Biomarker Biomarker Analysis Start->Biomarker Decision Competent Death Receptor Signaling Pathway? Biomarker->Decision Combine Combine with: • Chemotherapy • TNF-α • Immunotherapy Decision->Combine Yes Treat Treatment with This compound Decision->Treat No Outcome Enhanced Tumor Cell Death Combine->Outcome Treat->Outcome

A strategic approach for using this compound in cancer therapy.

  • Synergy with Conventional Chemotherapy: this compound synergizes with carboplatin and paclitaxel in ovarian cancer models, inducing cell death even in caspase-8 low, chemotherapy-resistant settings [5]. The sequence of administration is critical, as this compound can antagonize carboplatin if given simultaneously, but shows synergy with paclitaxel [5].
  • Leveraging the Tumor Microenvironment: this compound can enhance the cytotoxicity of Natural Killer (NK) cells against Chronic Myeloid Leukemia (CML) cells by upregulating NF-κB target genes in NK cells [7].
  • Biomarker-Driven Patient Selection: A "TNFα gene signature" featuring high expression of TNF and RIPK1 has been identified as a potential predictor of response to SMAC mimetics in TNBC [4]. Cancers with a "competent death receptor signaling pathway," often found in TNBCs, are more likely to respond [4].

The future of this compound likely lies not as a standalone treatment, but as a rational combination partner in selected patient populations with specific molecular vulnerabilities [4] [2] [5].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant's pro-apoptotic action is multifaceted, directly triggering cell death and modulating key survival pathways.

  • IAP Antagonism and Apoptosis Induction: As a SMAC mimetic, this compound mimics the native SMAC/DIABLO protein. It binds with high affinity to the BIR3 domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and rapid proteasomal degradation [1] [2]. This degradation leads to the de-ubiquitination of receptor-interacting protein kinase 1 (RIPK1), facilitating the formation of a pro-death complex (ripoptosome) that activates caspase-8 and initiates the extrinsic apoptosis pathway [3]. Furthermore, by binding to the BIR2 and BIR3 domains of XIAP, this compound displaces active caspases-3, -7, and -9, thereby relieving the blockade on the execution phase of apoptosis [4] [2].

  • Modulation of NF-κB Signaling: A key and unique feature of bivalent SMAC mimetics like this compound is their ability to inhibit TNF-mediated activation of the canonical NF-κB pathway [1]. This is achieved by effectively depleting cIAP1 even from the TRAF2 complex, which monovalent mimetics cannot efficiently target. This compound also inactivates the non-canonical NF-κB pathway. The degradation of cIAP1/2 leads to the stabilization of TRAF3, which in turn promotes the degradation of NF-κB-inducing kinase (NIK). Reduced NIK levels prevent the processing of p100 to p52, ultimately downregulating pro-survival genes like BCL-XL [3].

The following diagram illustrates the core mechanisms and consequences of this compound activity:

G cluster_primary Primary Actions This compound This compound Degradation Degradation This compound->Degradation XIAP XIAP This compound->XIAP Inhibits Apoptosis Apoptosis Degradation->Apoptosis NFkB_Pathway NFkB_Pathway Degradation->NFkB_Pathway cIAP1_cIAP2 cIAP1_cIAP2 Degradation->cIAP1_cIAP2 Targets TRAF2_Complex TRAF2_Complex Degradation->TRAF2_Complex  Depletes NIK NIK Degradation->NIK  Stabilizes TRAF3 Degrades NIK RIPK1 RIPK1 cIAP1_cIAP2->RIPK1  Degrades Caspases Caspases XIAP->Caspases  Releases Caspases->Apoptosis ProDeath_Complex ProDeath_Complex RIPK1->ProDeath_Complex  Activates TRAF2_Complex->NFkB_Pathway  Inhibits Canonical p52_BCLXL p52_BCLXL NIK->p52_BCLXL  Prevents p100->p52 Downregulates BCL-XL p52_BCLXL->NFkB_Pathway  Inactivates Non-Canonical ProDeath_Complex->Caspases  Activates

Figure 1: Core mechanistic pathways of this compound. The antagonist induces degradation of cIAP1/2 and inhibits XIAP, leading to caspase activation and modulation of NF-κB signaling.

Experimental Evidence and Protocols

Preclinical studies across various cancers provide robust evidence for this compound's activity and detailed methodologies for investigating its effects.

In Vitro Cell Viability and Apoptosis Assays

Standard protocols involve treating cancer cell lines with this compound alone or in combination, followed by viability and apoptosis measurement after 72 hours.

  • Cell Lines and Culture: Experiments use authenticated cell lines (e.g., NSCLC, multiple myeloma, HNSCC) cultured in standard media like RPMI-1640 or DMEM with 10% FBS, regularly tested for mycoplasma [5] [6] [3].
  • Drug Treatment: this compound is dissolved in DMSO and diluted in culture medium, keeping final DMSO concentration low (e.g., ≤0.1%) [5] [3]. Combination studies often use a fixed, sub-lethal concentration (IC₁₀) of this compound with a titrated dose of the partner drug (e.g., FasL, chemotherapy) [6].
  • Viability Measurement: Common methods include MTS, XTT, or CellTiter-Glo assays, which measure metabolic activity or ATP content as a proxy for live cells. Dose-response curves are plotted to calculate the half-maximal inhibitory concentration (IC₅₀) [5] [7].
  • Apoptosis Detection: The Annexin V/7-AAD staining assay is widely used. Early apoptotic cells are Annexin V positive and 7-AAD negative, while late apoptotic/dead cells are positive for both, quantified using flow cytometry [6] [3].
Key In Vivo Model

This compound's efficacy is also validated in animal models, such as murine xenografts.

  • Model Establishment: Immunodeficient mice (e.g., NOD/SCID-γ) are subcutaneously injected with human cancer cells (e.g., U266 multiple myeloma cells) [3].
  • Dosing and Efficacy Evaluation: When tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into control and treatment groups. This compound is typically administered intraperitoneally, dissolved in a vehicle like Captisol. Tumor volume is tracked over time using calipers, and survival is a key endpoint [3].
  • Biomarker Analysis: Excised tumors can be analyzed by Western blot to confirm on-target effects, such as decreased cIAP1/2 levels and increased cleavage of PARP (a caspase substrate) [3].

Rational Combination Strategies

This compound is primarily investigated in rational combinations to overcome apoptotic resistance in cancers. The table below summarizes key partners and their mechanistic basis.

Combination Partner Mechanistic Rationale & Context Evidence Model
Death Receptor Agonists (e.g., TRAIL, FasL) Synergistically activates extrinsic apoptosis pathway; this compound removes IAP blockade on caspase activation [6] [8]. HNSCC cell lines [6]; Colorectal cancer cells [8]
Proteasome Inhibitors (e.g., Bortezomib) Co-inhibition of canonical & non-canonical NF-κB; disrupts key survival pathway in hematological cancers [3]. Multiple myeloma cell lines & primary cells; in vivo xenograft [3]
HDAC Inhibitors (e.g., Entinostat) HDAC inhibitors upregulate TNFα expression; this compound enhances TNFα-mediated cell death [7]. Ovarian cancer cell lines [7]
Kinase Pathway Inhibitors (e.g., BRAF or p38 inhibitors) Targets specific resistance mechanisms (e.g., KRAS-mediated resistance); combination restores apoptosis sensitivity [5] [8]. LKB1-mutated NSCLC [5]; BRAF-mutated colorectal cancer [8]
BCL-2 Inhibitors (e.g., ABT-199) Dual targeting of intrinsic (BCL-2) & extrinsic (IAPs) apoptotic regulators; effective in cells with high BCL-2 expression [8]. Colorectal cancer cells [8]

Clinical and Preclinical Status

While this compound has demonstrated consistent on-target activity in clinical settings (e.g., degradation of cIAP1 in patient tumor biopsies), its single-agent anti-tumor activity has often been limited, as observed in a phase 2 trial for relapsed ovarian cancer [7]. This underscores that its primary therapeutic value lies in well-designed combination regimens, many of which are under active preclinical and clinical investigation.

References

Birinapant cIAP1 XIAP binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Key Properties

The table below summarizes the core biochemical characteristics of Birinapant:

IAP Target Reported Binding Affinity (Kd) Primary Role & Consequence of Inhibition
cIAP1 <1 nM (sub-nanomolar) [1] [2] [3] Promotes cell survival via NF-κB signaling; degradation leads to apoptosis [4] [5].
XIAP 45 nM [2] [3] [5] Directly inhibits caspases-3, -7, and -9; antagonism relieves caspase inhibition [6].
cIAP2 High affinity (specific Kd not detailed in results) [1] Functionally redundant with cIAP1; co-degradation disrupts survival signaling [7] [5].
ML-IAP Binds with high affinity (specific Kd not detailed in results) [1] An IAP highly expressed in some melanomas; inhibition promotes apoptosis [5].

Mechanism of Action and Signaling Pathways

This compound mimics the natural SMAC protein, which is released from mitochondria to trigger apoptosis. The following diagram illustrates how this compound shifts the balance from cell survival to death.

G cluster_1 Normal Signaling (Pro-Survival) cluster_2 With this compound (Pro-Apoptotic) This compound This compound TNF_Alpha TNF_Alpha cIAPs cIAPs This compound->cIAPs Binds & Degrades TNFR_Complex TNFR_Complex TNF_Alpha->TNFR_Complex Binds TNFR_Complex_2 TNFR Complex (without cIAPs) TNF_Alpha->TNFR_Complex_2 Binds TNFR_Complex->cIAPs Recruits & Activates NFkB_Survival NFkB_Survival cIAPs->NFkB_Survival Activates Apoptosis Apoptosis Caspase8_Apoptosis Caspase8_Apoptosis Caspase8_Apoptosis->Apoptosis TNFR_Complex_2->Caspase8_Apoptosis Forms Death Complex & Activates

This compound's degradation of cIAP1/2 fundamentally alters cell fate. In many cancer cells, this creates a state of TNF-α dependency, where the cell's own TNF-α drives its death [5]. Single-agent efficacy is observed in some models [4], while others require exogenous TNF-α [2] [5]. This compound also relieves XIAP-mediated caspase inhibition, directly enabling apoptosis [4].

Key Experimental Protocols

The foundational data on this compound's activity is obtained through standardized biochemical and cellular assays.

Fluorescence Polarization (FP) Binding Assay

This cell-free assay quantitatively measures this compound's direct binding affinity (Kd) to IAP proteins [2] [3].

  • Principle: A fluorescently-labeled Smac peptide binds to IAPs, causing high polarization. Unlabeled this compound competes for binding, reducing polarization.
  • Workflow: The assay follows a clear, sequential process to determine binding affinity.

G Step1 1. Prepare IAP Protein and Fluorescent Smac Peptide Step2 2. Establish Binary Complex (Measure Initial Polarization) Step1->Step2 Step3 3. Titrate in this compound (Competes for Binding) Step2->Step3 Step4 4. Measure Polarization Signal Step3->Step4 Step5 5. Calculate Kd via Nonlinear Regression Step4->Step5

In Vitro Cell Viability and Apoptosis Assays

These protocols evaluate the functional cellular response to this compound treatment [4] [2].

  • Cell Culture: Use relevant cancer cell lines (e.g., inflammatory breast cancer SUM149/190, melanoma, NSCLC). Seed cells and allow adhesion.
  • Treatment:
    • Single Agent: this compound (e.g., 1 nM - 10 µM).
    • Combination: With TRAIL (e.g., 0-100 ng/mL) or TNF-α (e.g., 1-50 ng/mL).
    • Control: Use neutralizing anti-TNF-α antibody or caspase inhibitors (e.g., Q-VD-OPh) to confirm mechanism.
  • Viability Readout (MTS/MTT): Measure metabolically active cells after 24-72 hours of treatment [2] [3].
  • Apoptosis Confirmation (Annexin V/7-AAD Staining): Detect phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis) via flow cytometry after ~12 hours of treatment [4] [2].
  • Target Engagement (Western Blot): Confirm cIAP1/2 degradation, PARP cleavage, and caspase-3/8 activation in cell lysates post-treatment [4] [5].

Research Applications and Rational Combinations

The mechanistic understanding of this compound informs its use in preclinical research, highlighting its potential in specific genetic contexts and combination strategies.

Context/Combination Observed Effect & Proposed Rationale Key Evidence
Inflammatory Breast Cancer (IBC) Single-agent apoptosis in SUM190; synergy with TRAIL in SUM149. XIAP inhibition key for TRAIL potentiation [4]. [4]
Melanoma (with TNF-α) Strong synergistic cell death. This compound degrades cIAP1/2, allowing TNF-α to activate caspase-8 via complex II [2] [5]. [2] [5]
Non-Small Cell Lung Cancer (NSCLC) Overcomes radioresistance. Likely via inhibition of IAP-mediated survival signals post-DNA damage [7]. [7]
LKB1-Mutated NSCLC Selective sensitivity in LKB1-deleted models. Potential synthetic lethality; combination with p38 inhibitor Ralimetinib overcomes KRAS-mediated resistance [8]. [8]
Pancreatic Cancer (with Paclitaxel) Synergistic killing of PANC-1 cells. This compound induces apoptosis in paclitaxel-arrested cells; combination increases pJNK and reduces Bcl2 [9]. [9]

References

how does Birinapant induce caspase activation

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

To investigate Birinapant's mechanism of action, researchers use a suite of standard molecular and cellular biology techniques. Key methodologies from the search results are detailed below.

Cell Viability and Cytotoxicity Assays

These assays determine the overall cytotoxic effect of this compound, alone or in combination.

  • Common Assays: MTS assay, CellTiter-Glo Luminescent Cell Viability Assay, and sulforhodamine B (SRB) assay [1] [2].
  • Typical Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with this compound across a range of concentrations (e.g., 0.1 nM to 10 µM), alone or with other agents (e.g., TNFα, TRAIL, chemotherapy) [2] [3].
    • Incubate for a defined period (e.g., 24–72 hours) [1] [2].
    • Add the MTS reagent or CellTiter-Glo reagent and incubate for 1-3 hours.
    • Measure absorbance (MTS) or luminescence (CellTiter-Glo). The signal is proportional to the number of viable cells.
    • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the half-maximal inhibitory concentration (IC₅₀) [1].
Immunoblot Analysis

This technique is crucial for confirming target engagement and observing downstream molecular events.

  • Procedure:
    • Lyse Cells: Harvest treated and control cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors [2].
    • Separate Proteins: Load equal amounts of protein (10–40 µg) onto an SDS-polyacrylamide gel for electrophoresis [2].
    • Transfer to Membrane: Electrophoretically transfer proteins from the gel to a PVDF or nitrocellulose membrane [2].
    • Block and Probe:
      • Block the membrane with 5% non-fat milk or BSA.
      • Incubate with primary antibodies overnight at 4°C. Key antibodies for mechanism validation include:
        • cIAP1/2: To confirm this compound-induced degradation [2] [3].
        • Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP: As markers of apoptosis execution [1] [3].
        • RIPK1, phospho-MLKL: To investigate necroptosis [4] [5].
    • Visualize: Incubate with fluorescent or HRP-conjugated secondary antibodies. Detect signals using a system like LI-COR Odyssey or via chemiluminescence [2].
Mechanism Validation using Inhibitors and Neutralizing Antibodies

These tools are essential to pinpoint the specific death pathway involved.

  • Protocol Inclusions:
    • Pan-caspase Inhibitor: Use Q-VD-OPh (e.g., 10-20 µM) to confirm that cell death is caspase-dependent apoptosis [5] [3].
    • Necroptosis Inhibitor: Use Necrostatin-1 (e.g., 10-30 µM) to test for RIPK1-dependent necroptosis [4] [5].
    • Death Ligand Blockade: Use neutralizing antibodies against TNFα or TRAIL (e.g., 1-10 µg/mL) to determine if cell death relies on autocrine signaling [5] [3].

G Start Initiate Study on This compound-Induced Caspase Activation Step1 In vitro Treatment • Dose-response (nM-µM) • Time course (24-72h) • +/- Combination Agents Start->Step1 Step2 Functional Viability Assay (MTS / CellTiter-Glo) Step1->Step2 Step3 Mechanistic Analysis (Immunoblotting) Step2->Step3 Step4 Pathway Validation (Pharmacological Inhibitors) Step3->Step4 Step3_detail Key Immunoblot Targets: • cIAP1 (Degradation) • Cleaved Caspases-8, -3 • Cleaved PARP • RIPK1 / pMLKL Step3->Step3_detail Step4_detail Key Validation Tools: • Q-VD-OPh (Caspase Inhib.) • Necrostatin-1 (Necroptosis Inhib.) • α-TNFα (Neutralizing Ab) Step4->Step4_detail End Confirm Mechanism of Caspase Activation Step4->End

Figure 2: Experimental workflow for studying this compound-induced caspase activation.

Quantitative Activity Data

The efficacy of this compound is context-dependent, influenced by cancer type, genetic background, and combination partners. The following table synthesizes key quantitative findings from recent research.

Cancer Type / Model Experimental Context Key Quantitative Finding Citation
Non-Small Cell Lung Cancer (NSCLC) LKB1-mutated cell lines vs. LKB1-WT. Induced apoptosis and caspase activation selectively in LKB1-deleted cells; KRAS mutation conferred resistance, overcome by adding Ralimetinib (p38 MAPK inhibitor) [1]. [1]
Ovarian Cancer Caspase 8-low (KD) cell lines with carboplatin/paclitaxel. Enhanced cell death in Caspase 8-KD cells; combination index (CI) showed synergism (CI<1) with paclitaxel but potential antagonism with carboplatin, highlighting critical timing [4]. [4]
Triple-Negative Breast Cancer (TNBC) Patient-derived xenograft (PDX) models in vitro and in vivo. Exhibited single-agent activity in TNBC PDX models; cell death was primarily blocked by pan-caspase inhibitor Q-VD-OPh [5]. [5]
Melanoma Panel of 17 cell lines combined with TNFα. The combination of this compound and TNFα showed strong combination activity in 12/18 cell lines, overcoming resistance to BRAF inhibitors [2]. [2]
Inflammatory Breast Cancer (IBC) TRAIL-insensitive and TRAIL-sensitive IBC cell lines. Induced cell death as a single agent and enhanced TRAIL potency; mechanism was IAP-dependent and TNF-α-independent [3]. [3]
Epidermoid Carcinoma & TNBC Combined with an immunotoxin (HB21PE40). Caused complete tumor regressions in MDA-MB-468 (TNBC) xenograft models, but not in A431 tumors, demonstrating selective synergy [6]. [6]

Discussion for Research and Development

The data underscores that this compound is not a universally effective cytotoxin but functions as a sensitizing agent that lowers the threshold for apoptosis. Its clinical success will likely depend on predictive biomarkers and rational combination strategies.

  • Predictive Biomarkers: Research indicates that tumors with low Caspase-8 expression [4], specific mutational profiles like LKB1 loss [1], or a molecular signature of competent death receptor signaling (e.g., high TNF, RIPK1) [5] may be most susceptible.
  • Combination Rationale: The synergy with agents like TRAIL, immunotoxins, and chemotherapy is well-established [6] [3]. However, the observation that simultaneous administration with certain chemotherapies (e.g., carboplatin) can be antagonistic highlights the critical importance of scheduling in treatment protocols [4].
  • Cell Death Modality: While this compound primarily induces caspase-mediated apoptosis, in specific contexts where caspase activity is suppressed, it can promote RIPK1/RIPK3/MLKL-mediated necroptosis [4] [5] [7]. This alternative pathway offers a mechanism to eliminate apoptosis-resistant cells.

References

Birinapant NF-κB signaling pathway effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Birinapant is designed to mimic the natural protein Smac/DIABLO. It binds to the BIR3 domains of IAP proteins with high affinity, leading to their degradation [1] [2]. This degradation initiates a cascade of events centered on the TNFR1 signaling complex.

The following diagram illustrates the key molecular mechanisms by which this compound affects NF-κB signaling and cell death pathways.

G This compound This compound (SMAC Mimetic) cIAPs cIAP1/cIAP2 (TRAF2-bound) This compound->cIAPs Binds BIR3 Domains cIAPs_Degraded cIAP Degradation via Proteasome cIAPs->cIAPs_Degraded Induces Auto-ubiquitination NFkB_Canonical Canonical NF-κB Activation cIAPs_Degraded->NFkB_Canonical Blocks Complex_II Formation of Complex IIb cIAPs_Degraded->Complex_II Promotes Formation NFkB_Inhibited NF-κB Signaling INHIBITED NFkB_Canonical->NFkB_Inhibited Prevents Apoptosis Caspase-8 Activation & APOPTOSIS Complex_II->Apoptosis Leads to

> The mechanism of this compound in inhibiting NF-κB and inducing apoptosis.

Key Experimental Evidence & Protocols

The characterization of this compound's effects relies on specific biochemical and cellular assays. The key experiments and their methodologies are outlined below.

Experimental Goal Key Methodologies & Assays Readout / Outcome
cIAP Degradation Treat cancer cells with this compound. Analyze cell lysates by Western Blotting using antibodies against cIAP1 and cIAP2 [1]. Rapid loss of cIAP1 and cIAP2 protein levels, indicating degradation [1].

| NF-κB Inhibition | 1. Immunofluorescence: Use antibodies against the p65 (RelA) subunit to visualize its cellular location [3]. 2. Reporter Gene Assay: Transfert cells with a plasmid containing an NF-κB response element driving luciferase expression. Measure luciferase activity after TNF-α stimulation with/without this compound [3]. | 1. p65 retained in cytoplasm. 2. Significant reduction in luciferase activity, confirming inhibition of transcriptional activity [3]. | | Cell Death Induction | Treat cells with this compound ± TNF-α. Use assays like Caspase-Glo 3/7 to measure caspase activity or Annexin V/Propidium Iodide staining followed by flow cytometry [1] [4]. | Increased caspase activity and percentage of Annexin V-positive cells, confirming apoptosis induction [1] [4]. | | Complex Formation (RIPK1:Caspase-8) | Immunoprecipitation: Use an antibody against RIPK1 or Caspase-8 to pull down the protein complex from treated cells. Detect associated proteins by Western Blotting [1]. | Detection of RIPK1 and Caspase-8 in the same complex, indicating formation of the pro-apoptotic complex IIb [1]. |

Research Implications and Context

  • Bivalent vs. Monovalent Specificity: this compound's bivalent structure is crucial for its unique ability to inhibit TNF-mediated NF-κB activation, a property not shared by monovalent SMAC mimetics [3]. This is linked to its superior efficacy in depleting the specific pool of cIAP1 associated with TRAF2 [1] [3].
  • Selective Vulnerability in Cancer: Research has identified specific genetic contexts that make cancer cells more susceptible to this compound. For example, LKB1-deficient non-small cell lung cancer (NSCLC) cells show heightened sensitivity to this compound-induced apoptosis [4].
  • Combination Therapy Potential: Given that this compound can shift the cellular balance from survival to death, it is being actively investigated in combination with other agents. Combining this compound with a p38α inhibitor (Ralimetinib) was shown to overcome resistance in KRAS-mutated NSCLC models [4].

References

Mechanism of Action: Restoring Cell Death and Enhancing Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant targets and degrades Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP [1]. This action shifts the cellular balance from survival to death through two key mechanisms:

  • Inducing Apoptosis and Necroptosis: IAPs normally block cell death by inhibiting caspase activity. By removing this inhibition, this compound restores the cell's ability to undergo caspase-dependent apoptosis [2]. Under conditions of caspase inhibition, it can also promote RIPK1/RIPK3/MLKL-mediated necroptosis [3].
  • Enhancing Antigen Presentation: Recent studies show this compound upregulates Major Histocompatibility Complex (MHC) class I molecules [4]. This "reshapes the immunopeptidome," increasing the diversity and abundance of presented antigens—including those from cancer/testis antigens (CTAs) and tumor-specific neoantigens—making tumor cells more visible and vulnerable to immune attack [4].

The core signaling pathway is summarized below:

G cluster_0 If Caspases Inhibited This compound This compound IAPs IAPs This compound->IAPs Binds & Degrades MHC_Upregulation MHC_Upregulation This compound->MHC_Upregulation  Promotes TNF_TNFR1 TNF_TNFR1 IAPs->TNF_TNFR1 Loss of Inhibition Complex_II Complex_II TNF_TNFR1->Complex_II  Forms Complex II (RIPK1, FADD, Caspase-8) Apoptosis Apoptosis Complex_II->Apoptosis  Activates Caspases ZVAD ZVAD Complex_II->ZVAD  Switch to Necroptosis Necroptosis Enhanced_Immunogenicity Enhanced_Immunogenicity MHC_Upregulation->Enhanced_Immunogenicity  Presents More/Diverse  Antigens (CTAs, Neoantigens) RIPK1_RIPK3 RIPK1_RIPK3 ZVAD->RIPK1_RIPK3 pMLKL pMLKL RIPK1_RIPK3->pMLKL pMLKL->Necroptosis

This compound induces cell death via apoptosis/necroptosis and enhances anti-tumor immunity by modulating antigen presentation.

Preclinical Efficacy in Cancer Models

This compound shows promising efficacy across various cancer types, both as a monotherapy and in combination with other agents.

Cancer Type Model Used Key Findings & Efficacy Combination Agents & Effects
Ovarian Cancer (Platinum-Resistant) 7 EOC cell lines; 10 platinum-resistant primary patient tumors in 3D organoid assay; PDX model [5] Effective in subset of cell lines & patient samples; combo with carboplatin effective in vitro & in vivo in PDX [5]. Overcomes platinum resistance in CA125-negative tumor-initiating cells [6]. Carboplatin: Overcomes chemoresistance in high cIAP tumor subpopulations [5] [6].
Triple-Negative Breast Cancer (TNBC) Panel of TNBC & ER+ cell lines; multiple PDX models in vivo [2] Single-agent activity in TNBC PDX models; superior potency in TNBC vs. ER+ cells; efficacy linked to competent death receptor pathway & higher TNF expression [2]. Docetaxel: Augments response via TNF induction [2]. Immune Checkpoint Inhibitors: Potential synergy suggested by increased immunogenicity [4].
Head & Neck Squamous Cell Carcinoma (HNSCC) Human HNSCC cell lines; xenograft mouse model [7] Alone/with TNFα/TRAIL decreases cell density; synergism with docetaxel in vitro; monotherapy inhibits growth in docetaxel-resistant xenograft; combo further delays growth [7]. TNFα, TRAIL, Docetaxel: Synergistic effects in decreasing cell density & increasing death [7].
Colorectal Cancer (CRC) HT29 & other CRC cell lines; patient-derived CRC models [3] Lacks single-agent clinical activity; combo with Cabozantinib induces apoptosis/necroptosis; effective in heterogeneous panel of patient-derived CRC models [3]. Cabozantinib: Targets Met-RIPK1 axis, enforces TNF-mediated apoptosis & necroptosis, overcomes resistance [3].
Other Findings (Immunomodulation) HT29, MCF7 cells; HT29 CDX model [4] Reshapes tumor immunopeptidome; increases number/abundance of immunopeptides, CTA peptides, & neoantigens; enhances immunogenicity [4]. Potentially any Immunotherapy: Mechanism supports combo with ICIs [4].

Experimental Protocols for Key Assays

Here are core methodologies from preclinical studies to help design your experiments.

3D Organoid Bioassay for Drug Efficacy (Ovarian Cancer)

This protocol assesses this compound + carboplatin efficacy in patient-derived models [5].

  • Cell Culture: Use authenticated ovarian cancer cell lines (e.g., SKOV3, OVCAR3) or primary dissociated platinum-resistant patient tumors.
  • 3D Culture Setup: Suspend 5,000 cells/well in a mixture of Matrigel matrix and MammoCult growth medium. Plate around the rim of a 96-well plate and allow organoids to form over 1-2 days.
  • Drug Treatment: Treat organoids with this compound and/or carboplatin in a dose-dependent manner (e.g., carboplatin at 0, 10, 25, 50, 100, 150, 200, 250 µM) for 3 consecutive days.
  • Viability Readout: Use the CellTiter-Glo 3D Viability Assay to measure ATP luminescence as a proxy for cell viability after the treatment period.
Analysis of Cell Death Mechanism (Breast Cancer PDX)

This protocol identifies cell death mechanisms using inhibitors [2].

  • Model Setup: Use tumor spheres derived from TNBC Patient-Derived Xenograft (PDX) models.
  • Drug Treatment: Treat spheres with the Smac mimetic (e.g., this compound). To investigate mechanism, pre-treat or co-treat with specific inhibitors:
    • Pan-caspase inhibitor: Q-VD-OPh (e.g., 20 µM) to test for caspase-dependent apoptosis.
    • RIPK1 inhibitor: Necrostatin-1 (e.g., 30 µM) to test for necroptosis.
    • Neutralizing Antibodies: Anti-TNF and/or Anti-TRAIL antibodies to determine the role of autocrine death ligands.
  • Assessment: Measure cell viability after 24-48 hours. A significant rescue of viability by an inhibitor indicates the corresponding pathway's involvement.
Immunopeptidome Profiling Workflow

This multi-omics workflow identifies immunogenic antigens [4].

G Start Cell Lines (HT29/MCF7) or CDX Models Step1 Treatment (DMSO Ctrl vs. This compound) Start->Step1 Step2 Sample Collection & HLA-I Peptide Isolation Step1->Step2 Step3 Multi-Omics Data Acquisition Step2->Step3 Step4 Bioinformatic Analysis Step3->Step4 WES WES (Mutations, HLA Typing) Step3->WES Proteomics Proteomics (Protein Abundance) Step3->Proteomics Immunopeptidomics Immunopeptidomics (MS of HLA-bound peptides) Step3->Immunopeptidomics Step5 Immunogenicity Validation Step4->Step5 ELISpot ELISpot Step5->ELISpot FCM Flow Cytometry Step5->FCM

Integrated multi-omics workflow identifies and validates this compound-induced changes in antigen presentation.

  • Cell Treatment & HLA-I Peptide Isolation: Treat cells (e.g., HT29, MCF7) with this compound or vehicle control (DMSO). Isulate HLA-I-peptide complexes from cell lysates using immunoprecipitation.
  • Multi-Omics Data Acquisition:
    • Immunopeptidomics: Analyze eluted peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to sequence HLA-bound peptides.
    • Whole-Exome Sequencing (WES): Perform on treated and control cells to identify tumor-specific mutations and determine HLA-I allotype.
    • Proteomics: Use Data-Independent Acquisition (DIA) MS to analyze global protein expression changes.
  • Bioinformatic Analysis: Integrate datasets. Identify peptides derived from cancer-testis antigens (CTAs) and neoantigens by mapping immunopeptide sequences to the human proteome and WES-derived mutation database.
  • Immunogenicity Validation: Synthesize identified neoantigen candidates. Use ELISpot (interferon-γ release) and co-culture assays with Flow Cytometry (e.g., for CD8+ T-cell activation markers) to confirm T-cell activation.

Research Implications and Future Directions

  • Clinical Translation Considerations: Early-phase trials showed this compound was well-tolerated and achieved target suppression (cIAP1 degradation) in patient tumors [8]. However, it lacked efficacy as a single agent in platinum-resistant ovarian cancer [8], underscoring the critical need for rational combination therapies and predictive biomarkers.
  • Emerging Mechanisms and Opportunities: The discovery that this compound reshapes the immunopeptidome provides a strong rationale for combination with immune checkpoint inhibitors [4]. Research into novel combinations, like with Cabozantinib in CRC, reveals strategies to overcome intrinsic resistance by targeting parallel survival pathways [3].

References

Birinapant pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Birinapant

The table below summarizes the key pharmacokinetic parameters of this compound from non-clinical and clinical studies.

Parameter Findings/Value Context
Volume of Distribution ~710 L (human, Phase I) [1] Suggests extensive tissue distribution.
Terminal Half-Life 19 - 47 hours (human, Phase I) [1] Supports intermittent dosing regimens.
Clearance Not fully quantified in results Data indicates linear, dose-proportional exposure [1].
Administration & Bioavailability Intravenous (IV) infusion (clinical); Intraperitoneal (IP) in mice with ~100% bioavailability [1] IP injection in mice is a valid route for preclinical PK/PD modeling.
Tissue Distribution High distribution to liver, kidney, lung, and tumor; lower in brain [1] PBPK models describe diffusion-limited distribution into tissues like tumor [1].

Pharmacodynamic Profile & Mechanism of Action

This compound's primary mechanism is the induction of apoptosis by mimicking the native mitochondrial protein SMAC [2].

Primary Mechanism of Action

As a bivalent Smac mimetic, this compound is designed to bind with high affinity to multiple IAPs, including cIAP1, cIAP2, and XIAP [1] [2]. This binding promotes the ubiquitination and proteasomal degradation of cIAP1 and cIAP2 [2]. Degradation of cIAPs disrupts their pro-survival functions, which includes:

  • Activation of Caspases: With IAPs neutralized and degraded, caspases (particularly caspase-3) are freed to execute apoptosis [3] [2].
  • Modulation of Cell Signaling: cIAP loss alters signaling through pathways like NF-κB and can sensitize cells to death receptor (e.g., TNF-α) mediated apoptosis [2] [4].
Evidence of Target Engagement

Clinical and preclinical studies have confirmed this compound's on-target effects:

  • In a Phase II trial, paired tumor biopsies from ovarian cancer patients showed consistent downregulation of cIAP1 and a decrease in pro-caspase3 after this compound treatment [3].
  • Cleaved caspase3 was found to co-localize with the DNA damage marker γ-H2AX in post-treatment tumors, confirming the induction of apoptosis [3].
  • In hepatocellular carcinoma models, this compound inhibited tumor growth by activating the cIAP1/TRAF3 signaling pathway [5].

Experimental Protocols for PD Biomarker Assessment

The following methodology details a validated multiplex immunoassay used to quantify apoptotic biomarkers in response to this compound treatment [6].

Sample Preparation and Fractionation
  • Homogenization: Minced tumor tissue (5–15 mg) or a cell pellet (1×10⁷ – 3×10⁷ cells) is homogenized in pre-chilled Cytosolic Extraction Buffer (CEB) containing protease and phosphatase inhibitors [6].
  • Cytosolic Fraction Isolation: The homogenate is centrifuged at 16,000 × g for 30 minutes at 4°C. The supernatant (cytosolic fraction) is collected, and detergents are added before storage at -80°C [6].
  • Membrane/Nuclear Fraction Isolation: The pellet is washed with CEB and then resuspended in Membrane Extraction Buffer (MEB). It is incubated for 45 minutes at 4°C with shaking, then centrifuged. The resulting supernatant (containing mitochondrial and nuclear membrane proteins) is aliquoted for analysis [6].
Multiplex Immunoassay (Luminex)
  • Assay Principle: Multiplexed sandwich immunoassays are constructed on the Luminex xMAP magnetic bead platform [6].
  • Procedure:
    • Antibody-coupled magnetic beads are sonicated and added to a 96-well plate [6].
    • 10 μL of blocking solution and 30 μL of calibrator, control, or sample are added [6].
    • The plate is incubated and then washed using a magnetic plate washer [6].
    • A biotinylated detection antibody is added, followed by a streptavidin-conjugated reporter molecule [6].
    • The assay is analyzed on a Luminex instrument [6].
  • Biomarker Panels: The assay simultaneously quantifies 15 apoptosis-related proteins across three panels, including Smac, cIAP1, survivin, total and cleaved caspase-3, Bcl-2 family proteins, and key heterodimers [6].

PK/PD Modeling and Drug Synergy

Mechanistic modeling integrates this compound's PK and PD to predict and optimize its efficacy, especially in combination therapies.

G cluster_pd Pharmacodynamic (PD) Processes PK This compound PK (Plasma & Tumor Concentration) Eng Target Engagement (cIAP1/2 Degradation) PK->Eng Drives Combo Combination Therapy (e.g., Gemcitabine, Paclitaxel) CycleArrest Mitotic Arrest (From Chemotherapy) Combo->CycleArrest Induces Signaling Altered Signaling (NF-κB, TNF-α Pathway) Eng->Signaling Triggers Apoptosis Apoptosis Eng->Apoptosis Promotes (Caspase Activation) CellFate Cellular Fate Shift Signaling->CellFate Influences CellFate->Apoptosis Promotes Synergy Synergistic Tumor Growth Inhibition Apoptosis->Synergy Contributes to CycleArrest->CellFate Leads to

Mechanistic PK/PD model of this compound synergy.

  • PBPK/PD Modeling: A full Physiologically-Based Pharmacokinetic (PBPK) model for this compound was developed, incorporating blood flow and permeability to predict drug concentrations in various tissues, including tumors [1]. These predicted intra-tumor concentrations were successfully linked to a PD model describing tumor growth inhibition in xenograft models [1].
  • Quantifying Synergy: In pancreatic cancer (PANC-1) models, the combination of this compound and paclitaxel was found to be synergistic [4]. A multi-scale mathematical model integrating proteomic and cell cycle data suggested that a key mechanism of synergy is This compound-induced apoptosis of paclitaxel-arrested cells, driven by a reduced Bcl-2/BAX ratio and increased JNK activation [4].
  • Interaction Outcomes: The nature of the drug interaction can depend on the context. While this compound showed synergistic effects with gemcitabine in vitro, the overall efficacy of the combination in a xenograft model was best described as additive [1].

Conclusion

This compound exhibits PK characteristics favorable for intermittent dosing, with extensive tissue distribution reaching tumors. Its PD profile is defined by promoting apoptosis through IAP antagonism. Rational combination strategies, supported by mechanistic PK/PD modeling, are crucial for its future development.

References

Comprehensive Protocol for Birinapant In Vitro Cell Viability Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Birinapant and Its Applications in Cancer Research

This compound (TL32711) is a bivalent SMAC mimetic that functions as a potent inhibitor of apoptosis proteins (IAPs). As a second mitochondria-derived activator of caspases (SMAC) mimetic, this compound specifically targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for degradation, thereby promoting apoptotic cell death in cancer cells. The compound exhibits high binding affinity for cIAP1 (Kd <1 nM) and XIAP (Kd = 45 nM), making it a promising therapeutic agent for various cancer types. Research has demonstrated that This compound shows enhanced efficacy when combined with conventional chemotherapeutic agents across multiple cancer models, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), ovarian cancer, and melanoma.

The mechanism of action of this compound involves binding to BIR domains of IAP proteins, leading to rapid degradation of cIAP1 and cIAP2. This disruption of IAP function results in several pro-apoptotic consequences: activation of caspase-8 and caspase-3/7, formation of RIPK1-dependent death signaling complexes, and reversal of TNFα-mediated survival signaling to promote cell death. Importantly, this compound's activity varies significantly across different cancer types and cellular contexts, necessitating careful experimental design for in vitro assessment of its efficacy.

Key Considerations for Assay Design

Fundamental Assay Parameters

Several critical parameters must be established when designing this compound in vitro viability assays to ensure reproducible and biologically relevant results:

  • Treatment Duration: Most studies employ 72-hour continuous treatment with this compound, as this duration allows for complete degradation of target IAP proteins and subsequent initiation of apoptotic cascades. Some screening approaches may include shorter time points (24-48 hours) to monitor early response dynamics.

  • Cell Line Selection: The genetic background of cancer cell lines significantly influences this compound sensitivity. For example, NSCLC with LKB1 deletions show enhanced sensitivity to this compound monotherapy, while other contexts require combination approaches. Include both sensitive and resistant lines for comparative studies.

  • Culture Format: While 2D monolayer cultures remain standard for initial screening, 3D spheroid or organoid models better recapitulate tumor microenvironments and drug penetration dynamics, providing more physiologically relevant data.

  • Combination Treatments: Given that this compound frequently demonstrates synergistic activity with conventional chemotherapeutics, combination studies require careful optimization of dosing sequences and ratios.

Table 1: Key Experimental Parameters for this compound Viability Assays

Parameter Recommended Conditions Variations/Special Considerations
Treatment Duration 72 hours continuous 24-48 hours for time-course studies
Cell Plating Density 5,000-20,000 cells/well (96-well plate) Adjust based on doubling time
This compound Concentration Range 1 nM - 10,000 nM Include low nM range for sensitive lines
Combination Agents Gemcitabine, carboplatin, paclitaxel, Ralimetinib Sequence-dependent effects observed
Culture Format 2D monolayer standard 3D spheroids for advanced models
Control Treatments DMSO vehicle, Staurosporine (death control) TNFα (10-20 ng/mL) for mechanism

Detailed Experimental Protocol

Cell Preparation and Plating

Proper cell preparation is essential for generating robust and reproducible viability data:

  • Cell Line Selection and Culture: Select appropriate cancer cell lines based on research focus. For NSCLC models, include LKB1-deficient lines (e.g., H1299-LKB1 KO) alongside their wild-type counterparts to demonstrate mutation-specific effects. For breast cancer studies, include TNBC models (e.g., MDA-MB-231, MDA-MB-468) with varying sensitivity profiles. Maintain cells in recommended media (typically RPMI-1640 or DMEM with 10% FBS) and passage regularly to ensure logarithmic growth.

  • Cell Plating Procedure: Harvest cells during exponential growth phase using standard trypsinization techniques. Count cells using a hemocytometer or automated counter and resuspend in complete medium to appropriate density. Plate cells in 96-well tissue culture plates at densities ranging from 5,000-20,000 cells/well in 200 μL medium, adjusting based on doubling time to prevent overconfluence by assay endpoint. For 3D spheroid models, plate 20,000 cells/mL in BME or Matrigel matrix as described in studies of ovarian cancer and NSCLC spheroids [1] [2].

  • Pre-incubation: Allow cells to adhere overnight (approximately 16-24 hours) in a humidified 37°C incubator with 5% CO₂ before drug treatment to ensure recovery from trypsinization and resumption of logarithmic growth.

Drug Preparation and Treatment
  • This compound Stock Solution: Prepare 10 mM stock solution in DMSO and aliquot for single-use to avoid freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Working Solution Preparation: Serially dilute this compound in complete medium to create working concentrations, maintaining a constant DMSO concentration (typically ≤0.1-0.15%) across all treatments, including vehicle controls. For combination studies, prepare working solutions of both agents separately before combining in treatment medium.

  • Treatment Application: Remove culture medium from plated cells and replace with 200 μL of treatment medium containing appropriate concentrations of this compound and/or combination agents. Include vehicle controls (DMSO at same concentration as treatments) and positive controls for cell death (e.g., 1-5 μM Staurosporine).

  • Dosing Strategy: Implement a serial dilution scheme covering a broad concentration range (typically 1 nM to 10,000 nM) to establish complete dose-response curves. For initial screening with unknown sensitivity, test three broad concentrations (1, 100, and 10,000 nM) before refining to narrower ranges.

Viability Endpoint Measurement

Multiple endpoint assays can be employed to quantify cell viability following this compound treatment:

  • Metabolic Activity Assays: MTS (CellTiter 96 AQueous) and related assays measure NAD(P)H-dependent dehydrogenase activity as a proxy for viable cell number. Add MTS reagent directly to wells and incubate for 1-4 hours at 37°C before measuring absorbance at 490-500 nm.

  • ATP Quantification Assays: CellTiter-Glo assays measure cellular ATP content as an indicator of metabolically active cells. This approach is particularly suitable for 3D culture models where other methods may show penetration issues. Add equal volume of CellTiter-Glo reagent to well content, mix thoroughly, and measure luminescence after 10-30 minutes incubation.

  • Caspase Activity Assays: For mechanistic studies, include caspase-3/7 or caspase-8 activity measurements using fluorogenic substrates to confirm apoptosis induction. These assays can be performed separately or in multiplex format with viability assays.

  • Morphological Assessment: Complement quantitative assays with microscopic examination of cellular morphology, noting characteristic apoptotic changes such as membrane blebbing, cell shrinkage, and detachment.

Data Analysis and Interpretation

Calculation of Viability and IC50 Values
  • Viability Normalization: Normalize raw absorbance/luminescence values to vehicle-treated controls (100% viability) and positive death controls (0% viability). Calculate percentage viability using the formula:

    % Viability = (Treatment value - Death control) / (Vehicle control - Death control) × 100

  • Dose-Response Analysis: Fit normalized viability data to sigmoidal dose-response curves using non-linear regression in software such as GraphPad Prism. Calculate IC50 values (concentration causing 50% viability reduction) from the curve fit.

  • Quality Control: Exclude experiments where vehicle control values show excessive variability (CV > 20%) or where positive controls fail to induce significant cell death.

Assessment of Combination Effects
  • Synergy Analysis: For combination studies, quantify drug interactions using Loewe additivity models available in software packages such as SynergyFinder. Calculate synergy scores with values >10 indicating likely synergy, <-10 indicating antagonism, and between -10 and +10 suggesting additive effects [2].

  • Sequence Optimization: Evaluate different treatment sequences (concurrent vs. sequential) as temporal separation of this compound and chemotherapy can significantly impact efficacy. For example, in ovarian cancer models, simultaneous administration with paclitaxel demonstrated synergy while sequential administration with carboplatin proved more effective [3].

Table 2: Documented Effective this compound Combinations Across Cancer Types

Cancer Type Effective Combinations Synergy Score/Effect Size Key Mechanisms
Non-Small Cell Lung Cancer Ralimetinib (p38 MAPK inhibitor) Restoration of sensitivity in KRAS-mutated lines Bypasses KRAS-mediated resistance
Triple-Negative Breast Cancer Gemcitabine Strong synergy in multiple cell lines Intrinsic apoptosis pathway activation
Ovarian Cancer Carboplatin Targets platinum-resistant subsets Caspase-8 independent necroptosis
Melanoma TNFα Effective in 12/18 cell lines Switch from NF-κB to caspase-8 activation
Breast Cancer Norcantharidin Enhanced apoptosis via c-FLIP downregulation Caspase-8/caspase-3 cascade activation

Advanced Model Systems

3D Spheroid and Organoid Models

For more physiologically relevant assessment of this compound efficacy, implement 3D culture models:

  • Spheroid Establishment: Generate spheroids from dissociated tumor cells or patient-derived xenografts by culturing in BME or Matrigel matrices with specialized media formulations. Allow 5-7 days for spheroid formation before treatment.

  • Drug Treatment in 3D: Treat established spheroids with this compound for 72 hours, considering potential delayed penetration into core regions. Higher concentrations may be required compared to 2D cultures.

  • Viability Assessment: Use ATP-based assays (CellTiter-Glo 3D) optimized for 3D models, as tetrazolium-based assays show limited penetration into spheroid cores.

Primary Patient-Derived Models
  • Tumor Processing: Mechanically and enzymatically dissociate fresh patient tumor samples using collagenase/dispase solutions to generate single-cell suspensions.

  • Organoid Culture: Plate dissociated cells in BME or Matrigel with appropriate growth factors and culture for 1-2 days until organoid structures form before drug treatment.

  • Viability Testing: Apply this compound and combinations for 72 hours followed by ATP quantification. Include quality controls excluding samples with <60% viability after processing or those failing to form organoids.

Troubleshooting and Optimization

  • Limited Single-Agent Efficacy: If this compound shows minimal activity as monotherapy, implement combination strategies with standard chemotherapies or targeted agents, particularly in resistant models.

  • High Vehicle Toxicity: Ensure DMSO concentrations do not exceed 0.15% in final treatment medium to minimize solvent-mediated toxicity.

  • Excessive Variability Between Replicates: Standardize cell counting methods, ensure single-cell suspensions during plating, and use multichannel pipettes for consistent reagent delivery.

  • Inadequate Signal in 3D Models: Extend incubation times with viability reagents and incorporate mechanical disruption steps to improve reagent penetration into spheroid cores.

Conclusion

This compound represents a promising targeted approach to restore apoptotic signaling in treatment-resistant cancers. Following the detailed protocols outlined in this document will enable researchers to rigorously assess this compound's efficacy across various cancer models. The consistent observation that This compound demonstrates enhanced activity in combination with conventional chemotherapy across diverse cancer types highlights the importance of appropriate combination strategies in experimental design. Furthermore, implementation of advanced 3D culture systems provides more physiologically relevant platforms for evaluating this promising IAP antagonist.

Graphical Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound cell viability assays:

workflow cluster_preparation Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase CellSelection Cell Line Selection CultureExpansion Culture Expansion CellSelection->CultureExpansion CellPlating Cell Plating CultureExpansion->CellPlating DrugPreparation Drug Stock Preparation DrugPreparation->CellPlating PlateSelection Assay Plate Selection PlateSelection->CellPlating Treatment Drug Treatment CellPlating->Treatment Incubation 72h Incubation Treatment->Incubation ViabilityMeasurement Viability Measurement Incubation->ViabilityMeasurement DataProcessing Data Processing ViabilityMeasurement->DataProcessing IC50Calculation IC50 Calculation DataProcessing->IC50Calculation SynergyAssessment Synergy Assessment DataProcessing->SynergyAssessment

Mechanism of Action Diagram

The following diagram illustrates this compound's mechanism of action at the molecular level:

mechanism This compound This compound CIAP1 cIAP1/2 This compound->CIAP1 Binds BIR Domains XIAP XIAP This compound->XIAP Binds BIR Domains Degradation IAP Degradation CIAP1->Degradation XIAP->Degradation Caspase8 Caspase-8 Activation Degradation->Caspase8 In Caspase-8 High Contexts NFkB NF-κB Pathway Degradation->NFkB Inhibits Necroptosis Alternative: Necroptosis Degradation->Necroptosis In Caspase-8 Low Contexts Caspase3 Caspase-3/7 Activation Caspase8->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis TNF TNFα Signaling TNF->NFkB Pro-survival Necroptosis->Apoptosis

References

Comprehensive Application Notes and Protocols: Synergistic Combination of Birinapant and Gemcitabine in Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Pancreatic cancer remains one of the most challenging malignancies to treat, with a five-year survival rate of only 6-13% and characteristic intrinsic resistance to conventional chemotherapy. The complexity of pancreatic cancer pathogenesis involves multiple genetic alterations across core signaling pathways, including DNA damage control and apoptosis regulation. Gemcitabine, a deoxycytidine analog that inhibits DNA synthesis, has been a standard-of-care treatment for pancreatic cancer for more than a decade, yet it provides only modest survival benefits of approximately 6 months. The limitations of single-agent gemcitabine have prompted extensive research into rational combination therapies that can overcome the diverse resistance mechanisms employed by pancreatic cancer cells.

The combination of gemcitabine with birinapant, a bivalent SMAC mimetic and investigational antagonist of Inhibitor of Apoptosis Proteins (IAPs), represents a promising therapeutic strategy based on strong mechanistic rationale. This compound specifically targets key apoptosis regulators that are frequently dysregulated in pancreatic cancer, including XIAP, cIAP1, and cIAP2. This application note provides researchers and drug development professionals with comprehensive experimental protocols, quantitative data analysis, and mechanistic insights to support the investigation of this synergistic combination in pancreatic cancer models. The integration of mathematical modeling with experimental validation offers a robust framework for optimizing combination schedules and identifying biomarkers of response [1] [2].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Synergistic Action

The synergistic interaction between gemcitabine and this compound arises from their complementary mechanisms of action that collectively enhance apoptotic signaling while suppressing pro-survival pathways:

  • Gemcitabine action: As a nucleoside analog, gemcitabine undergoes intracellular phosphorylation to active metabolites (dFdCDP and dFdCTP) that incorporate into DNA during replication, inhibiting DNA synthesis and causing temporary S-phase arrest. This replication stress activates the ATR/Chk1 and ATM/Chk2 checkpoint pathways, leading to cell cycle arrest and, if damage is irreparable, initiation of the intrinsic apoptosis pathway. At low to medium concentrations, however, gemcitabine primarily induces temporary arrest with limited apoptosis due to concurrent activation of DNA repair mechanisms [1].

  • This compound action: This bivalent SMAC mimetic binds with high affinity to BIR domains of IAP proteins (cIAP1, cIAP2, XIAP, ML-IAP), promoting cIAP1/2 degradation and preventing XIAP-mediated caspase inhibition. This compound binding induces cIAP1/2 dimerization, increasing auto-ubiquitination and proteasomal degradation. This process disrupts the positive feedback between TNF-α and NF-κB, switching canonical NF-κB signaling from pro-survival to pro-apoptotic activation of caspase-8-mediated cell death [1] [3].

  • Combination effects: The combination produces prolonged cell cycle arrest and enhanced apoptosis through multiple interconnected mechanisms. Gemcitabine-induced DNA damage creates cellular dependence on apoptosis proteins for survival, while this compound simultaneously disables these protective mechanisms. This simultaneous targeting of both DNA integrity and apoptotic execution creates a synthetic lethal interaction that significantly enhances cancer cell killing compared to either agent alone [1] [2].

Signaling Pathway Integration

The following diagram illustrates key signaling pathways and their interactions in the gemcitabine-birinapant combination:

G cluster_gem Gemcitabine Mechanism cluster_biri This compound Mechanism Gem Gemcitabine DNA_synth DNA Synthesis Inhibition Gem->DNA_synth S_arrest S-phase Arrest DNA_synth->S_arrest Damage DNA Damage S_arrest->Damage Repair DNA Repair Pathways Damage->Repair Activates Caspase9 Caspase-9 Activation Damage->Caspase9 If irreparable IAP_bind IAP Binding (cIAP1/2, XIAP) Damage->IAP_bind ↑ Cellular Dependence Apoptosis Apoptosis Repair->Apoptosis This compound Overrides Caspase9->Apoptosis This compound Enhances Combination Combination: Enhanced Apoptosis Biri This compound Biri->IAP_bind IAP_deg cIAP1/2 Degradation IAP_bind->IAP_deg Caspase_rel Caspase Release IAP_bind->Caspase_rel NFkB NF-κB Pathway Modulation IAP_deg->NFkB Caspase_rel->Apoptosis NFkB->Apoptosis Enhances

Figure 1: Signaling pathways of gemcitabine and this compound combination therapy. The diagram illustrates how gemcitabine-induced DNA damage and this compound-mediated IAP inhibition converge to enhance apoptotic signaling.

Quantitative Data Analysis

Experimental Combination Data

Table 1: Synergistic effects of gemcitabine and this compound combination in PANC-1 pancreatic cancer cells

Gemcitabine (nM) This compound (nM) Cell Proliferation Inhibition (%) Apoptosis Induction (Fold Change) Combination Index (ψ) Experimental Model
6 50 35.2 ± 4.1 2.1 ± 0.3 0.72 ± 0.08 PANC-1 cells [1]
10 200 58.7 ± 5.3 3.8 ± 0.5 0.65 ± 0.06 PANC-1 cells [1]
20 500 82.4 ± 6.2 6.2 ± 0.8 0.52 ± 0.05 PANC-1 cells [1]
20 100 75.9 ± 5.7 5.3 ± 0.6 0.58 ± 0.07 Proteomics study [2]

The combination index (ψ) values less than 1 indicate strong synergistic effects, with more pronounced synergy observed at higher concentrations. The ψ value approaches 1 when more experimental information is utilized in mechanism-based models, indicating that specific interaction mechanisms are better captured [1].

Proteomic Analysis Findings

Table 2: Key protein expression changes in response to combination treatment

Protein Category Protein Gemcitabine Alone This compound Alone Combination Function
Cell Cycle Regulators p21 ↑ 2.8 ± 0.4-fold NC ↑ 3.1 ± 0.5-fold CDK inhibitor
Cyclin D1 ↓ 45 ± 6% NC ↓ 72 ± 8% G1/S progression
Phospho-Rb ↓ 52 ± 7% NC ↓ 85 ± 9% Cell cycle progression
Apoptosis Regulators cIAP1 NC ↓ 90 ± 12% ↓ 92 ± 11% Caspase inhibition
XIAP NC ↓ 85 ± 9% ↓ 88 ± 10% Caspase 3/7/9 inhibition
Cleaved PARP ↑ 2.5 ± 0.3-fold ↑ 3.2 ± 0.4-fold ↑ 8.7 ± 1.2-fold Apoptosis marker
Cleaved Caspase-3 ↑ 2.1 ± 0.3-fold ↑ 2.8 ± 0.3-fold ↑ 7.3 ± 0.9-fold Apoptosis execution
Stress Response Bcl-2 ↑ 1.8 ± 0.2-fold NC ↓ 65 ± 7% Anti-apoptotic
Phospho-p38 ↑ 2.3 ± 0.3-fold ↑ 1.5 ± 0.2-fold ↑ 4.2 ± 0.5-fold Stress signaling

Proteomic analysis revealed that the combination treatment uniquely modulates 4069 drug-responsive proteins in pancreatic cancer cells. Key findings include enhanced suppression of anti-apoptotic proteins, potentiation of pro-apoptotic pathways, and distinct effects on DNA damage response regulators. The combination also attenuated proteins involved in migration and invasion, suggesting potential effects on metastatic behavior [2].

Experimental Protocols

Cell Culture and Drug Treatment

Purpose: To evaluate the synergistic effects of gemcitabine and this compound combination in pancreatic cancer cell lines.

Materials:

  • PANC-1 human pancreatic cancer cells (ATCC)
  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
  • Gemcitabine hydrochloride (Sigma-Aldrich or Sequoia Research Products)
  • This compound (TL32711; TetraLogic Pharmaceuticals)
  • Dimethylsulfoxide (DMSO; Sigma-Aldrich)
  • 6-well plates, T75 flasks
  • Trypsin/EDTA solution (0.05% trypsin with 0.53 mM EDTA)

Procedure:

  • Cell Maintenance: Culture PANC-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂. Passage cells at 80-90% confluence using trypsin/EDTA.
  • Drug Preparation:
    • Prepare 50 mM gemcitabine stock solution in sterile double-distilled water; store at -20°C.
    • Prepare 30 mM this compound stock solution in DMSO; store at -20°C.
    • Prepare working concentrations immediately before use, ensuring final DMSO concentration ≤0.05% (v/v).
  • Experimental Seeding: Seed cells in 6-well plates at 2.5×10⁵ cells/well in 2 mL complete medium. Allow cells to adhere overnight.
  • Drug Treatment:
    • Prepare gemcitabine at final concentrations of 6, 10, and 20 nM.
    • Prepare this compound at final concentrations of 50, 200, and 500 nM.
    • For combination treatments, apply both drugs simultaneously at varying concentrations.
    • Include vehicle control (0.05% DMSO).
  • Time Course: Treat cells for 0, 12, 24, 36, 48, 72, and 96 hours based on experimental requirements [1] [2].
Cell Viability and Proliferation Assay

Purpose: To quantify temporal changes in cell numbers and proliferation inhibition.

Procedure:

  • At each time point, collect both attached and detached cells:
    • Harvest detached cells from supernatant by centrifugation.
    • Detach adherent cells using trypsin/EDTA and combine with previously collected cells.
  • Wash cell pellet twice with ice-cold PBS by centrifugation.
  • Count cells using an automated counter (e.g., Coulter Counter Z2) or hemocytometer.
  • Perform triplicate measurements for each condition and time point.
  • Calculate percentage inhibition relative to vehicle control [1].
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify apoptosis induction by single agents and combination treatment.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Binding buffer
  • Flow cytometer

Procedure:

  • Harvest 1-5×10⁵ cells after drug treatment.
  • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) according to manufacturer's instructions.
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze by flow cytometry within 1 hour:
    • Annexin V-FITC positive/PI negative: early apoptotic
    • Annexin V-FITC positive/PI positive: late apoptotic/necrotic
  • Calculate fold-change in apoptosis relative to vehicle control [1] [3].
Western Blot Analysis

Purpose: To evaluate protein expression changes in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • NuPAGE 4-12% Bis-Tris gels
  • PVDF membranes
  • Primary antibodies: p21, cyclin D1, phospho-Rb, Bcl-2, p65, phospho-p38, PARP, caspase-3, cleaved caspase-3, cIAP1, XIAP
  • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, incubate on ice for 30 minutes, vortex every 10 minutes. Sonicate until solution clears. Centrifuge at 14,000 g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 30 μg protein per lane on NuPAGE gels. Run at constant voltage.
  • Transfer: Transfer proteins to PVDF membrane using iBlot 2 system.
  • Blocking: Block membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies overnight at 4°C.
    • Wash 3× with TBST, 5 minutes each.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop with chemiluminescent substrate and image with ChemiDoc MP System [2].
Proteomic Analysis Workflow

Purpose: To comprehensively characterize global protein expression changes in response to combination treatment.

The following diagram illustrates the experimental workflow for proteomic analysis of drug-treated pancreatic cancer cells:

G CellCulture Cell Culture & Treatment PANC-1 cells treated with: - Vehicle - Gemcitabine (20 nM) - this compound (100 nM) - Combination ProteinExtract Protein Extraction & Quantification RIPA lysis, BCA assay CellCulture->ProteinExtract Digestion Protein Digestion Two-step trypsin digestion Acetone precipitation ProteinExtract->Digestion LCAnalysis LC-MS/MS Analysis Liquid chromatography Mass spectrometry Digestion->LCAnalysis DataProcessing Data Processing Protein identification Label-free quantification LCAnalysis->DataProcessing BioinformaticAnalysis Bioinformatic Analysis Pathway enrichment Network modeling DataProcessing->BioinformaticAnalysis

Figure 2: Experimental workflow for proteomic analysis of pancreatic cancer cells treated with gemcitabine and this compound combination.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system
  • Trypsin for proteomic digestion
  • Dithiothreitol (DTT) and iodoacetamide (IAA)
  • Acetone

Procedure:

  • Protein Digestion:
    • Reduce 100 μg protein with 5 mM DTT at 37°C for 30 minutes.
    • Alkylate with 20 mM iodoacetamide at 37°C for 30 minutes.
    • Precipitate proteins with 6 volumes chilled acetone overnight at -20°C.
    • Centrifuge at 20,000 g for 30 minutes at 4°C, discard supernatant.
    • Wash pellet with chilled acetone/water (85/15, v/v%) and air-dry.
    • Perform on-pellet digestion with trypsin (1:20 w/w) in Tris buffer at 37°C for 6 hours.
  • LC-MS Analysis:
    • Separate peptides using liquid chromatography.
    • Analyze by tandem mass spectrometry.
  • Data Processing:
    • Identify and quantify proteins using appropriate software.
    • Analyze pathway enrichment and network perturbations [2].

Recent Advances and Clinical Perspective

Clinical Trial Landscape

While the gemcitabine-birinapant combination represents a promising preclinical approach, the broader landscape of pancreatic cancer treatment continues to evolve with several emerging strategies:

  • Novel KRAS-targeted therapies: Drugs like daraxonrasib are being evaluated in Phase 3 trials (RASolute-302) for advanced pancreatic cancer with KRAS mutations, showing encouraging results with potential for combination approaches [4].

  • Immunotherapy combinations: The EXPEL-PANC trial is investigating BXCL701 (a DPP4/8/9 and FAP inhibitor) combined with pembrolizumab immunotherapy for metastatic pancreatic ductal adenocarcinoma, showing a 39% disease control rate in a typically immunotherapy-resistant population [4].

  • Tumor Treating Fields (TTFields): The Phase 3 PANOVA-3 trial demonstrated that adding TTFields to gemcitabine and nab-paclitaxel improved overall survival by two months in locally advanced pancreatic cancer without increasing systemic toxicity [5] [6].

  • Vaccine approaches: The TEDOPAM trial investigated the OSE2101 (Tedopi) vaccine in combination with FOLFIRI chemotherapy, demonstrating a 65% 12-month overall survival rate in patients with advanced or metastatic pancreatic cancer [6].

AI-Driven Drug Discovery

Conclusions and Future Directions

The combination of gemcitabine and this compound demonstrates compelling synergistic activity in pancreatic cancer models through complementary mechanisms targeting both DNA integrity and apoptotic pathways. The mechanism-based mathematical modeling approach provides a robust framework for understanding drug interactions and optimizing treatment schedules, with model predictions suggesting that pretreatment with gemcitabine for 24-48 hours before this compound administration may maximize efficacy.

For researchers implementing these protocols, several considerations are essential:

  • Schedule optimization: The sequence of administration significantly impacts combination efficacy, with gemcitabine pretreatment generally yielding superior results.
  • Biomarker identification: Proteomic analyses suggest that baseline levels of IAP proteins, particularly cIAP1/2 and XIAP, may predict response to combination therapy.
  • Translation challenges: While preclinical models show promising synergy, clinical development must carefully assess therapeutic index and potential toxicities of this combination.

Future research directions should focus on validating biomarkers of response, exploring triple combinations with emerging targeted therapies, and investigating the potential of this combination in other apoptosis-resistant malignancies. The integration of computational modeling with experimental validation provides a powerful approach for optimizing rational combination therapies in pancreatic cancer.

References

Application Notes and Protocols: Enhancing CAR T-cell Therapy for Glioblastoma with the IAP Antagonist Birinapant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glioblastoma (GBM) remains the most lethal primary brain cancer, with a median survival of under two years despite standard aggressive treatment. Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a promising approach, demonstrating feasibility and antitumor activity in early GBM trials. However, its efficacy is severely limited by two major factors: tumor antigen heterogeneity, where target antigen loss leads to tumor escape, and an immunosuppressive tumor microenvironment (TME) that drives T-cell exhaustion [1].

Combination strategies that address these limitations are crucial for advancing CAR T-cell therapy in GBM. Recent research highlights the significant potential of Birinapant, a bivalent SMAC mimetic and IAP (Inhibitor of Apoptosis Protein) antagonist, to enhance CAR T-cell efficacy by overcoming antigen heterogeneity and modulating the TME [2] [3]. This document provides detailed application notes and experimental protocols for researchers investigating this combination therapy.

Mechanism of Action: How this compound Enhances CAR T-cell Therapy

This compound enhances CAR T-cell therapy through a dual mechanism, targeting both the tumor cells and the TME. The schematic below illustrates this coordinated mechanism of action.

This compound's Dual Mechanism of Action cluster_tumor_cell Tumor Cell (Incl. Antigen-Negative) cluster_tme Tumor Microenvironment (TME) cluster_car_t CAR T-cell This compound This compound IAP Degradation IAP Degradation This compound->IAP Degradation Induces Immunopeptidome Reshaping Immunopeptidome Reshaping This compound->Immunopeptidome Reshaping Induces IAPs (e.g., cIAP1/2, XIAP) IAPs (e.g., cIAP1/2, XIAP) Caspase Inhibition Caspase Inhibition IAPs (e.g., cIAP1/2, XIAP)->Caspase Inhibition Apoptosis Suppression Apoptosis Suppression Caspase Inhibition->Apoptosis Suppression Myeloid-Dominated\nImmunosuppression Myeloid-Dominated Immunosuppression T-cell Exhaustion T-cell Exhaustion Myeloid-Dominated\nImmunosuppression->T-cell Exhaustion Accelerates CAR T-cell Activation CAR T-cell Activation Cytokine Release (TNF-α) Cytokine Release (TNF-α) Apoptosis Apoptosis Cytokine Release (TNF-α)->Apoptosis Sensitizes to NF-κB Signaling NF-κB Signaling NF-κB Signaling->CAR T-cell Activation Enhances IAP Degradation->NF-κB Signaling Activates (non-canonical) Caspase Activation Caspase Activation IAP Degradation->Caspase Activation Promotes Caspase Activation->Apoptosis Triggers Bystander Killing of\nAntigen-Negative Cells Bystander Killing of Antigen-Negative Cells Apoptosis->Bystander Killing of\nAntigen-Negative Cells Enables Enhanced Antigen Presentation Enhanced Antigen Presentation Immunopeptidome Reshaping->Enhanced Antigen Presentation Leads to Improved Tumor Immunogenicity Improved Tumor Immunogenicity Enhanced Antigen Presentation->Improved Tumor Immunogenicity Results in Improved Tumor Immunogenicity->Bystander Killing of\nAntigen-Negative Cells Contributes to

Key Mechanistic Insights
  • Overcoming Antigen Heterogeneity: The primary challenge in CAR T-cell therapy for GBM is antigen escape. This compound sensitizes both antigen-positive and antigen-negative GBM cells to apoptosis induced by CAR T-cell-derived cytokines, particularly Tumor Necrosis Factor (TNF). This induces bystander killing of antigen-negative tumor cells, addressing the critical issue of antigenic escape [2] [3].
  • Enhanced CAR T-cell Function: this compound promotes the activation of NF-κB signaling pathways in antigen-stimulated CAR T cells. This enhances their activation and effector functions without deleterious effects on their viability or cytotoxicity [3].
  • Immunomodulation and Antigen Presentation: Recent evidence indicates that this compound reshapes the tumor immunopeptidome, enhancing the presentation of cancer/testis antigen (CTA) peptides and neoantigens. This increases tumor immunogenicity and potentially improves immune recognition [4].
  • Synergy with the Microenvironment: this compound's action complements strategies targeting the immunosuppressive GBM TME, which is rich in TGF-β and dominated by myeloid cells that drive T-cell exhaustion [1] [5].

Experimental Data and Efficacy Summary

The following tables summarize key quantitative data from preclinical studies on the combination of this compound and CAR T-cell therapy.

Table 1: In Vitro Efficacy of this compound + CAR T-cell Combination Therapy

Cell Model CAR Target This compound Concentration Key Findings Source
GBM cell lines EGFRvIII/Others 1-100 nM Significant sensitization of antigen-negative GBM cells to TNF-induced apoptosis. [3]
Patient-derived GBM organoids EGFRvIII/Others 10-100 nM Enhanced bystander death of antigen-negative cells in heterogeneous models. [3]
HT29 & MCF7 cells* N/A Clinical dose equivalent 1.23 to 1.36-fold increase in immunopeptide identifications; increased CTA and neoantigen presentation. [4]

*These are non-GBM cell lines used for mechanistic immunopeptidomics studies, demonstrating a broader effect of this compound.

Table 2: In Vivo Efficacy of this compound + CAR T-cell Combination Therapy

Animal Model CAR Target This compound Dosing Key Outcomes Source
Orthotopic GBM mouse model EGFRvIII 30 mg/kg, i.p., twice weekly Prevention of antigenic escape; significant tumor growth inhibition in heterogeneous tumors. [2] [3]
HT29 CDX model* N/A Clinical dose equivalent Reshaped tumor immunopeptidome; enhanced tumor immunogenicity over time. [4]
Orthotopic GBM model (Xevinapant) N/A Effective dosing Robust anti-tumor effects and significant prolongation of animal overall survival. [5]

*Cell Line-Derived Xenograft (CDX) model demonstrating immunopeptidome impact. Xevinapant is another SMAC mimetic, confirming the class effect in GBM models.

Detailed Experimental Protocols

Protocol 1: In Vitro Bystander Killing Assay

This protocol assesses the ability of this compound to sensitize antigen-negative GBM cells to CAR T-cell-mediated bystander killing [2] [3].

Workflow Diagram:

In Vitro Bystander Killing Assay Workflow Coculture Setup:\n- Antigen-positive cells\n- CFSE-labeled Antigen-negative cells\n- Antigen-specific CAR T-cells Coculture Setup: - Antigen-positive cells - CFSE-labeled Antigen-negative cells - Antigen-specific CAR T-cells Experimental Arm:\nAdd this compound (1-100 nM) Experimental Arm: Add this compound (1-100 nM) Coculture Setup:\n- Antigen-positive cells\n- CFSE-labeled Antigen-negative cells\n- Antigen-specific CAR T-cells->Experimental Arm:\nAdd this compound (1-100 nM) Control Arms:\n1. DMSO Vehicle\n2. CAR T-cells only\n3. This compound only Control Arms: 1. DMSO Vehicle 2. CAR T-cells only 3. This compound only Coculture Setup:\n- Antigen-positive cells\n- CFSE-labeled Antigen-negative cells\n- Antigen-specific CAR T-cells->Control Arms:\n1. DMSO Vehicle\n2. CAR T-cells only\n3. This compound only Incubate 48-72 hours Incubate 48-72 hours Experimental Arm:\nAdd this compound (1-100 nM)->Incubate 48-72 hours Control Arms:\n1. DMSO Vehicle\n2. CAR T-cells only\n3. This compound only->Incubate 48-72 hours Flow Cytometry Analysis Flow Cytometry Analysis Incubate 48-72 hours->Flow Cytometry Analysis Measure:\n- Apoptosis in CFSE+ cells (Annexin V/PI)\n- CAR T-cell activation (CD69, CD107a) Measure: - Apoptosis in CFSE+ cells (Annexin V/PI) - CAR T-cell activation (CD69, CD107a) Flow Cytometry Analysis->Measure:\n- Apoptosis in CFSE+ cells (Annexin V/PI)\n- CAR T-cell activation (CD69, CD107a)

Materials:

  • Cells: Antigen-positive GBM cells, CFSE-labeled antigen-negative GBM cells, antigen-specific CAR T-cells.
  • Reagents: this compound (stock solution in DMSO), Cell culture medium, Apoptosis detection kit (Annexin V/Propidium Iodide), Flow cytometry antibodies (CD69, CD107a).

Procedure:

  • Coculture Setup: Seed a mixture of antigen-positive and CFSE-labeled antigen-negative GBM cells at a predetermined ratio (e.g., 1:1) in a multi-well plate.
  • CAR T-cell Addition: Add antigen-specific CAR T-cells at an effector-to-target (E:T) ratio based on antigen-positive cell count.
  • Drug Treatment: Add this compound to the experimental wells at a final concentration range of 1-100 nM. Include vehicle (DMSO) controls.
  • Incubation: Incubate the coculture for 48-72 hours at 37°C, 5% CO₂.
  • Harvest and Analysis: Harvest cells and analyze by flow cytometry.
    • Identify the antigen-negative population by CFSE signal.
    • Quantify apoptosis within the CFSE+ population using Annexin V and PI staining.
    • Assess CAR T-cell activation status via surface markers like CD69 and degranulation marker CD107a.
Protocol 2: In Vivo Efficacy Study in Orthotopic GBM Models

This protocol evaluates the combined efficacy of this compound and CAR T-cells in mouse models that recapitulate the antigen-heterogeneous nature of GBM [2] [3] [5].

Workflow Diagram:

In Vivo Efficacy Study Workflow cluster_treatment Treatment Groups Week 1 Week 1 Establish orthotopic GBM model\n(Mix of antigen-positive & negative cells) Establish orthotopic GBM model (Mix of antigen-positive & negative cells) Week 1->Establish orthotopic GBM model\n(Mix of antigen-positive & negative cells) Week 2-4 Week 2-4 Treatment Phase Treatment Phase Week 2-4->Treatment Phase Endpoint Endpoint Monitor tumor bioluminescence Monitor tumor bioluminescence Endpoint->Monitor tumor bioluminescence Track animal survival (Kaplan-Meier) Track animal survival (Kaplan-Meier) Endpoint->Track animal survival (Kaplan-Meier) IHC: Apoptosis (c-Casp3), T-cell infiltration IHC: Apoptosis (c-Casp3), T-cell infiltration Endpoint->IHC: Apoptosis (c-Casp3), T-cell infiltration Establish orthotopic GBM model\n(Mix of antigen-positive & negative cells)->Week 2-4 Group 1: Vehicle Group 1: Vehicle Treatment Phase->Group 1: Vehicle Group 2: CAR T-cells only\n(Systemic or locoregional) Group 2: CAR T-cells only (Systemic or locoregional) Treatment Phase->Group 2: CAR T-cells only\n(Systemic or locoregional) Group 3: this compound only\n(30 mg/kg, i.p., 2x/week) Group 3: this compound only (30 mg/kg, i.p., 2x/week) Treatment Phase->Group 3: this compound only\n(30 mg/kg, i.p., 2x/week) Group 4: CAR T-cells + this compound Group 4: CAR T-cells + this compound Treatment Phase->Group 4: CAR T-cells + this compound Group 1: Vehicle->Endpoint Group 2: CAR T-cells only\n(Systemic or locoregional)->Endpoint Group 3: this compound only\n(30 mg/kg, i.p., 2x/week)->Endpoint Group 4: CAR T-cells + this compound->Endpoint

Materials:

  • Animals: Immunodeficient mice (e.g., NSG) for human xenograft models; immunocompetent syngeneic models if using murine CAR T-cells.
  • Cells: Luciferase-expressing mixture of antigen-positive and antigen-negative GBM cells.
  • Reagents: this compound (for intraperitoneal injection), CAR T-cells, D-luciferin for bioluminescence imaging, Tissue fixation and staining reagents.

Procedure:

  • Tumor Implantation: Establish orthotopic GBM models by intracranially injecting a mixture of luciferase-tagged antigen-positive and antigen-negative GBM cells.
  • Randomization: Once tumor engraftment is confirmed via bioluminescence imaging (BLI), randomize mice into treatment groups.
  • Treatment:
    • CAR T-cell Administration: Administer CAR T-cells via systemic (intravenous) or locoregional (intratumoral/intraventricular) routes.
    • This compound Administration: Begin this compound treatment shortly after CAR T-cell infusion. Administer 30 mg/kg via intraperitoneal (i.p.) injection, twice weekly for the study duration [3].
  • Monitoring:
    • Perform regular BLI to monitor tumor growth.
    • Monitor mice for signs of toxicity and record survival.
  • Endpoint Analysis:
    • Survival Analysis: Plot overall survival using Kaplan-Meier curves and perform statistical comparisons (log-rank test).
    • Ex vivo Analysis: Upon sacrifice, harvest brains for immunohistochemistry (IHC) analysis of apoptosis (cleaved Caspase-3) and T-cell infiltration (CD3).

Research Applications and Integration Strategies

The combination of this compound with CAR T-cell therapy is particularly suited for addressing specific roadblocks in GBM treatment. The following diagram outlines key research applications and how they integrate.

Research Applications and Integration Framework Core Combination:\nthis compound + CAR T-cells Core Combination: This compound + CAR T-cells Application 1:\nOvercome Antigen Heterogeneity Application 1: Overcome Antigen Heterogeneity Core Combination:\nthis compound + CAR T-cells->Application 1:\nOvercome Antigen Heterogeneity Application 2:\nNext-gen Multi-Targeting CARs Application 2: Next-gen Multi-Targeting CARs Core Combination:\nthis compound + CAR T-cells->Application 2:\nNext-gen Multi-Targeting CARs Application 3:\nModulate Immunosuppressive TME Application 3: Modulate Immunosuppressive TME Core Combination:\nthis compound + CAR T-cells->Application 3:\nModulate Immunosuppressive TME Integration Path A:\nthis compound + Bivalent CARs Integration Path A: This compound + Bivalent CARs Application 1:\nOvercome Antigen Heterogeneity->Integration Path A:\nthis compound + Bivalent CARs Integration Path C:\nthis compound + Locoregional Delivery Integration Path C: This compound + Locoregional Delivery Application 1:\nOvercome Antigen Heterogeneity->Integration Path C:\nthis compound + Locoregional Delivery Application 2:\nNext-gen Multi-Targeting CARs->Integration Path A:\nthis compound + Bivalent CARs Integration Path B:\nthis compound + Armored CARs\n(dnTGF-βR, cytokine secretion) Integration Path B: This compound + Armored CARs (dnTGF-βR, cytokine secretion) Application 3:\nModulate Immunosuppressive TME->Integration Path B:\nthis compound + Armored CARs\n(dnTGF-βR, cytokine secretion) Research Outcome:\nPrevent antigenic escape\nvia bystander killing Research Outcome: Prevent antigenic escape via bystander killing Integration Path A:\nthis compound + Bivalent CARs->Research Outcome:\nPrevent antigenic escape\nvia bystander killing Research Outcome:\nEnhanced efficacy against\nheterogeneous tumors Research Outcome: Enhanced efficacy against heterogeneous tumors Integration Path A:\nthis compound + Bivalent CARs->Research Outcome:\nEnhanced efficacy against\nheterogeneous tumors Research Outcome:\nImproved CAR T-cell\npersistence & function Research Outcome: Improved CAR T-cell persistence & function Integration Path B:\nthis compound + Armored CARs\n(dnTGF-βR, cytokine secretion)->Research Outcome:\nImproved CAR T-cell\npersistence & function Integration Path C:\nthis compound + Locoregional Delivery->Research Outcome:\nEnhanced efficacy against\nheterogeneous tumors

  • Addressing Antigen Heterogeneity: This combination is a strategic solution for treating heterogeneous GBM tumors. Researchers should employ patient-derived organoids and antigen-mixed in vivo models to rigorously test the bystander killing effect [2] [3].
  • Synergy with Next-Generation CAR Designs: The mechanism of this compound is highly complementary to advanced CAR designs, including bivalent CARs (e.g., targeting both EGFR and IL13Rα2) and "armored" CARs engineered to secrete cytokines or express resistance modules like the dominant-negative TGF-β receptor (dnTGF-βR) [1] [6].
  • Informing Clinical Trial Design: Preclinical data supports clinical translation using locoregional CAR T-cell delivery (intratumoral or intraventricular) combined with systemic this compound administration. This approach maximizes local CAR T-cell activity while leveraging this compound's bystander effect and potential immunomodulatory properties [1].

Troubleshooting and Best Practices

  • Dosing Optimization: While 30 mg/kg i.p. twice weekly is effective in mice, dose-finding studies are essential for clinical translation. Monitor for potential on-target toxicities.
  • CAR T-cell Product Considerations: The combination has been shown to be non-detrimental to CAR T-cell function [3]. However, it is prudent to assess the impact of this compound on the specific CAR T-cell product in vitro, evaluating proliferation, cytokine release, and cytotoxicity.
  • Model Selection: To accurately recapitulate the clinical challenge of antigen escape, use GBM models with mixed antigen expression rather than clonal populations. Patient-derived organoids are highly recommended for their ability to preserve tumor heterogeneity [2].
  • Immunopeptidomics: To investigate the impact on antigen presentation, researchers can profile the immunopeptidome of tumor cells post-Birinapant treatment using mass spectrometry-based methods, as described in [4].

Conclusion

The combination of This compound and CAR T-cell therapy represents a promising strategy to overcome the critical challenge of antigen heterogeneity in glioblastoma. The synergistic mechanism, which promotes bystander killing of antigen-negative cells and modulates the immune response, provides a strong rationale for further preclinical development and clinical translation. These application notes and protocols provide a foundation for researchers to systematically investigate this potent combination therapy.

References

Application Note: Birinapant & Carboplatin in Platinum-Resistant Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Platinum resistance is a major clinical challenge in treating epithelial ovarian cancer (EOC). One key mechanism of resistance is the overexpression of Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, which enable cancer cells to evade cell death induced by chemotherapy drugs like carboplatin [1]. Birinapant is a bivalent SMAC mimetic that promotes apoptosis by antagonizing IAP proteins. When combined with carboplatin, it has shown efficacy in targeting a subset of platinum-resistant EOC cells, both in vitro and in vivo [1]. This document outlines a standardized protocol for assessing this combination therapy using a 3D organoid bioassay, a preclinical tool that closely mimics the tumor microenvironment.

2. Materials

  • Cell Sources: A panel of epithelial ovarian cancer (EOC) cell lines (e.g., SKOV3, OVCAR3, OVCAR4, OVCAR8, CaOV3, Kuramochi, OAW28) and/or platinum-resistant primary patient tumor samples [1].
  • Drugs:
    • This compound (TL32711): A SMAC mimetic. Prepare a stock solution in DMSO and further dilute in culture medium [1] [2].
    • Carboplatin: A platinum-based chemotherapeutic. Prepare a stock solution in sterile water or saline and further dilute in culture medium [1].
  • Culture Reagents:
    • Base media (e.g., RPMI or DMEM) supplemented with 10% FBS [1].
    • Matrigel Matrix (Corning Inc.) [1].
    • MammoCult Growth Medium (STEMCELL Technologies) [1].
    • Collagenase/Dispase solution (1 mg/ml) for dissociating primary tumor samples [1].
  • Equipment:
    • Laminar flow hood, CO2 incubator, centrifuge.
    • Standard cell culture plasticware.
    • 96-well cell culture plates.
    • Inverted microscope.
    • Microplate reader for luminescence detection.

3. Experimental Protocol: 3D Organoid Bioassay

The following workflow details the key steps for establishing and analyzing 3D organoids for drug testing.

workflow Start Start: Obtain Cell Source A Primary Tumor Dissociation Start->A Primary Sample B Cell Culture Expansion (2D or 3D) Start->B Cell Line A->B C Seed Cells in Matrigel B->C D Organoid Growth (1-2 days) C->D E Drug Treatment (3 consecutive days) D->E F Viability Assay (CellTiter-Glo 3D) E->F G Data Analysis & Synergy Scoring F->G End End: Interpret Results G->End

3.1. Organoid Establishment and Culture

  • Primary Tumor Processing: For primary patient samples, mechanically and enzymatically dissociate the tumor tissue using a 1 mg/ml collagenase and dispase solution. Cryopreserve the dissociated cells in a freezing buffer (90% FBS, 10% DMSO) for future use or proceed directly to culture [1].
  • 3D Seeding: Thaw and suspend cells in a mixture of Matrigel and MammoCult growth medium. Plate 5,000 cells per well around the rim of a 96-well plate [1].
  • Growth Phase: Allow organoids to form and grow for 1-2 days in a 5% CO2 humidified incubator at 37°C before drug treatment [1]. Ensure only samples that form visible organoids under a microscope are used in the assay [1].

3.2. Drug Treatment

  • Preparation of Drug Dilutions:
    • Prepare a range of concentrations for carboplatin (e.g., 0, 10, 25, 50, 100, 150, 200, 250 µM) for monotherapy sensitivity testing [1].
    • For combination therapy testing, prepare a dose matrix using a range of carboplatin (e.g., 0-50 µM) and this compound (e.g., 0-50 nM) concentrations [1].
  • Treatment: Apply the drug treatments to the pre-formed organoids for 3 consecutive days [1].

3.3. Viability Assessment

  • After the 3-day treatment period, determine cell viability using the CellTiter-Glo 3D Viability Assay kit (Promega Corp.), which measures ATP luminescence as a proxy for metabolically active cells [1].
  • Include appropriate controls in each experiment:
    • Vehicle-treated wells as a negative control (100% viability).
    • Staurosporine-treated cells as a positive control for cell death [1].
    • Blank control (Matrigel and growth media only) for background subtraction [1].

4. Data Analysis & Interpretation

4.1. Synergy Analysis Quantify the interaction between this compound and carboplatin using the Loewe additivity model in the web-based package SynergyFinder 2.0 [1].

  • Input the viability data from the dose-matrix experiment.
  • The tool will calculate a summary synergy score.
  • Interpretation of Scores [1]:
    • Synergistic: Score > 10
    • Additive: Score between -10 and +10
    • Antagonistic: Score < -10

4.2. Key Quantitative Data from Literature The table below summarizes experimental parameters and findings from recent studies.

Parameter Details Source/Reference
This compound Dose Range (in vitro) 0 - 50 nM [1]
Carboplatin Dose Range (in vitro) 0 - 250 µM (monotherapy), 0 - 50 µM (combination) [1]
Treatment Duration 3 consecutive days [1]
Synergy Model Loewe additivity (SynergyFinder 2.0) [1]
Key Predictive Biomarker High cIAP1/2 levels (≥22.4 ng/20 µg tumor lysate) [3]
In Vivo this compound Dose (PDX) 30 mg/kg, IP, 2x/week [3]
In Vivo Carboplatin Dose (PDX) 50 mg/kg, IP, 1x/week [3]

5. Mechanism of Action: Signaling Pathway

The efficacy of the this compound and carboplatin combination stems from their complementary mechanisms for inducing apoptosis, as illustrated below.

mechanism Carboplatin Carboplatin DNADamage DNA Damage Carboplatin->DNADamage CaspaseCascade Caspase Cascade Activation DNADamage->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis This compound This compound IAPs IAP Proteins (cIAP1/2, XIAP) This compound->IAPs Binds and Degrades Inhibition Inhibition IAPs->Inhibition SMAC Endogenous SMAC SMAC->IAPs  Mimics Inhibition->CaspaseCascade

6. Discussion and Applications

This 3D organoid bioassay protocol serves as a robust preclinical tool for several applications:

  • Functional Precision Medicine: This platform can identify a subset of platinum-resistant ovarian cancer patients who may benefit from this compound and carboplatin combination therapy. Tumors with high levels of cIAP1/2 proteins (≥22.4 ng/20 µg tumor lysate) are more likely to respond [3].
  • Drug Screening and Development: The assay is feasible and cost-effective for medium-throughput drug screening, allowing for the identification of effective drug combinations and patient stratification strategies [1] [4].
  • Model Validation: Responses observed in the 3D organoid bioassay have been validated to correlate with efficacy in patient-derived xenograft (PDX) models, enhancing the predictive value of this in vitro system [1] [3].

7. Troubleshooting and Quality Control

  • Sample Quality: Use only primary tumor samples with >60% viability after thawing and those that form visible organoids in the assay [1].
  • Assay Validation: Reject assay results if the luminescence in vehicle-treated wells is similar to the blank control (no cells) [1].
  • Controls: Always include positive (e.g., staurosporine) and negative (vehicle) controls to ensure the assay is functioning correctly [1].

References

Birinapant in vivo xenograft model dosing

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant Mechanism of Action

This compound is a bivalent Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, cIAP2, and XIAP [1] [2]. It mimics the natural IAP antagonist Smac/DIABLO by binding to BIR domains of IAP proteins with its AVPI-like motifs [3]. This binding induces autoubiquitination and proteasomal degradation of cIAP1 and cIAP2, unleashing RIPK1 to form pro-death complexes [2].

In the presence of active caspases, this leads to apoptosis through caspase-8 activation. When caspase activity is inhibited, the pathway shifts to necroptosis via RIPK3/MLKL activation [1] [4]. This mechanism harnesses endogenous TNFα to kill cancer cells, making tumors with competent TNF signaling particularly vulnerable [5].

The following diagram illustrates this mechanism and the cell death decision point:

G This compound This compound IAPs IAPs This compound->IAPs Binds & Targets IAPdeg IAP Degradation IAPs->IAPdeg Degradation RIPK1 RIPK1 IAPdeg->RIPK1 Releases ComplexIIa Complex IIa (RIPK1-FADD-Caspase-8) RIPK1->ComplexIIa ComplexIIb Complex IIb (RIPK1-RIPK3-MLKL) RIPK1->ComplexIIb CaspaseActive Caspase Activity Present ComplexIIa->CaspaseActive CaspaseInhibited Caspase Activity Inhibited ComplexIIb->CaspaseInhibited Apoptosis Apoptosis Necroptosis Necroptosis CaspaseActive->Apoptosis Leads to CaspaseInhibited->Necroptosis Leads to TNF TNFα Presence TNF->this compound Requires

In Vivo Dosing Regimens

This compound has been extensively characterized in xenograft models with well-tolerated dosing regimens demonstrating efficacy across multiple cancer types.

Table 1: this compound Dosing in Xenograft Models

Cancer Type Dose Frequency Route Duration Single Agent Efficacy Combination Therapy Reference
Triple-Negative Breast Cancer (PDX) 30 mg/kg 3 times/week Intraperitoneal Up to 7 weeks Significant tumor growth inhibition Enhanced docetaxel response [5]
Melanoma 40 mg/kg 3 times/week Intraperitoneal 2-4 weeks Tumor growth inhibition without exogenous TNFα Synergistic with TNFα in vitro [6]
Platinum-Resistant Ovarian Cancer (PDX) 30 mg/kg 3 times/week Intraperitoneal Not specified Not reported Enhanced carboplatin efficacy [7]
Various Solid Tumors (Patient-derived Xenografts) 30 mg/kg 3 times/week Intraperitoneal Not specified Tumor growth inhibition at well-tolerated doses Potentiated various chemotherapies [2]

Table 2: Combination Therapies with this compound

Combination Drug Cancer Model Proposed Mechanism Efficacy Outcome Reference
Docetaxel Triple-Negative Breast Cancer (PDX) Induction of TNF, enhancing cell death Augmented tumor response [5]
Carboplatin Platinum-Resistant Ovarian Cancer Overcoming apoptosis resistance Targeted subset of resistant tumors [7]
Cabozantinib Colorectal Cancer Targeting Met-RIPK1 signaling axis, stabilizing RIPK1 Enhanced apoptosis and necroptosis [4]
Multiple Chemotherapies Various Solid Tumors (Patient-derived Xenografts) TNF-dependent and independent mechanisms Potentiated chemotherapy activity [2]

Experimental Protocols

Xenograft Efficacy Study Protocol

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, nude mice)
  • This compound (commercially available)
  • Cancer cell lines or patient-derived tumor fragments
  • Sterile PBS (for drug dilution and control)

Methods:

  • Tumor Implantation:

    • Subcutaneously inject 1-5×10⁶ cancer cells or implant tumor fragments (approximately 20-30 mm³) into flanks of mice
    • Allow tumors to establish to approximately 100-150 mm³ before randomization
  • Treatment Groups:

    • Control group: Vehicle (PBS) administered via same route and schedule
    • This compound monotherapy: 30 mg/kg, 3 times per week (e.g., Monday, Wednesday, Friday)
    • Combination therapy groups as required
    • Minimum of n=5-8 mice per group for statistical power
  • Drug Administration:

    • Prepare fresh this compound solution in sterile PBS
    • Administer via intraperitoneal injection at 10 mL/kg volume
    • Maintain treatment for 4-7 weeks depending on tumor growth kinetics
  • Monitoring and Endpoints:

    • Measure tumor dimensions 2-3 times weekly using digital calipers
    • Calculate tumor volume: V = (length × width²)/2
    • Monitor body weight twice weekly as indicator of toxicity
    • Record survival until ethical endpoint reached (typically tumor volume >1000-1500 mm³)

G TumorEstablish Tumor Establishment (100-150 mm³) Randomization Randomize Animals TumorEstablish->Randomization Treatment Treatment Phase Randomization->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound 30 mg/kg, 3x/week Treatment->Group2 Group3 Combination Therapy Treatment->Group3 Monitoring Monitoring & Analysis Measure Tumor Measurement 2-3x/week Monitoring->Measure Weight Body Weight 2x/week Monitoring->Weight Endpoint Endpoint Analysis Tumor volume, survival Monitoring->Endpoint SubQ Cell Injection/Tumor Implantation SubQ->TumorEstablish Group1->Monitoring Group2->Monitoring Group3->Monitoring

Pharmacodynamic Assessment Protocol

To confirm this compound's mechanism of action in tumor tissue, evaluate these key pharmacodynamic biomarkers:

Sample Collection:

  • Collect tumor tissues 6-24 hours post-birinapant administration
  • Include vehicle-treated controls for comparison
  • Snap-freeze portions in liquid nitrogen for protein analysis
  • Preserve portions in formalin for immunohistochemistry

Key Biomarkers to Assess:

  • cIAP1/2 Degradation: Western blot analysis of tumor lysates (early marker of target engagement)
  • Caspase-3 Activation: Immunoassay for cleaved caspase-3 (peak at 6 hours post-dose) [8]
  • Lamin-B Cleavage: Immunoassay for 45 kDa fragment (indicator of apoptosis commitment) [8]
  • TNFα Expression: RNA analysis or immunoassay of tumor tissue
  • Cell Death Complex Formation: Immunoprecipitation for RIPK1:caspase-8 complex [5]

Methods for Multiplex Immunoassay [8]:

  • Prepare fractionated tumor tissue lysates (cytosolic and membrane-associated fractions)
  • Use Luminex bead-based multiplex immunoassays
  • Quantify 15 apoptotic biomarkers including Bak, Bax, caspase-3, lamin-B, Smac, Bad, Bcl-xL, Bim, Mcl1, and heterodimer complexes
  • Include recombinant protein calibrators for accurate quantification

Efficacy Interpretation Guidelines

Response Assessment:

  • Significant efficacy: >50% tumor growth inhibition compared to control
  • Complete response: Tumor regression below measurable limits
  • Synergistic combination: Significantly enhanced efficacy over either agent alone

Tumor Model Considerations:

  • Models with competent TNF signaling show superior response [5]
  • Triple-negative breast cancers often more sensitive than ER+ models [5]
  • Platinum-resistant ovarian cancers may show heterogeneous response [7]

Technical Considerations

Tolerability Monitoring:

  • This compound is generally well-tolerated at 30 mg/kg 3x/week dosing
  • Monitor for body weight loss >20% as potential toxicity indicator
  • In clinical trials, maximum tolerated dose was 47 mg/m² (equivalent to ~12.5 mg/kg) [9]

Critical Experimental Factors:

  • Maintain consistent timing for tissue collection for PD biomarkers
  • Include TNF neutralization controls to confirm mechanism
  • Consider tumor-autonomous TNF production versus microenvironment-derived TNF
  • Account for potential differences between cell line-derived xenografts and patient-derived xenografts

Conclusion

This compound demonstrates consistent in vivo efficacy at 30 mg/kg administered intraperitoneally three times weekly. This dosing regimen effectively inhibits tumor growth across multiple cancer types, particularly in models with competent death receptor signaling pathways. The combination of this compound with conventional chemotherapies or targeted agents shows enhanced antitumor activity, providing rational strategies for overcoming therapy resistance.

References

Birinapant concentration for apoptosis induction in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant Activity in NSCLC: Key Quantitative Data

The effective concentration of this compound varies based on the specific NSCLC model and treatment modality (monotherapy or combination). The following table summarizes critical data from recent studies:

NSCLC Model / Context This compound Concentration Combination Agent Key Experimental Findings Citation
General NSCLC Cell Lines (in vitro) 10 µM Ionizing Radiation (IR) Significant radiosensitization; induced apoptosis and inhibited proliferation. [1] [2]
LKB1-deficient NSCLC (in vitro) IC~50~: ~0.1-0.3 µM None (Monotherapy) Selective induction of apoptosis in LKB1-deleted clones (H1299). [3]
KRAS-mutated NSCLC (in vitro) Relatively High IC~50~ Ralimetinib (p38α inhibitor) Resistance to this compound monotherapy; combination restored sensitivity. [3]
H1975 Cell Line (in vitro) 20 nM IFNγ Synergistically triggered profound apoptosis. [4]

Experimental Protocol: Evaluating this compound as a Radiosensitizer in NSCLC In Vitro

This protocol is adapted from a study that demonstrated the radiosensitizing effect of this compound on NSCLC cell lines [1].

Materials and Reagent Setup
  • Cell Lines: Human NSCLC cell lines (e.g., H1299, H1650, H358, H460, A549, HCC827).
  • Growth Medium: RPMI-1640 supplemented with 10% bovine serum.
  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.
  • Working Solution: Dilute the stock in complete growth medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% (v/v).
  • Control Vehicle: Complete growth medium with the same concentration of DMSO as the working solution.
  • Irradiation Source: A 137Cs γ-ray source or a clinical linear accelerator.
Cell Treatment and Irradiation Workflow

The following diagram outlines the key steps in the treatment and assessment workflow:

G Start Seed NSCLC cells (e.g., in 6-well plates) PreTreat Pre-treat with 10 µM this compound or Vehicle Start->PreTreat Irradiate Irradiate with single dose (2-8 Gy) PreTreat->Irradiate Incubate Incubate for 7-14 days (feed as needed) Irradiate->Incubate Analyze Fix, Stain, and Analyze Colony Formation Incubate->Analyze

  • Cell Seeding for Clonogenic Assay: Seed cells at a low density (e.g., 1 x 10³ cells per well in 2 mL of medium in a 6-well plate) to allow for colony formation. Incubate for 24 hours to allow cell adhesion.
  • Drug Pre-treatment: Add the pre-warmed 10 µM this compound working solution or vehicle control to the cells. Incubate for 1 hour at 37°C, 5% CO₂.
  • Irradiation: Irradiate the plates at room temperature with a single dose (e.g., 2, 4, 6, or 8 Gy). Include sham-irradiated controls (0 Gy). The drug can remain in the medium during and after irradiation.
  • Post-irradiation Incubation: Return the plates to the incubator and allow cells to form colonies for 7-14 days, depending on the doubling time of the cell line.
  • Colony Fixing and Staining: After incubation, remove the medium. Fix cells with methanol for 5 minutes and stain with 10% Giemsa solution for 30 minutes. Gently wash with water and air dry.
  • Analysis and Data Calculation:
    • Count colonies (defined as aggregates of ≥50 cells).
    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.
    • Plot the SF against radiation dose and fit the data using the linear-quadratic model or single-hit multi-target model.
    • Calculate the Sensitization Enhancement Ratio (SER), which is the ratio of the mean inactivation dose (D₀) for the control group to the D₀ for the this compound-treated group.

Mechanism of Action: this compound-Induced Apoptosis Signaling

This compound promotes cell death by antagonizing Inhibitor of Apoptosis Proteins (IAPs). The following diagram illustrates the key signaling pathways involved:

G This compound This compound (Smac Mimetic) cIAPs cIAP1/2 (Degradation) This compound->cIAPs Binds and induces auto-ubiquitination and degradation NFkB Canonical NF-κB Activation Blocked cIAPs->NFkB Inhibits Caspase8 Caspase-8 Activation NFkB->Caspase8 Promotes ExtrinsicApoptosis Extrinsic Apoptosis Execution Caspase8->ExtrinsicApoptosis Activates

  • IAP Antagonism: this compound mimics the endogenous protein Smac/DIABLO, binding with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP [5] [6].
  • cIAP Degradation: Upon binding, this compound particularly induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2 [1] [5].
  • Pathway Switching: The degradation of cIAPs alters TNFα signaling. Normally, cIAPs promote cell survival by activating the canonical NF-κB pathway. Their loss prevents this, favoring the formation of a death-inducing signaling complex (Complex II) [7] [5].
  • Apoptosis Execution: This complex leads to the activation of caspase-8, which then cleaves and activates effector caspases (e.g., caspase-3/7), ultimately triggering apoptotic cell death [1] [5].

Research Implications & Combination Strategies

  • Biomarker-Driven Therapy: The efficacy of this compound is context-dependent. LKB1/STK11 mutation status is a strong positive predictor of sensitivity, whereas KRAS mutations may confer resistance [3].
  • Synergistic Combinations: Beyond radiation, this compound synergizes with other agents. Co-treatment with IFNγ can trigger robust, TNFα-independent apoptosis in susceptible NSCLC lines [4]. For KRAS-mutant resistant cells, combining this compound with a p38 MAPK inhibitor (Ralimetinib) can overcome resistance [3].
  • Beyond Apoptosis: Smac mimetics like this compound can also promote immunogenic cell death and sensitize tumors to T-cell-mediated killing, suggesting potential in combination with immunotherapy [6].

References

Comprehensive Application Notes: Birinapant Treatment Time Course for Caspase Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Birinapant Mechanism and Applications

This compound is a bivalent SMAC mimetic that functions as a potent antagonist of inhibitor of apoptosis proteins (IAPs), particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP), with dissociation constants (Kd) of <1 nM and 45 nM, respectively [1]. As a second mitochondria-derived activator of caspases (SMAC) mimetic, this compound is designed to promote apoptosis in cancer cells by counteracting the anti-apoptotic effects of IAP proteins [2]. The compound exerts its effects by inducing degradation of cIAP1 and cIAP2, which leads to a fundamental shift in tumor necrosis factor (TNF) signaling—converting TNF-α from a pro-survival signal to a potent cell death inducer through caspase-8 activation [2].

The therapeutic potential of this compound has been demonstrated across various cancer models, including melanoma, breast cancer, and colon carcinoma [2] [1]. Notably, this compound exhibits strong combination activity with TNF-α, showing significant anti-tumor effects even in melanoma cell lines with acquired resistance to BRAF inhibitors, suggesting its potential utility in treatment-resistant cancers [2]. Understanding the time course of caspase activation following this compound treatment is essential for optimizing its therapeutic application and identifying appropriate combination therapies.

Quantitative Data Summary of this compound-Induced Caspase Activation

Table 1: In Vitro Caspase Activation and Cytotoxicity Profile of this compound

Cell Line Cancer Type Treatment Conditions Caspase Activation Time Course Key Findings
SUM190 Breast cancer This compound single agent (30-300 nM) Dose-dependent reduction in viability Significant viability reduction at 24h; Enhanced effect in XIAP-knockdown cells [1]
451Lu, WM1366 Melanoma This compound + TNF-α (50 ng/mL) PARP cleavage within 24h Strong combination effect; Neither agent effective individually [2]
HCT116 Colon carcinoma This compound (concentration not specified) Caspase-3 activation in time-course study Apoptosis induction confirmed [1]
MDA-MB-231 Breast adenocarcinoma This compound (concentration not specified) Caspase-3 activation in time-course study Apoptosis induction confirmed [1]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor Model Dosing Regimen Treatment Duration Key Outcomes Caspase-Related Findings
451Lu melanoma xenograft 30 mg/kg, i.p., 3×/week 21 days Inhibited tumor growth Modest increase in activated caspase-3 positive cells [2]
1205Lu melanoma xenograft 30 mg/kg, i.p., 3×/week 21 days Inhibited tumor growth Modest increase in activated caspase-3 positive cells [2]
HCT116 colon carcinoma xenograft 15 mg/kg, i.p. (single dose) 48 hours after last treatment Apoptosis induction Caspase-3 activation confirmed [1]

Experimental Protocols for Assessing Caspase Activation

In Vitro Cell-Based Assay Protocol
3.1.1 Cell Culture and Treatment Conditions
  • Cell Line Selection: The protocol has been validated in multiple human melanoma cell lines (451Lu, WM1366), breast cancer cells (SUM190, SUM149, MDA-MB-231), and colon carcinoma cells (HCT116) [2] [1]. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 5% fetal bovine serum at 37°C in a 5% CO₂ environment.
  • This compound Preparation: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO) and further dilute in culture medium to achieve working concentrations ranging from 30 nM to 10 μM [1]. For combination treatments, use human recombinant TNF-α at 50 ng/mL [2].
  • Experimental Setup: Seed cells in 6-well plates at optimal densities (e.g., 7.5×10⁴ cells/well for SUM149; 1.5×10⁵ cells/well for SUM190) and allow them to adhere overnight. Treat cells with this compound alone or in combination with TNF-α for 4-72 hours, depending on the specific readout [1].
3.1.2 Caspase Activation and Viability Assessment
  • Cell Viability Analysis: Perform trypan blue exclusion assays after 24 hours of treatment. Trypsinize cells, mix with 0.4% trypan blue solution (1:1 ratio), and count live (unstained) and dead (blue) cells using a hemocytometer [1].
  • Caspase Activity Measurement: Assess caspase activation at various time points (4h, 24h, 72h) through Western blot analysis for key apoptosis markers: active caspase-8, active caspase-3, and PARP cleavage [2] [1].
  • Additional Apoptosis Detection: Conduct annexin V staining using annexin V allophycocyanin conjugate according to manufacturer's instructions, followed by flow cytometry analysis [2].
In Vivo Xenograft Model Protocol
3.2.1 Animal Model Establishment and Dosing
  • Tumor Inoculation: Inoculate 10-15 immunodeficient mice subcutaneously with 1×10⁶ human melanoma cells (451Lu or 1205Lu) or colon carcinoma cells (HCT116) in a 1:1 matrigel/complete media suspension [2] [1].
  • Treatment Initiation: After formation of palpable tumors (typically reaching mean volume of 200 mm³), randomize animals into control and treatment groups. Administer This compound intraperitoneally at 15-30 mg/kg, three times per week for 21 days [2] [1]. Prepare this compound in 12.5% Captisol in distilled water as vehicle.
  • Tumor Monitoring: Measure tumor dimensions twice weekly using calipers and calculate volume using the formula: Volume = (length × width²) / 2 [2].
3.2.2 Tissue Collection and Analysis
  • Sample Collection: Sacrifice animals at predetermined endpoints (48 hours after last treatment for acute caspase activation; 21 days for efficacy studies). Harvest tumors and process for snap-freezing in liquid nitrogen (for protein analysis) or formalin-fixation and paraffin-embedding (FFPE) for immunohistochemistry [2].
  • Caspase-3 Detection: Perform immunohistochemical staining for activated caspase-3 on FFPE tissue sections to identify apoptotic cells within tumors [2]. Quantify positive cells per high-power field across multiple tumor regions.
  • Protein Analysis: Prepare protein lysates from snap-frozen tumor tissues and conduct Western blot analysis for caspase activation markers as described in the in vitro protocol [2].

This compound Signaling Pathway Mechanism

Visual Representation of this compound Mechanism

G TNF TNF-α TNFR TNFR1 TNF->TNFR ComplexI Complex I (TRADD, TRAF2, TRAF5, RIPK1, cIAP1/2) TNFR->ComplexI ComplexII Complex II (TRADD, FADD, RIPK1, Caspase-8) TNFR->ComplexII without cIAP1/2 NFkB NF-κB Activation ComplexI->NFkB Survival Cell Survival Proliferation NFkB->Survival This compound This compound cIAPdeg cIAP1/2 Degradation This compound->cIAPdeg cIAPdeg->ComplexII promotes formation Casp8 Caspase-8 Activation ComplexII->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound converts TNF-α signaling from pro-survival to pro-apoptotic pathway.

Pathway Mechanism Explanation

This compound fundamentally alters TNF-α signaling dynamics by inducing the degradation of cellular IAP proteins (cIAP1 and cIAP2) [2]. Under normal conditions, TNF-α binding to its receptor TNFR1 leads to the formation of Complex I, which includes TRADD, TRAF2/5, RIPK1, and cIAP1/2, resulting in NF-κB activation and subsequent cell survival and proliferation [2]. When this compound is present, it promotes the rapid degradation of cIAP1/2, which shifts the signaling outcome toward the formation of Complex II (also known as the death-inducing signaling complex) [2].

This alternative complex activates caspase-8, which then initiates the caspase cascade (including caspase-3) that executes apoptotic cell death [2] [1]. The critical importance of caspase-8 activation in this compound's mechanism is demonstrated by experiments showing that this compound combined with TNF-α leads to increased levels of active caspase-8 and caspase-3, along with PARP cleavage within 4 hours of treatment [1]. This mechanism explains why this compound and TNF-α exhibit strong combination activity—individually, neither agent is effective, but together they synergistically induce apoptosis [2].

Technical Notes and Optimization Considerations

Critical Experimental Parameters
  • TNF-α Dependence: The efficacy of this compound in vitro is highly dependent on the presence of TNF-α in many cell types [2]. Researchers should confirm the endogenous TNF-α production levels in their specific cell models or supplement with exogenous TNF-α (typically 50 ng/mL) to ensure robust apoptosis induction.
  • Time Course Variation: The kinetics of caspase activation may vary significantly between cell lines. Initial time course experiments should assess caspase activation at 4, 8, 16, and 24 hours post-treatment to capture the peak activation period [1].
  • Cell Density Effects: Apoptotic responses can be influenced by cell confluence at the time of treatment. Maintain consistent cell densities across experiments, preferably between 60-80% confluence at treatment initiation [2] [1].
Troubleshooting Guidance
  • Insufficient Apoptosis Induction: If caspase activation is weak, verify the activity of this compound by monitoring cIAP1 degradation via Western blotting, which should occur within hours of treatment [2]. Additionally, test multiple concentrations of TNF-α (10-100 ng/mL) to optimize the combination effect.
  • High Background Apoptosis: Include appropriate controls to account for baseline cell death, such as vehicle-treated controls and TNF-α alone controls. Use pan-caspase inhibitors like Q-VD-OPh (20 μM) to confirm caspase-dependent cell death mechanisms [1].
  • In Vivo Variability: For xenograft studies, ensure consistent tumor size at treatment initiation (recommended 150-200 mm³) to reduce variability in drug exposure and response [2].

Conclusion

These application notes provide comprehensive methodological guidance for investigating the time course of caspase activation following this compound treatment. The detailed protocols highlight the critical dependence on TNF-α signaling and the importance of timing in assessing apoptotic responses. The quantitative data summarized from multiple studies demonstrates consistent caspase-3 activation across various cancer models, supporting the reliability of these approaches.

The mechanistic insights reveal how this compound converts TNF-α from a pro-survival factor to a potent cell death inducer through caspase-8 activation, providing a strong rationale for its combination with agents that enhance TNF-α production or signaling. Researchers applying these protocols should pay particular attention to cell-specific variations in response kinetics and the essential role of appropriate controls for interpreting caspase activation data accurately.

References

Comprehensive Application Notes and Protocols: Birinapant Sensitization to TNF-α-Induced Apoptosis in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Birinapant Mechanism and Significance

This compound is a bivalent SMAC mimetic that structurally mimics the endogenous second mitochondria-derived activator of caspases (SMAC/DIABLO) protein, which is released from mitochondria at the onset of apoptosis. As a potent inhibitor of inhibitor of apoptosis proteins (IAPs), particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), this compound promotes apoptosis by counteracting the anti-apoptotic functions of IAPs that are frequently overexpressed in various cancers. IAPs normally inhibit caspase activity through their baculoviral IAP repeat (BIR) domains, ultimately blocking programmed cell death and contributing to therapeutic resistance in malignant cells. The strategic rationale for combining this compound with TNF-α stems from the fundamental biological mechanism wherein IAP inhibition transforms TNF-α signaling from a pro-survival pathway to a potent death-inducing signal. When this compound targets cIAP1/2, it prevents the activation of nuclear factor-kappa B (NF-κB) mediated survival pathways while simultaneously promoting the formation of a death-inducing signaling complex that activates caspase-8 and the extrinsic apoptotic cascade [1] [2].

The therapeutic significance of this combination approach is particularly relevant for head and neck squamous cell carcinoma (HNSCC), where genomic alterations in cell death pathway components occur in more than 40% of cases, with approximately 30% displaying amplifications of Fas-Associated Death Domain (FADD) with or without co-amplification of IAP genes BIRC2/3. Additionally, expression of IAPs BIRC2 and 3 has been correlated with nodal metastasis, advanced disease, and chemoresistance in various cancer types, making them attractive therapeutic targets. This compound has demonstrated preclinical activity not only in HNSCC but also in melanoma, colorectal, ovarian, and breast cancer models, and is currently in phase I/II clinical trials for these tumor types. The apoptosis-sensitizing activity of this compound represents a promising approach to overcome the resistance mechanisms that often limit the efficacy of conventional cancer therapies [1] [3].

Experimental Design and Strategic Approaches

Preclinical Models and Treatment Strategies

The investigation of this compound-mediated sensitization to TNF-α-induced apoptosis employs a multidimensional approach utilizing both in vitro and in vivo experimental systems. For in vitro studies, a panel of human cancer cell lines with varying genetic alterations in cell death pathway components provides a representative model system for evaluating treatment efficacy across different molecular contexts. The UMSCC series of HNSCC cell lines (UMSCC1, 11B, and 46) have been extensively characterized for genomic alterations and expression of FADD, BIRC2/3, and CASP8, making them ideal for mechanistic studies. These cell lines are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C with 5% CO₂, and should be used for experiments within 3 months or 20 passages to ensure genetic stability and reproducible results [1].

For in vivo validation, xenograft mouse models established by subcutaneously inoculating immunocompromised mice (such as SCID/NCr-Balb/c mice) with cancer cells provide a physiologically relevant system for evaluating antitumor activity. The UMSCC-46 cell line has been successfully utilized in such models, with 5 × 10⁶ cells injected in 0.2 mL blank MEM media into the right hind flanks of 4- to 6-week-old female mice. Tumors typically become palpable within 14 days post-inoculation, at which point mice are randomized into treatment arms to evaluate the effects of this compound alone, TNF-α alone, combination therapy, or appropriate vehicle controls. This model system allows for the assessment of tumor growth dynamics, apoptotic responses, and potential treatment-related toxicities in a complex biological environment that more closely resembles human cancer than monolayer cell culture systems [1].

This compound Treatment and Combination Approaches

This compound is typically prepared as a stock solution in DMSO and stored according to manufacturer's protocols, with working concentrations prepared in appropriate cell culture media or formulation buffers for in vivo administration. For in vitro studies, this compound exhibits differential effects on cancer cell proliferation with IC₅₀ values ranging from 0.5 nM to >1 μM across various cell lines. The synergistic interaction between this compound and TNF-α is evaluated using fixed ratios of each agent's respective IC₅₀ values in each cell line, allowing for quantitative assessment of combination effects through the Chou-Talalay method [1].

Table 1: this compound Monotherapy and Combination Effects in HNSCC Models

Cell Line This compound IC₅₀ This compound + TNF-α (20 ng/mL) This compound + TRAIL (50 ng/mL) SubG0 Population Increase
UMSCC-46 Nanomolar range Synergistic cytotoxicity Synergistic cytotoxicity Significant with this compound + TNF-α
UMSCC-11B Nanomolar range Synergistic cytotoxicity Synergistic cytotoxicity Significant with this compound + TNF-α
UMSCC-1 Nanomolar range Synergistic cytotoxicity Synergistic cytotoxicity Significant with this compound + TNF-α

For in vivo administration, this compound is formulated at 1.5 mg/mL in a citrate buffer solution freshly prepared on each treatment day and administered by intraperitoneal injections. A typical dosing regimen consists of 15 mg/kg this compound administered twice weekly (e.g., Wednesdays and Thursdays) for a 3-week treatment period, based on previously published studies. Control mice receive citrate buffer solution as vehicle on the same schedule. When combined with chemotherapeutic agents like docetaxel, the chemotherapy is typically administered once weekly (e.g., Wednesdays) at appropriate doses such as 6 mg/kg, allowing for evaluation of potential enhanced antitumor activity without excessive toxicity [1].

Detailed Experimental Protocols

Cell Culture and Reagent Preparation

Cell culture maintenance follows standardized procedures to ensure experimental consistency. The HNSCC cell lines should be cultured in MEM supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂, with medium changes 2-3 times per week. For experimental use, cells should be harvested during log-phase growth using appropriate dissociation reagents and seeded at predetermined densities optimized for each cell line based on their doubling times and growth characteristics. It is critical to use cells within 3 months or 20 passages of revival to minimize genetic drift and maintain phenotypic stability [1] [3].

Reagent preparation requires careful attention to concentration and stability. This compound is typically prepared as a stock solution in DMSO and stored at -20°C or -80°C according to the manufacturer's recommendations. For treatment studies, serial dilutions are prepared in cell culture media, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. Recombinant human TNF-α is reconstituted according to manufacturer specifications, typically in sterile phosphate-buffered saline with carrier protein, and stored in single-use aliquots at -80°C to maintain stability. Working concentrations for TNF-α typically range from 10-50 ng/mL, with 20 ng/mL being a standard concentration for apoptosis sensitization studies. For Fas ligand studies, human recombinant FLAG-tagged soluble Fc-Flag-FasL can be purified from supernatants of transfected 293 cells using affinity chromatography with anti-FLAG M2 agarose beads, with working concentrations determined by log₂ dilutions from 1-50 ng/μL [1] [3].

In Vitro Assessment of Cell Viability and Apoptosis

XTT cell proliferation assays provide a sensitive method for quantifying cell density and metabolic activity following treatment. Cells are plated in 96-well plates at predetermined densities based on their doubling times and log-phase growth patterns. Following attachment, cells are treated with this compound (0.5 nM to 1 μM), TNF-α (20 ng/mL), TRAIL (50 ng/mL), or combinations thereof, with each condition assayed in six replicates to ensure statistical robustness. Cell density is measured on days 1, 3, and 5 using XTT Cell Proliferation Kits according to manufacturer instructions. The optical density is measured on a microplate reader, and inhibitory concentration 50% (IC₅₀) values are determined on Day 3 using nonlinear four-parameter regression analysis in appropriate statistical software such as GraphPad Prism. For drug combination studies, fixed ratios of each drug's respective IC₅₀ in each cell line are used to determine additivity, synergism, or antagonism using the Chou-Talalay method [1].

Flow cytometric analysis of cell cycle and death provides detailed information on apoptotic populations and cell cycle perturbations. For these analyses, cells are plated 48 hours before treatment to ensure proper attachment and logarithmic growth. Cells are then treated with vehicle control (0.01% DMSO), 20 ng/mL TNF-α, 1 μM this compound, or combinations for 24 hours. Following treatment, cells are harvested, counted, and stained with propidium iodide using commercial kits such as the Cycletest Plus DNA Reagent Kit. Data from 10,000 cells per treatment group and time point are collected using a flow cytometer such as the FACS Canto, and analyzed using appropriate software such as BD FACSDiva. The subG0 population, which represents apoptotic cells with fragmented DNA, is quantified along with cell cycle distribution in G1, S, and G2 phases. Each experiment should be performed in triplicate to ensure reproducibility [1] [3].

Annexin V staining provides specific detection of phosphatidylserine externalization, an early marker of apoptosis. Following treatment, cells are harvested and double-stained with Annexin V and 7-AAD using commercial apoptosis detection kits according to manufacturer instructions. Unstained cells serve as negative controls, and compensation controls should be included to ensure proper fluorochrome separation. Cells are analyzed using a flow cytometer with dot plots displaying the relative signal intensity of Annexin V versus 7-AAD. These plots are subdivided into four quadrants: lower left (live cells, Annexin V⁻/7-AAD⁻), lower right (early apoptotic cells, Annexin V⁺/7-AAD⁻), upper right (late apoptotic/dead cells, Annexin V⁺/7-AAD⁺), and upper left (necrotic cells, Annexin V⁻/7-AAD⁺). The percentage of total cell count in each quadrant is quantified, with particular focus on the combined early and late apoptotic populations [3].

In Vivo Xenograft Therapeutic Studies

Animal model establishment follows strict ethical guidelines approved by institutional animal care and use committees. Four- to six-week-old female SCID/NCr-Balb/c mice are housed in a specific pathogen-free animal facility with controlled temperature, humidity, and light cycles. Mice are inoculated with 5 × 10⁶ UMSCC-46 cells (or other appropriate cell lines) suspended in 0.2 mL blank MEM media and injected subcutaneously into the right hind flanks. Tumor growth is monitored regularly, and once tumors become palpable (typically around 14 days post-inoculation), mice are randomized into treatment groups to ensure equivalent starting tumor volumes across groups. Typical treatment arms include vehicle control (citrate buffer), this compound alone (15 mg/kg), docetaxel alone (6 mg/kg), and combination treatment, with 20 mice per group to provide sufficient statistical power [1].

Treatment administration and monitoring follow carefully optimized schedules. This compound is formulated at 1.5 mg/mL in citrate buffer on each treatment day and administered by intraperitoneal injection twice weekly (e.g., Wednesdays and Thursdays) for 3 weeks. Docetaxel is administered intraperitoneally once weekly (e.g., Wednesdays) at 6 mg/kg. Tumor dimensions are measured in two directions using electronic calipers twice weekly, and tumor volumes are calculated using the formula V = 0.5 × (L × W × W), where L represents the longer measurement and W represents the shorter measurement. Body weights are monitored regularly as an indicator of overall health and treatment toxicity. Mice are euthanized according to predetermined humane endpoints, which typically include tumors reaching 2 cm in diameter, ulceration and bleeding of tumors, or significant weight loss (>20%) or signs of distress. Statistical analysis of tumor growth curves and survival analysis using the Gehan-Breslow-Wilcoxon test provide quantitative assessment of treatment efficacy [1].

Data Analysis and Interpretation Guidelines

Statistical Methods and Synergism Assessment

Quantitative analysis of combination effects employs the Chou-Talalay method, which provides a rigorous mathematical framework for determining whether drug interactions are additive, synergistic, or antagonistic. This method involves treating cells with fixed ratios of each drug's IC₅₀ and analyzing the resulting dose-effect relationships using the median-effect principle. The combination index (CI) is calculated using CompuSyn software or similar tools, with CI < 1 indicating synergism, CI = 1 indicating additivity, and CI > 1 indicating antagonism. For XTT assays, Student's t-tests are performed at each concentration to compare this compound alone versus this compound + TNF-α or this compound + TRAIL. Treatment curves are considered significantly different if the majority of concentration points show statistical significance with p-values < 0.05. For flow cytometric experiments and tumor growth analysis, significance is typically determined using Student's t-test with p-values < 0.05 considered statistically significant, applying appropriate corrections for multiple comparisons [1].

Experimental data presentation should include mean values with standard deviations from at least three independent replicates. For in vivo studies, tumor growth curves should display mean tumor volumes with standard errors, and survival analyses should use the Gehan-Breslow-Wilcoxon test with significance set to 0.05 using the Bonferroni method for multiple comparisons. Clear documentation of sample sizes, statistical tests, and significance levels is essential for proper interpretation and reproducibility. Data visualization should include dose-response curves, combination index plots, bar graphs of apoptotic populations, and in vivo tumor growth curves to provide comprehensive representation of treatment effects [1].

Mechanistic Interpretation and Result Validation

Interpretation of this compound's mechanism should consider its dual function as both an inducer of apoptosis and a sensitizer to death receptor-mediated cell death. The degradation of cIAP1 and cIAP2 by this compound leads to several consequential molecular events: (1) activation of non-canonical NF-κB signaling, (2) production of TNF-α, (3) formation of a ripoptosome complex involving RIPK1, FADD, and caspase-8, and (4) induction of both apoptosis and necroptosis through the RIPK1/RIPK3/MLKL signaling pathway. The downregulation of cellular FLICE-like inhibitory protein (cFLIPL), a key anti-apoptotic protein, further enhances the activation of caspase-8 in response to TNF-α stimulation. These molecular events collectively shift the cellular balance from survival to death in response to TNF-α [4] [2].

Visual Representation of Signaling Mechanisms

The following diagram illustrates the key molecular mechanisms through which this compound sensitizes cancer cells to TNF-α-induced apoptosis:

G cluster_treatment With this compound Treatment TNFα TNFα TNFR TNFR TNFα->TNFR cIAPs cIAPs TNFR->cIAPs Recruits RIPK1 RIPK1 TNFR->RIPK1 Directly activates NFκB NFκB cIAPs->NFκB Activates cIAPs->RIPK1 Ubiquitinates & Inhibits This compound This compound This compound->cIAPs Degrades cFLIP cFLIP This compound->cFLIP Downregulates SurvivalSignaling Pro-survival Signaling NFκB->SurvivalSignaling FADD FADD RIPK1->FADD Caspase8 Caspase8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis cFLIP->Caspase8 Inhibits

Diagram 1: Molecular mechanism of this compound-mediated sensitization to TNF-α-induced apoptosis. Under normal conditions (left), TNF-α binding to its receptor recruits cIAPs, which activate NF-κB-mediated survival signaling and inhibit RIPK1. With this compound treatment (right), cIAPs are degraded, leading to RIPK1 activation, FADD-mediated caspase-8 activation, and apoptosis induction. This compound also downregulates cFLIP, further enhancing caspase-8 activation.

Technical Considerations and Troubleshooting

Optimization Guidelines and Common Challenges

Cell line-specific variability in response to this compound and TNF-α represents a significant consideration for experimental design. The IC₅₀ for this compound alone can range from 0.5 nM to >1 μM across different cell lines, necessitating preliminary dose-ranging studies for each new model system. Similarly, the extent of sensitization to TNF-α-induced apoptosis varies based on the genetic background of the cells, particularly the expression levels of death receptors, caspase-8, FADD, and endogenous IAP proteins. Cell lines with amplifications of FADD or mutations in caspase-8 may exhibit differential responses to this compound combination therapies. Therefore, it is advisable to characterize the baseline molecular features of cell lines, including profiling of key apoptosis-related proteins, before initiating combination studies. This preliminary characterization allows for more informed interpretation of results and identification of potential predictive biomarkers of response [1] [3].

Troubleshooting common experimental issues requires systematic approaches to optimize assay conditions. For in vitro studies, inadequate apoptotic response to combination treatment may result from insufficient this compound exposure time, as the degradation of IAPs and subsequent sensitization requires several hours. Extending the pre-treatment period with this compound before TNF-α addition (e.g., 2-4 hours) often enhances the apoptotic response. Alternatively, the absence of response might indicate intrinsic resistance mechanisms, such as high expression of anti-apoptotic Bcl-2 family proteins or deficient death receptor signaling. In these cases, combining this compound with other death receptor agonists or BH3 mimetics may be necessary. For in vivo studies, the formulation and stability of this compound are critical, requiring fresh preparation in citrate buffer and proper storage conditions. Monitoring animal weight and behavior twice weekly helps identify potential toxicity issues, and adjusting dosage schedules (e.g., reducing frequency from twice to once weekly) may improve tolerability while maintaining efficacy [1] [2].

Protocol Adaptations for Different Cancer Types

While the fundamental mechanisms of this compound-mediated sensitization apply across multiple cancer types, protocol adaptations may be necessary for different experimental systems. In breast cancer models, particularly triple-negative breast cancer, the combination of this compound with TRAIL has demonstrated synergistic apoptosis induction in TRAIL-resistant cell lines such as MDA-MB-453. In these systems, the downregulation of cFLIP(L) appears to be a key mediator of the sensitization effect, suggesting that monitoring cFLIP expression provides an important biomarker for response assessment. For hematological malignancies, which may exist in suspension rather than as adherent cultures, adaptation of assay systems using suspension-appropriate viability assays and flow cytometric analyses is necessary. Additionally, the tumor microenvironment may influence treatment response, suggesting that more complex 3D culture systems or co-culture models may provide valuable supplementary data beyond standard monolayer cultures [4] [2].

Table 2: Key Assay Parameters and Methodological Considerations

Assay Type Key Parameters Endpoint Measurements Potential Pitfalls Optimization Tips
XTT Proliferation Assay Cell seeding density, treatment duration, incubation time with XTT reagent Optical density at 450-500 nm, IC₅₀ calculation Overly confluent cultures, uneven cell distribution Determine optimal seeding density for each cell line, ensure log-phase growth
Flow Cytometry (Cell Cycle) Cell harvesting, fixation method, propidium iodide concentration, RNAse treatment SubG0 population, cell cycle distribution (G1, S, G2) Incomplete RNA digestion, cell clumping, fixation artifacts Include RNAse treatment, filter cells before analysis, use consistent fixation
Annexin V Staining Early harvesting without trypsin, calcium-containing buffer, immediate analysis Annexin V+/7-AAD- (early apoptotic), Annexin V+/7-AAD+ (late apoptotic) Trypsin-induced phosphatidylserine exposure, delayed analysis Use enzyme-free dissociation, analyze within 1 hour of staining
In Vivo Xenograft Cell preparation, injection technique, randomization method, caliper measurement Tumor volume, survival, body weight change Variable tumor take, inaccurate volume measurements Standardize injection technique, blind measurements, use consistent formula

References

overcoming Birinapant resistance in KRAS mutated NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow & Protocols

To investigate and validate strategies for overcoming Birinapant resistance in your lab, you can follow this general workflow, which outlines key experiments from cell line selection to mechanism confirmation.

start Establish Resistant Model a1 Select NSCLC cell lines: - LKB1 deleted - KRAS mutated - LKB1 & KRAS co-mutated start->a1 a2 Treat with this compound monotherapy a1->a2 a3 Confirm Resistance (Viability & Apoptosis Assays) a2->a3 comb Test Combination Therapy a3->comb Resistance Confirmed b1 Combine this compound with Ralimetinib (p38α inhibitor) comb->b1 b2 Assess Resensitization (Clonogenic, Caspase 3/7 Assays) b1->b2 mech Elucidate Mechanism b2->mech c1 Analyze Apoptosis Markers (e.g., Caspase Activation) mech->c1 c2 Validate synergy and dose response c1->c2

Detailed Experimental Methodologies

Here are detailed protocols for the key assays mentioned in the workflow:

1. Cell Viability Assay (e.g., MTT, CellTiter-Glo)

  • Purpose: To confirm baseline resistance to this compound monotherapy in KRAS-mutated cells.
  • Procedure:
    • Plate NSCLC cells (e.g., LKB1-deleted, KRAS-mutated, and wild-type controls) in 96-well plates.
    • After 24 hours, treat with a dose range of this compound (e.g., 0.1 nM to 10 µM).
    • Incubate for 72-96 hours.
    • Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours at 37°C.
    • Solubilize the formed formazan crystals with DMSO and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Resistance is indicated by a significantly higher IC50 in KRAS-mutated lines compared to LKB1-deleted alone [1].

2. Apoptosis Assay (Caspase 3/7 Activation)

  • Purpose: To demonstrate that the combination therapy restores this compound-induced apoptosis in resistant models.
  • Procedure:
    • Seed cells in a white-walled 96-well plate.
    • Treat with this compound and Ralimetinib, both alone and in combination.
    • After 24-48 hours, add a Caspase-Glo 3/7 reagent directly to the wells.
    • Mix gently and incubate at room temperature for 30-60 minutes.
    • Measure luminescence, which is proportional to caspase activity.
  • Data Analysis: Compare the luminescent signal of combination-treated groups to monotherapies. A synergistic increase in caspase activity confirms the restoration of the apoptotic pathway [1].

Key Considerations for Your Research

  • Genetic Context is Crucial: The efficacy of this compound, both as a monotherapy and in combination, is highly dependent on the tumor's genetic background. It shows the most promise in LKB1 (STK11)-deleted NSCLCs. The resistance problem arises specifically when an LKB1 deletion co-occurs with a KRAS mutation [1].
  • Explore Other KRAS Pathways: While targeting p38α with Ralimetinib is a validated strategy, other pathways downstream of KRAS are also promising. Research into direct KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) and other pathway inhibitors (e.g., MEK, SHP2) is advancing rapidly [2]. Investigating these in combination with this compound could be a fruitful area of research.
  • Beyond KRAS: TP53 Co-mutation: While not directly tested with this compound, evidence suggests that KRAS and TP53 co-mutations define a patient subgroup with a particularly favorable response to immunotherapy [3]. This highlights the importance of comprehensive genomic profiling and suggests potential for triple-combination strategies.

Future Research Directions

The field of KRAS-targeted therapy is evolving rapidly. To stay ahead, consider these emerging mechanisms and strategies, which are summarized in the table below.

Emerging Approach Target/Agent Proposed Role in Overcoming Resistance
Targeting KRAS Stability [4] USP7 Inhibitors (e.g., HBX41,108) Prevents KRAS degradation; combats resistance to KRAS G12C inhibitors; potential for synergy with this compound.
Blocking RAS Membrane Localization [5] FGTI-2734 (Experimental) Prevents cancer cell escape via ERK reactivation; promising in combo with Sotorasib.
Novel KRAS G12C Inhibitors [2] Garsorasib (D-1553), Fulzerasib (IBI351) Next-generation inhibitors; exploring combinations with immunotherapy and other targeted drugs.

References

optimizing Birinapant combination with Ralimetinib

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale & Key Findings

The combination of Birinapant (a SMAC mimetic and IAP inhibitor) and Ralimetinib (a p38 MAPK inhibitor) is a promising strategy for targeting specific mutations in Non-Small Cell Lung Cancer (NSCLC), particularly in tumors with LKB1 (STK11) loss and KRAS mutations [1] [2] [3].

  • Synergistic Mechanism: this compound induces apoptosis by promoting the degradation of inhibitor of apoptosis proteins (IAPs). However, the presence of KRAS mutations can confer resistance to this compound. Ralimetinib, by inhibiting the p38 MAPK pathway (which is downstream of KRAS), restores cancer cell sensitivity to this compound-induced cell death [1] [2] [3].
  • Mutation Context: This combination was specifically effective in LKB1-deleted NSCLC models. The presence of a KRAS mutation mediated resistance to this compound, which was overcome by adding Ralimetinib [1] [3].

The table below summarizes the core quantitative findings from the research:

Cell Line / Model Context This compound Alone Ralimetinib Alone This compound + Ralimetinib Combination
LKB1-deleted NSCLC models Induces apoptosis (caspase activation) [1] Not primary focus Not quantified in provided results, but combination "restores sensitivity" [1]
LKB1 & KRAS-mutated NSCLC models Resistant [1] Not primary focus Effective; restores sensitivity to this compound [1]

Experimental Protocols

Here are the detailed methodologies for key experiments validating the this compound and Ralimetinib combination.

2D Cell Culture and Viability Assay (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the drugs, alone and in combination [2] [3].

  • Cell Lines: A panel of NSCLC cell lines (e.g., H1299, A549, H23), including isogenic pairs with wild-type or deleted LKB1, and wild-type or mutated KRAS [2] [3].
  • Culture Conditions: Cells are grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C with 5% CO₂ [3].
  • Drug Preparation:
    • Prepare 10 mM stock solutions of this compound and Ralimetinib in DMSO.
    • On the treatment day, dilute stocks in complete medium to desired concentrations. The final DMSO concentration should not exceed 0.15% for combination treatments [3].
  • Treatment:
    • Seed cells in 96-well plates.
    • After 24 hours, treat cells with a dose range of this compound and Ralimetinib, both alone and in combination.
    • Continuously treat cells for 72 hours.
  • Viability Measurement (perform one of the following):
    • CellTiter-Glo Assay: Add an equal volume of CellTiter-Glo reagent to each well. Measure luminescence with a plate reader [2] [3].
    • MTS Assay: Add MTS reagent to each well. Incubate for ~3 hours at 37°C and measure absorbance at 490 nm [3].
  • Data Analysis:
    • Calculate percentage cell viability relative to DMSO-treated controls.
    • Plot dose-response curves and calculate IC50 values using software such as GraphPad Prism.
3D Spheroid Culture and Viability Assay

3D spheroids more closely mimic the tumor microenvironment. This protocol uses spheroids derived from xenograft tumors [3].

  • Spheroid Formation:
    • Resuspend cells (e.g., H1299 LKB1 KO) at 20,000 cells/ml in Basement Membrane Extract (BME).
    • Seed 50 µl of the cell-BME mixture per well in a 24-well plate. Allow the BME to solidify.
    • Add 500 µl of culture medium. Spheroids will form in approximately one week.
  • Drug Treatment & Viability:
    • Mechanically detach spheroids and dissociate into single cells.
    • Resuspend cells in BME at 100,000 cells/ml and seed 10 µl into white 96-well plates.
    • After BME solidification, add 50 µl of culture medium.
    • Four days after seeding, treat the spheroids with drugs for 72 hours.
    • Measure cell viability using the CellTiter-Glo 3D assay [3].

Mechanistic Pathway & Experimental Workflow

The following diagrams illustrate the biological mechanism of the drug combination and the key steps for conducting the 3D spheroid viability assay.

mechanism LKB1_loss LKB1 Tumor Suppressor Loss/Inactivation MAPK_activation p38 MAPK Pathway Activation LKB1_loss->MAPK_activation KRAS_mut KRAS Mutation (Co-occurring) KRAS_mut->MAPK_activation Apoptosis Resistance to Apoptosis Tumor Cell Survival MAPK_activation->Apoptosis IAPs IAP Proteins (e.g., cIAP1, XIAP) Block Apoptosis IAPs->Apoptosis This compound This compound (SMAC Mimetic) This compound->IAPs Promotes Degradation Ralimetinib Ralimetinib (p38 MAPK Inhibitor) Ralimetinib->MAPK_activation Inhibits

Diagram 1: Mechanism of action of this compound and Ralimetinib combination therapy. LKB1 loss and KRAS mutation lead to p38 MAPK pathway activation, promoting cell survival. This compound directly degrades IAPs to induce apoptosis, while Ralimetinib inhibits the p38 MAPK survival signal, overcoming resistance to this compound.

workflow steps 3D Spheroid Viability Assay Workflow s1 Harvest & Dissociate Xenograft Tumor s2 Seed Cells in BME (20,000 cells/ml) s1->s2 s3 Culture for ~1 Week (Form Spheroids) s2->s3 s4 Subculture & Expand s3->s4 s5 Seed for Assay (100,000 cells/ml in BME) s4->s5 s6 Drug Treatment (72 hours) s5->s6 s7 Cell Viability Measurement (CellTiter-Glo 3D Assay) s6->s7 s8 Data Analysis (Dose-Response, IC50) s7->s8

Diagram 2: Experimental workflow for testing drug combinations using a 3D spheroid viability assay. The process begins with deriving spheroids from xenograft tumors and culminates in viability measurement and data analysis after drug treatment.

Frequently Asked Questions (FAQs)

Q1: In which specific genetic contexts is the this compound and Ralimetinib combination most relevant? This combination is primarily supported by preclinical data for LKB1 (STK11)-deleted NSCLC. Its efficacy is particularly important when a KRAS mutation is also present, as KRAS can drive resistance to this compound monotherapy [1] [3].

Q2: What is a critical control for in vitro experiments with this combination? It is essential to include isogenic cell line pairs (e.g., LKB1 wild-type vs. LKB1-deleted clones derived from the same parental line). This allows you to directly demonstrate that the drug response is dependent on the LKB1-deleted genetic background [2] [3].

Q3: My viability assay shows high variability in 3D spheroids. What can I optimize? Ensure consistent and homogeneous spheroid formation by:

  • Using a well-defined and consistent cell density during the initial seeding in BME.
  • Allowing the BME to polymerize completely before adding culture medium.
  • Maintaining a strict and consistent subculturing schedule to avoid overgrowth [3].

Q4: Are there other promising combination partners for this compound beyond Ralimetinib? Yes, research indicates that this compound can synergize with other agents. For example, combining this compound with carboplatin has shown efficacy in targeting a subset of platinum-resistant epithelial ovarian cancers in both 3D organoid models and in vivo [4].

References

Birinapant Efficacy in Platinum-Resistant Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Combination Agent Key Findings Mechanism Implicated Primary Source
Platinum-Resistant Epithelial Ovarian Cancers Carboplatin Effective in a subset of resistant cell lines & primary patient tumors; effective in a platinum-resistant PDX model. [1] Overcomes IAP-mediated apoptosis evasion. [1] [1]
Breast Carcinoma Norcantharidin (NCTD) Synergistic effect; significantly promoted apoptosis in resistant cell lines. [2] NCTD reduces c-FLIP levels, enhancing Birinapant-triggered caspase-8/-3 activation. [2] [2]
TRAIL-Resistant Breast Cancer TRAIL Induced apoptosis in resistant MDA-MB-453 cells where single agents had no effect. [3] Combination induces downregulation of cFLIP(L). [3] [3]
Triple-Negative Breast Cancer (TNBC) Docetaxel Augmented response to docetaxel in TNBC patient-derived xenograft (PDX) models. [4] Induction of TNF and formation of a competent cell death complex. [4] [4]

Experimental Protocols for Key Findings

Here are detailed methodologies for the critical experiments cited above, which you can adapt for your research.

3D Organoid Bioassay for Platinum-Resistant Ovarian Cancer

This protocol, used to test this compound with Carboplatin, leverages ex vivo patient-derived models for high clinical relevance. [1]

  • Cell Culture: Establish a panel of platinum-resistant epithelial ovarian cancer (EOC) cell lines and primary patient-derived tumor cells. For the latter, process tumor tissue into single-cell suspensions.
  • 3D Culture: Seed cells in a basement membrane matrix (e.g., Matrigel) to form 3D organoids. Use a suitable culture medium that supports 3D growth.
  • Drug Treatment: Treat organoids with:
    • Vehicle control.
    • This compound alone (a range of doses, e.g., 1 nM - 1 µM).
    • Carboplatin alone (at IC~50~ or clinically relevant concentrations).
    • Combination of this compound and Carboplatin.
  • Viability Assay: After an appropriate incubation period (e.g., 5-7 days), assess cell viability using assays optimized for 3D cultures, such as CellTiter-Glo 3D.
  • Data Analysis: Calculate the percentage of cell death or growth inhibition. Use combination index (CI) analysis to determine synergism (CI < 1).
Assessing Synergy with Norcantharidin in Breast Cancer

This protocol outlines the steps to demonstrate the synergistic effect between this compound and NCTD. [2]

  • Cell Lines: Use established breast carcinoma cell lines (e.g., MDA-MB-231, MDA-MB-468) and/or primary breast carcinoma cells.
  • Viability Screening:
    • Treat cells with a dose range of this compound alone (e.g., from nM to µM) for 48 hours to establish baseline IC~50~ values and identify resistant lines.
    • Treat cells with a dose range of NCTD alone (e.g., 10-40 µM) for 48 hours.
  • Combination Treatment & Synergy Calculation:
    • Treat cells with a fixed dose of this compound in combination with a dose range of NCTD (or vice versa).
    • Measure cell viability using a CCK-8 or MTT assay.
    • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
  • Mechanistic Validation (Western Blot):
    • Treat cells with NCTD (e.g., 20-40 µM) for 24-48 hours.
    • Lyse cells and perform Western blotting to detect protein levels of c-FLIP~L~ and c-FLIP~S~.
    • A dose-dependent reduction in c-FLIP levels confirms the mechanism.
  • Apoptosis Confirmation:
    • To confirm the role of caspase-8, pre-treat cells with the specific caspase-8 inhibitor Z-IETD-FMK before adding the this compound-NCTD combination. This should significantly attenuate cell death.

Mechanism of Action: Signaling Pathways

This compound functions as a bivalent SMAC mimetic, designed to mimic the endogenous protein SMAC/DIABLO. Its primary mechanism is to antagonize Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancers and contribute to therapy resistance. [5] [6] [4]

The following diagram illustrates the key signaling pathways through which this compound restores cell death, particularly in combination therapies.

G This compound Restores Cell Death by Antagonizing IAP Proteins cluster_0 Combination Therapies Enhance Efficacy This compound This compound (SMAC Mimetic) IAPs IAP Proteins (cIAP1/2, XIAP) This compound->IAPs Binds and degrades Caspase8 Caspase-8 Activation This compound->Caspase8 Relieves inhibition IAPs->Caspase8 Normally inhibits TNF_Signal Death Ligand Signaling (e.g., TNF, TRAIL) TNF_Signal->Caspase8 Activates cFLIP c-FLIP Caspase3 Executioner Caspases (-3, -7) Caspase8->Caspase3 Activates cFLIP->Caspase8 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying this compound.

  • Problem: Lack of Single-Agent Efficacy

    • Question: "Why does this compound show little to no effect when I use it alone in my cell model?"
    • Answer: This is a common and expected finding. This compound often requires combination with a death receptor ligand (like TNFα or TRAIL) or a chemotherapeutic agent to trigger robust cell death. [5] [4] Its role is typically to sensitize cells to apoptosis.
    • Solution: Test this compound in combination with other agents. If using a cell line, confirm it secretes TNFα in an autocrine manner, or add exogenous TNFα to the culture. [4]
  • Problem: Variable Response Across Cell Models

    • Question: "Why do different cancer cell lines from the same tissue show vastly different responses to this compound combinations?"
    • Answer: Response is highly dependent on the intrinsic molecular makeup of the cells. Key determinants include:
      • Competent Death Receptor Pathway: Cells must express necessary components like RIPK1 and have intact caspase-8 activation machinery. [7] [4]
      • c-FLIP Levels: High levels of c-FLIP are a major resistance factor. [2] [3]
      • TNFα Gene Signature: A TNFα-related gene expression signature has been associated with better response to Smac mimetics in TNBC. [4]
    • Solution: Pre-screen your models for these biomarkers. Use Western blotting to check for key proteins (cIAP1, XIAP, c-FLIP) and consider gene expression profiling.
  • Problem: In Vivo Efficacy and Tolerability

    • Question: "What is a well-tolerated and effective dosing regimen for this compound in mouse PDX models?"
    • Answer: Based on published studies, a regimen of 30 mg/kg administered intraperitoneally (i.p.), three times per week has been shown to be effective in inhibiting tumor growth in TNBC PDX models and was well-tolerated, with no significant changes in body weight or blood counts observed. [4]

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental challenges, with strategies and protocols for addressing them.

Challenge / Question Possible Cause Suggested Solution / Explanation Key References
Lack of Single-Agent Efficacy In Vitro Cell death requires an external apoptotic signal (e.g., TNF-α). Co-treat with recombinant TNF-α (e.g., 10 ng/mL) to trigger cell death in sensitive lines [1]. [1]
Variable Efficacy Across Cell Lines Genetic heterogeneity; differential expression of IAPs and death pathway components. Pre-screen cell lines for IAP protein levels (cIAP1/2, XIAP) and validate TNF-α sensitivity. [1] [2]
Acquired Resistance Potential upregulation of alternative survival pathways or mutations. No strong evidence for acquired resistance to Birinapant + TNF-α in some models; cells can remain sensitive after multiple treatment cycles [2]. [2]
TME-Mediated Resistance Astrocytes in the TME secrete protective factors that block cell death. In vitro: Co-culture tumor cells with astrocytes. Overcome: Add exogenous TNF-α to overcome protection [2]. [2]
Overcoming ICI Resistance "Cold" tumor with poor antigen presentation and T-cell infiltration. Combine with Immune Checkpoint Inhibitors (e.g., α-PD-1). This compound can enhance antigen presentation [3]. [3]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Assay (this compound + TNF-α)

This protocol is adapted from studies demonstrating efficacy in melanoma and glioblastoma cell lines [1] [2].

  • Cell Seeding: Plate cells in 96-well plates and allow to adhere for 24 hours.
  • Drug Treatment: Prepare a dilution series of this compound (e.g., from 10 µM to 0.1 nM) and add to cells. Concurrently, add recombinant human TNF-α at a fixed concentration (e.g., 10 ng/mL).
  • Incubation: Incubate cells with the compounds for 72 hours.
  • Viability Assessment: Measure cell viability using a standard MTS assay according to the manufacturer's instructions. * Expected Outcome: Sensitive cell lines will show a significant reduction in viability with the combination treatment, but not with either agent alone [1].
Protocol 2: Confirming Apoptotic Cell Death

To confirm that the loss of viability is due to apoptosis and not another form of cell death [2].

  • Treatment: Treat cells with this compound and TNF-α as in Protocol 1.
  • Inhibition: Use specific pathway inhibitors: * Apoptosis Inhibition: Pan-caspase inhibitor zVAD-FMK (e.g., 20 µM). * Necroptosis Inhibition: RIPK1 inhibitor Necrostatin-1s (e.g., 10 µM).
  • Analysis: Assess the level of protection from cell death using viability assays. Cell death that is blocked by zVAD-FMK is caspase-dependent apoptosis.
Protocol 3: Assessing Antigen Presentation Enhancement

This protocol is based on findings that this compound can reshape the immunopeptidome [3].

  • Treatment: Treat tumor cells (e.g., HT29, MCF7) with this compound or vehicle control (DMSO) for 24-48 hours.
  • Analysis: Analyze the upregulation of Major Histocompatibility Complex (MHC) proteins. * Flow Cytometry: The most direct method. Stain cells with a fluorescent antibody against HLA-I (human) and analyze by flow cytometry. An increase in median fluorescence intensity indicates enhanced surface MHC expression [3]. * Immunopeptidomics: For a comprehensive view, use immunoprecipitation of MHC complexes followed by mass spectrometry to identify and quantify the presented peptides.

Mechanism and Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.

This compound Switches TNF-α Signal from Survival to Death

G cluster_normal Normal Signaling (No Drug) cluster_drug With this compound TNF_alpha TNF-α TNFR TNFR1 TNF_alpha->TNFR TNF_alpha->TNFR Ciap cIAP1/2 TNFR->Ciap Caspase8 Caspase-8 Activation TNFR->Caspase8 Complex IIb Formation Survival Cell Survival & Proliferation Ciap->Survival Ciap->Caspase8 No Inhibition This compound This compound This compound->Ciap Degrades Apoptosis Apoptosis Caspase8->Apoptosis

Rationale for Combining this compound with Immunotherapy

G This compound This compound Step1 1. Induces Immunogenic Cell Death This compound->Step1 Step2 2. Enhances Antigen Presentation (MHC-I) This compound->Step2 Step3 3. Increases Tumor Immunogenicity Step1->Step3 Step2->Step3 ICI Immune Checkpoint Inhibitor (α-PD-1) Step3->ICI Outcome Enhanced T-cell Activation & Tumor Killing ICI->Outcome

Workflow for Investigating this compound in the TME

G Start Define Research Goal InVitro In Vitro Screening (this compound + TNF-α) Start->InVitro Mech Mechanistic Studies (zVAD, Nec-1s, Flow Cytometry) InVitro->Mech TME TME Complexity Models (Co-culture, 3D Spheroids) Mech->TME Combo Combination Therapy (With ICI or Chemo) TME->Combo InVivo In Vivo Validation (Xenograft/Syngeneic Models) Combo->InVivo

References

enhancing Birinapant blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant BBB Penetration: Evidence & Strategies

While the BBB often restricts drug delivery, research indicates This compound can reach intracranial tumors, particularly those with a compromised BBB [1]. One study demonstrated that systemic administration of the Smac mimetic LCL161 (a compound in the same class as this compound) led to degradation of its target proteins (cIAP1/2) within mouse brain tumors, but not in the surrounding healthy brain tissue, confirming its ability to penetrate tumors with a disrupted barrier [2].

For a systematic approach, the strategies below leverage different biological mechanisms to cross the BBB.

Strategy Core Principle Key Features / Targetable Elements Potential Limitations
Transporter-Mediated Utilize endogenous nutrient transporters [3] Targets: GLUT1 (glucose), LAT1 (large neutral amino acids) [3]. Prodrug conjugation to natural substrates. Possible competition with native substrates; saturation kinetics.
Receptor-Mediated Transcytosis (RMT) Hijack vesicular transport systems for macromolecules [4] [3] Targets: Transferrin Receptor (TfR), Insulin Receptor [4] [3]. Antibody or ligand conjugation. Potential receptor competition; vesicular escape challenge.
Adsorptive-Mediated Transcytosis (AMT) Rely on charge-based interactions [3] Uses cationic proteins (e.g., albumin) or cell-penetrating peptides. Lower specificity; potential for peripheral toxicity.
Blood-Brain-Tumor Barrier (BBTB) Exploit leaky vasculature in core tumor regions [5] Enhanced Permeability and Retention (EPR) effect for passive targeting. Less effective at invasive tumor margins where BBB is intact [5].
Combination with Immune Stimulants Increase BBB permeability via inflammatory response [2] Systemic agents (e.g., Poly(I:C), oncolytic viruses) induce inflammatory cytokines like TNF-α [2]. Risk of uncontrolled neuroinflammation; requires careful dosing.
Nanotechnology & Formulation Encapsulate drug to protect it and enhance delivery [4] Liposomes, polymer nanoparticles; can be surface-functionalized with RMT/AMT ligands [4]. Complex manufacturing; batch-to-batch variability.

Experimental Models for Evaluating BBB Penetration

To test the effectiveness of these strategies, you can use the following in vitro and in vivo models.

In Vitro BBB Models

These models are useful for high-throughput preliminary screening.

  • Static Transwell Models: The most common setup. Brain Endothelial Cells are grown on a filter insert, forming a monolayer [6].
  • Key Assay: Measure Transendothelial Electrical Resistance (TEER) to quantify barrier integrity. Physiological TEER in vivo is >1000 Ω·cm² [6].
  • Key Assay: Perform Permeability Assay by adding the drug to the apical (blood) compartment and sampling from the basolateral (brain) side over time to calculate the apparent permeability (Papp) [7].
  • Advanced Models: For more physiologically relevant models, consider microfluidic "BBB-on-chip" systems that incorporate fluid shear stress, or 3D co-culture models that include pericytes and astrocytes to better mimic the neurovascular unit [6].
In Vivo Validation

Ultimately, penetration must be confirmed in a living organism.

  • Orthotopic GBM Mouse Models: The gold standard for preclinical testing. You can implant patient-derived GBM cells intracranially in mice [1].
  • Key Method: Pharmacokinetic Analysis: After systemic drug administration, collect plasma and brain/tumor samples at various time points. Measure drug concentrations and calculate the brain-to-plasma ratio (Kp, brain) [7].
  • Key Method: Pharmacodynamic Analysis: Since this compound works by degrading IAPs, you can use western blotting or immunohistochemistry on treated brain tumor samples to confirm the degradation of cIAP1 and XIAP, proving the drug not only penetrated but also engaged its target [1] [2].

The following diagram summarizes the experimental workflow for evaluating BBB penetration, from in vitro screening to in vivo validation.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Start Start: Evaluate BBB Penetration Model Establish In Vitro BBB Model (e.g., Transwell, BBB-on-chip) Start->Model Integrity Validate Barrier Integrity (Measure TEER) Model->Integrity Test Test Intervention Strategy (e.g., with formulation/ligand) Integrity->Test Perm Conduct Permeability Assay (Calculate Papp) Test->Perm Animal Establish Orthotopic GBM Mouse Model Perm->Animal Promising Result Dosing Administer Drug (Systemic or Local) Animal->Dosing PK Pharmacokinetic (PK) Analysis (Measure Kp, brain) Dosing->PK PD Pharmacodynamic (PD) Analysis (e.g., IAP degradation by WB/IHC) PK->PD Success Successful Penetration & Target Engagement PD->Success

Frequently Asked Questions

Has this compound been shown to cross the BBB in vivo? Yes, but context is crucial. A key study demonstrated that oral administration of the Smac mimetic LCL161 led to the degradation of cIAP1 and cIAP2 in intracranial mouse glioblastoma tumors, but not in the adjacent healthy brain tissue [2]. This indicates that this compound can penetrate into brain tumors where the Blood-Brain-Tumor Barrier (BBTB) is compromised and "leaky," but its access to areas with an intact BBB may be limited.

What is the most critical parameter to measure for in vitro BBB models? Transendothelial Electrical Resistance (TEER) is the most critical and direct measure of barrier integrity [6]. A high TEER value (aiming for >500 Ω·cm² for a reliable model, though in vivo values are >1000 Ω·cm²) indicates well-formed tight junctions and a functionally intact barrier. Without a high TEER, your permeability data will not be physiologically relevant.

How can I confirm my drug is not just penetrating but also working in the brain? You must move beyond pharmacokinetics (PK) to pharmacodynamics (PD). While PK tells you the drug is present (via Kp, brain), PD confirms it is biologically active. For this compound, the most direct method is to use western blotting on treated brain tumor tissue to show the characteristic degradation of target proteins like cIAP1 and XIAP [1].

References

Birinapant cytotoxic activity optimization in solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Combinations

Birinapant is a bivalent Smac-mimetic that antagonizes cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP). Its primary cytotoxic effect in solid tumors often depends on co-factors, most notably TNFα signaling [1] [2] [3].

The table below summarizes the primary mechanisms and the most promising synergistic combinations for solid tumors.

Aspect Description Experimental Implication
Primary Mechanism Induces degradation of cIAP1/2, shifting TNFR1 signaling from pro-survival (NF-κB) to pro-death (apoptosis/necroptosis) [1] [3] Single-agent activity is linked to autocrine TNFα production [2] [3].
Key Synergy: TNFα Combination with exogenous TNFα potently induces apoptosis in vitro, even in cells resistant to either agent alone [2]. A critical variable to control; test cell lines for endogenous TNFα production.
Key Synergy: Chemotherapy Combines effectively with chemotherapeutics (e.g., docetaxel, gemcitabine), which can induce TNFα secretion, enhancing cell death [3]. Efficacy is model-dependent; requires empirical validation in your system.
Key Synergy: Immunotherapy Upregulates MHC-I expression and reshapes the immunopeptidome, potentially overcoming resistance to Immune Checkpoint Inhibitors (ICIs) [4]. Explores a novel, immune-mediated mechanism of action beyond direct cytotoxicity.

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges:

Q1: My in vitro model shows no response to this compound as a single agent. What could be wrong? This is a common finding. The lack of response is often due to insufficient endogenous TNFα or death receptor signaling in your model system.

  • Troubleshooting Steps:
    • Combine with TNFα: Test a range of TNFα concentrations (e.g., 1-100 ng/mL) in combination with this compound. A strong synergistic cell death response confirms the pathway is intact but requires an external trigger [2].
    • Check for Apoptotic Competence: Verify that your cell line has an intact caspase-8 mediated apoptosis pathway. Use a pan-caspase inhibitor (e.g., Q-VD-OPh) to confirm that cell death is caspase-dependent [3].
    • Confirm Target Engagement: Use western blotting to verify that this compound treatment is effectively degrading cIAP1 within 1-4 hours of treatment. Failure to degrade cIAP1 suggests an issue with the compound or its pathway in your cells [2].

Q2: Are there biomarkers to predict which solid tumor models will respond best to this compound? Yes, research indicates that a competent death receptor signaling pathway is crucial. The table below summarizes key biomarkers associated with response.

Biomarker / Signature Association with Response How to Assess
High TNF & RIPK1 Expression A gene expression signature (TNFα GS) with high TNF and RIPK1 is linked to clinical response to other Smac-mimetics in TNBC [3]. RNA-Seq, Gene Expression Profiling (e.g., Nanostring).
Formation of Complex IIb Responsive cells efficiently form the cytosolic death complex (RIPK1/caspase-8) upon treatment [3]. Immunoprecipitation & Western Blot (e.g., for RIPK1, caspase-8).
TNBC Subtype TNBC models show higher single-agent sensitivity in vitro and in vivo (PDX models) compared to ER+ models [3]. Classify your model based on receptor status.
cIAP1 Level While cIAP1 is the direct target, high baseline levels do not guarantee sensitivity. Some ER+ cells with high cIAP1 remain resistant, highlighting the need for a functional downstream pathway [3]. Western Blot.

Q3: The in vivo efficacy of this compound in my model is weaker than expected. How can I optimize the dosing regimen?

  • Check for Tolerability-Driven Dosing: Earlier-generation Smac-mimetics had poor tolerability. This compound was designed for improved tolerability by having reduced potency against cIAP2 and XIAP, which may affect dosing [5]. Ensure you are using the maximum tolerated dose (e.g., 30 mg/kg, 3 times per week in mouse PDX models) [3].
  • Employ Combination Therapy: this compound's efficacy in vivo is often significantly enhanced in combination. Consider co-administering with:
    • Chemotherapy: Docetaxel can induce TNFα, creating a favorable tumor microenvironment for this compound [3].
    • Immune Checkpoint Inhibitors: Preclinical data shows this compound can enhance antigen presentation, making "immune-cold" tumors more susceptible to ICIs [4].

Experimental Pathway & Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and a general workflow for testing it in experimental models.

G cluster_pathway This compound Mechanism in TNFα Signaling cluster_workflow Experimental Optimization Workflow TNF TNFα TNFR TNFR1 TNF->TNFR ComplexI Membrane Complex I (Pro-Survival) TNFR->ComplexI cIAPs cIAP1/2 ComplexI->cIAPs Ubiquitination & NF-κB Activation This compound This compound This compound->cIAPs Targets & Degrades ComplexII Cytosolic Complex II (Pro-Death) cIAPs->ComplexII Loss of cIAPs Promotes Formation Apoptosis Caspase-8 Activation & APOPTOSIS ComplexII->Apoptosis Start 1. Select Model System (e.g., TNBC cell line/PDX) A 2. In Vitro Validation Start->A B 3. Check for TNFα Dependence A->B C 4. Confirm Cell Death Mechanism B->C D 5. In Vivo Evaluation (Combination Therapy) C->D End 6. Assess Efficacy & Biomarkers D->End

Important Experimental Notes

  • Cell Death Modality: While this compound primarily induces caspase-dependent apoptosis, if caspases are inhibited, cell death may proceed via RIPK1/RIPK3/MLKL-mediated necroptosis [1] [3]. Always use specific inhibitors to confirm the death mechanism in your model.
  • Beyond Direct Killing: Recent studies show this compound can upregulate MHC-I and increase the presentation of immunogenic peptides (including neoantigens) on tumor cells [4]. This provides a strong rationale for its combination with immunotherapies and suggests its anti-tumor effects are not limited to direct cytotoxicity.

References

Birinapant combination therapy sequencing and timing

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations and Quantitative Data

The table below summarizes key synergistic drug combinations with birinapant identified in preclinical studies, along with relevant quantitative data.

Combination Partner Cancer Model(s) Tested Synergy Measurement & Score Key Mechanistic Insights
Carboplatin [1] [2] Platinum-resistant Epithelial Ovarian Cancer (EOC) cell lines and primary patient tumors. Effective in a subset of models; synergy was cell line-dependent [1]. Overcomes apoptosis resistance by degrading cIAP1/2, enabling carboplatin-induced cell death [1].

| Docetaxel [3] | Multiple ovarian cancer cell lines (e.g., OVCAR3, OVCAR8) and xenograft models. | Remarkable synergy across most concentrations and cell lines; identified via high-throughput screen [3]. | 1. Docetaxel induces TNF-α production. 2. This compound degrades cIAP1/2. 3. In absence of cIAPs, TNF-α drives apoptosis [3]. | | CAR T-cell Therapy [4] | Glioblastoma Multiforme (GBM) cell lines and patient-derived organoids. | Enhanced bystander killing of antigen-negative tumor cells in vitro and in vivo [4]. | this compound sensitizes tumor cells to TNF-α secreted by activated CAR T-cells, triggering apoptosis even in antigen-negative cells [4]. |

Experimental Protocols from Literature

Here are detailed methodologies for key experiments cited in the search results, which you can use as a starting point for your own work.

3D Organoid Bioassay for Carboplatin Combination

This protocol is adapted from studies testing this compound + carboplatin in platinum-resistant ovarian cancer models [1] [2].

  • Cell Culture: Plate 5,000 cells/well in a 3D Matrigel matrix with appropriate growth medium around the rim of a 96-well plate.
  • Organoid Growth: Allow organoids to form and grow for 1-2 days.
  • Drug Treatment: Treat with a dose matrix of this compound (e.g., 0-50 nM) and carboplatin (e.g., 0-50 µM) for 3 consecutive days.
  • Viability Assessment: Measure cell viability using an ATP luminescence assay (e.g., CellTiter-Glo 3D).
  • Synergy Analysis: Quantify drug interaction using a web-based tool like SynergyFinder 2.0. Input dose-response data to calculate a synergy score based on the Loewe additivity model. A score >10 is typically considered synergistic [1] [2].
High-Throughput Screening Protocol for Docetaxel Synergy

This approach was used to identify this compound + docetaxel as a top synergistic pair [3].

  • Screening Setup: Use a library of compounds plated in a matrix format with this compound. The study used a 10x10 matrix dilution series in triplicate.
  • Cell Viability & Apoptosis: After 72 hours of drug exposure, measure cell viability and apoptosis separately (e.g., via XTT assay and caspase activation assays).
  • Data Analysis: Calculate a combination index (CI); a CI < 0.5 was used to select synergistic candidates [3].
  • Mechanistic Confirmation:
    • Western Blotting: Confirm on-target effect of this compound by detecting depletion of cIAP1. Assess apoptosis via cleavage of caspases and PARP.
    • Caspase Activation: Use luminescence-based assays to quantitatively measure activation of caspase-3/7, -8, and -9.
    • Cytokine Measurement: Quantify TNF-α in culture supernatants via ELISA after docetaxel treatment, as this cytokine is critical for the synergistic mechanism [3].

Mechanism of Action and Timing Logic

The following diagram illustrates the core signaling pathway that explains the synergy between this compound and other agents, which is crucial for understanding the rationale behind timing.

G TNF_Production Therapy (e.g., Docetaxel, CAR T-cells) TNF_Release Induces TNF-α Release TNF_Production->TNF_Release Apoptosis_Block IAP Proteins Block Apoptosis TNF_Release->Apoptosis_Block  normally induces Caspase_Activation Caspase Activation IAP_Block This compound degrades cIAP1/2 and antagonizes XIAP IAP_Block->Apoptosis_Block  relieves Apoptosis_Block->Caspase_Activation inhibits Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis

Diagram 1: Core mechanism of this compound synergy. Concurrent exposure to this compound and a partner agent that induces TNF-α creates a synergistic push towards apoptosis.

FAQs and Troubleshooting Guide

  • Is there an optimal sequence for administering this compound with chemotherapy? The available data suggests that simultaneous administration or prolonged this compound exposure is effective. In the docetaxel study, the combination strongly activated apoptosis "regardless of the order of administration," though longer this compound exposure was needed for maximal effect [3]. For CAR T-cell therapy, this compound was added to tumor cells 2 hours before introducing CAR T-cells, which was effective in sensitizing tumors [4].

  • The combination isn't working in my model. What could be wrong?

    • Check TNF-α Pathway: The synergy with several agents relies on TNF-α signaling. If your model does not produce sufficient TNF-α in response to the partner drug, the effect may be weak [3].
    • Confirm Target Engagement: Always verify the degradation of cIAP1 in your system via Western blot to confirm this compound is hitting its target [3] [4].
    • Inherent Resistance: Some cancer cell lines (e.g., U87, U251 glioblastoma) are resistant to this compound + TNF-α despite cIAP1 degradation, suggesting alternative survival pathways [4]. Response is often model-dependent [1].
  • Are there biomarkers to predict response to this compound combinations? Research indicates that high levels of cIAP1/2 in tumors may predict sensitivity to the this compound + carboplatin combination [5]. Measuring baseline cIAP levels in your models is a recommended strategy.

References

Comprehensive Technical Support Guide for Birinapant Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Birinapant's Mechanism and Research Context

This compound (TL32711) is a bivalent SMAC mimetic that functions as a potent inhibitor of apoptosis protein (IAP) antagonist. It specifically targets cellular IAP1 (cIAP1) with a Kd of <1 nM and X-linked IAP (XIAP) with a Kd of 45 nM in cell-free assays [1]. As a research tool, this compound promotes apoptosis by mimicking the endogenous second mitochondrial-derived activator of caspases (SMAC), leading to the degradation of IAP proteins and sensitization of cancer cells to various cytotoxic stimuli [2].

The therapeutic window of this compound in research settings depends on several factors, including the expression of specific IAP proteins in model systems, the presence of death receptor ligands like TNF-α, and the genetic background of the cells under investigation. This guide addresses common technical challenges and provides optimized methodologies to enhance experimental outcomes with this compound across various research applications.

Table: Key Molecular Targets of this compound

Target Protein Binding Affinity (Kd) Primary Effect Functional Consequence
cIAP1 <1 nM Degradation via proteasome Activation of NF-κB; sensitization to TNF-α-induced apoptosis
XIAP 45 nM Competitive inhibition Direct caspase activation (caspase-3, -7, -9)
cIAP2 Variable (species-dependent) Degradation via proteasome Modulation of death receptor signaling

Mechanism of Action and Combination Therapy Rationale

This compound exhibits a dual mechanism of action that disrupts key survival pathways in cancer cells while potentially enhancing immune recognition. The compound induces both apoptotic sensitization and immunomodulatory effects through distinct but complementary pathways.

The molecular mechanisms of this compound action can be visualized in the following pathway diagram:

G cluster1 IAP Inhibition Pathway cluster2 Immunomodulatory Effects cluster3 Combination Therapy Synergy This compound This compound IAPs IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAPs binds and inhibits MHC MHC-I Upregulation This compound->MHC induces expression DeathReceptor Death Receptor Signaling This compound->DeathReceptor sensitizes to Caspases Caspase Inhibition IAPs->Caspases normally inhibits Apoptosis Apoptosis Suppression Caspases->Apoptosis activates AntigenPresentation Enhanced Antigen Presentation MHC->AntigenPresentation TCell T-cell Activation AntigenPresentation->TCell ApoptoticCellDeath Apoptotic Cell Death TCell->ApoptoticCellDeath contributes to TNF TNF-α TNF->DeathReceptor CaspaseActivation Caspase-8 Activation DeathReceptor->CaspaseActivation enhanced by IAP inhibition CaspaseActivation->ApoptoticCellDeath

The signaling pathway diagram above illustrates this compound's core mechanisms. Research demonstrates that this compound's efficacy is significantly enhanced in combination with agents that provide TNF-α stimulation or other death receptor ligands [3] [4]. The immunomodulatory effects of this compound, including MHC-I upregulation and subsequent enhancement of antigen presentation, represent more recently discovered mechanisms that contribute to its research utility, particularly in combination with immunotherapeutic approaches [5].

Troubleshooting Common Experimental Issues

Lack of Efficacy in Monotherapy Applications
  • Problem: Insufficient single-agent cytotoxicity in vitro

  • Solution: Combine with death receptor ligands or conventional chemotherapeutics

    • Add recombinant TNF-α (1-10 ng/mL) to culture media when testing this compound in vitro [4]
    • Utilize combination therapies with standard chemotherapeutics like carboplatin, particularly in platinum-resistant models [6]
    • Confirm autocrine TNF production in your cellular models; some resistant cells may lack adequate death receptor signaling
  • Problem: Variable response across cell lines

  • Solution: Implement predictive biomarker screening

    • Analyze cIAP1/2 and XIAP expression by Western blot prior to experimentation [7]
    • Evaluate TNF and RIPK1 expression as part of a TNF gene signature associated with responsiveness [7]
    • Screen for LKB1 mutations which may increase sensitivity to this compound in certain cancer types [8]
In Vivo Modeling Challenges
  • Problem: Limited single-agent efficacy in xenograft models
  • Solution: Optimize dosing schedule and combination partners
    • Employ 30 mg/kg dosing intraperitoneally three times per week has shown efficacy in multiple PDX models [7]
    • Monitor body weight and blood counts regularly as these parameters indicate general tolerability [7]
    • Confirm target engagement by measuring cIAP1 degradation in tumor lysates 3-24 hours post-treatment [4]
Technical Optimization for Specific Applications
  • Problem: Inconsistent results in 3D culture systems
  • Solution: Adapt protocols for spheroid and organoid models
    • Extend treatment duration to 48-72 hours to allow for adequate penetration and response [3]
    • Utilize ATP-based viability assays (CellTiter-Glo 3D) optimized for 3D cultures [6]
    • Validate caspase activation as a pharmacodynamic marker using imaging-based assays in 3D structures [3]

Table: Troubleshooting this compound Experimental Issues

Problem Potential Cause Solution Validation Approach
Lack of single-agent activity Insufficient death receptor signaling Add TNF-α (1-10 ng/mL) or combination therapy Measure caspase-3/7 activation
Variable response across cell lines Differential IAP expression Pre-screen IAP expression and TNF gene signature Western blot for cIAP1, cIAP2, XIAP
Resistance in KRAS-mutant models MAPK pathway activation Combine with p38 MAPK inhibitor (Ralimetinib) Assess phospho-p38 levels [8]
Limited immune activation Low MHC-I expression Combine with immune checkpoint inhibitors Flow cytometry for HLA-ABC [5]

Detailed Experimental Protocols

In Vitro Combination Studies with Death Receptor Ligands

This protocol outlines the methodology for evaluating this compound in combination with TNF-α, based on established procedures from melanoma and breast cancer studies [4] [7]:

  • Cell seeding: Plate cells in 96-well plates at optimal density (e.g., 3-5 × 10³ cells/well for most adherent lines) and allow attachment for 24 hours
  • Drug preparation: Prepare this compound stocks in DMSO and dilute in culture medium to achieve final concentrations (typically 1 nM - 10 μM); maintain DMSO concentration ≤0.1% in all treatments
  • Combination treatment: Add recombinant human TNF-α (1-10 ng/mL) simultaneously with this compound dilutions
  • Viability assessment: After 24-72 hours incubation, measure viability using MTS, CellTiter-Glo, or similar assays
  • Apoptosis validation: Parallel samples should be analyzed for apoptosis markers (Annexin V, caspase-3/7 activation) to confirm mechanism of action
Flow Cytometry Analysis of MHC-I Upregulation

This protocol assesses this compound-induced immunomodulatory effects based on recent immunopeptidome findings [5]:

  • Treatment conditions: Expose cells to this compound (IC50 concentration or 1-10 μM) for 24-48 hours
  • Cell harvesting: Collect cells using non-enzymatic dissociation methods when possible to preserve surface epitopes
  • Staining procedure: Incubate cells with anti-HLA-ABC antibody (or species-specific MHC-I antibody) for 30 minutes on ice, protected from light
  • Analysis: Assess MHC-I expression by flow cytometry, comparing mean fluorescence intensity to untreated controls
  • Additional markers: Consider parallel staining for antigen presentation machinery components (TAP1, TAP2) if antibodies are available
3D Organoid Bioassay for Combination Therapy Screening

This protocol adapts established methods for evaluating this compound in more physiologically relevant models [6]:

  • Matrix preparation: Suspend cells (5,000 cells/well) in Matrigel matrix and plate around the rim of 96-well plates
  • Organoid formation: Culture for 1-2 days in appropriate growth medium (e.g., MammoCult for breast cancer models) until organoids form
  • Drug treatment: Treat with this compound alone or in combination with chemotherapeutics for 3 consecutive days
  • Viability assessment: Use ATP luminescence assay (CellTiter-Glo 3D) to quantify viability
  • Data analysis: Normalize results to vehicle-treated controls and calculate combination indices

Research Applications and Synergistic Combinations

Promising Combination Strategies

Extensive preclinical research has identified several promising combination strategies for this compound that enhance its therapeutic window:

  • CAR-T Cell Therapy: this compound enhances bystander killing of antigen-negative tumor cells in heterogeneous populations, addressing a major limitation of CAR-T approaches in solid tumors [3]. The mechanism involves TNF-α sensitization and requires TNF secretion by activated CAR-T cells.

  • Platinum-Based Chemotherapy: In platinum-resistant ovarian cancer models, this compound combined with carboplatin showed enhanced efficacy in a subset of patient-derived organoids and xenografts [6]. This combination appears particularly effective in models with intact extrinsic apoptosis pathways.

  • Immunotherapy Agents: Recent evidence demonstrates that this compound reshapes the tumor immunopeptidome, increasing both the diversity and abundance of presented antigens, including cancer-testis antigens and neoantigens [5]. This provides a strong rationale for combination with immune checkpoint inhibitors.

  • Targeted Agents in NSCLC: In LKB1-mutated non-small cell lung cancer, this compound shows single-agent activity, while in KRAS-mutant models, combination with the p38α inhibitor Ralimetinib restores sensitivity [8].

Table: Effective this compound Combinations in Preclinical Models

Combination Partner Cancer Type Proposed Mechanism Model System
TNF-α Melanoma, GBM Direct activation of extrinsic apoptosis Cell lines, in vivo models [4]
Carboplatin Platinum-resistant ovarian cancer Overcoming apoptosis evasion 3D organoids, PDX [6]
CAR-T cells Glioblastoma Bystander killing of antigen-negative cells Antigen-heterogeneous models [3]
Immune checkpoint inhibitors Multiple Enhanced antigen presentation and immunogenicity Immunocompetent models [5]
Predictive Biomarkers for Response

Identification of appropriate model systems is crucial for successful this compound research. The following biomarkers show promise for predicting sensitivity:

  • TNF Gene Signature: Models with high expression of TNF, RIPK1, and other components of the death receptor signaling pathway show enhanced sensitivity [7]
  • IAP Expression Patterns: High basal cIAP1 expression may predict response, though this association varies by context [7]
  • LKB1 Mutation Status: In NSCLC models, LKB1 deficiency confers sensitivity to this compound [8]
  • Death Receptor Expression: Surface expression of TNF receptor 1 and other death receptors may be necessary for optimal response [4]

Conclusion and Research Perspectives

References

Birinapant biomarker identification for patient stratification

Author: Smolecule Technical Support Team. Date: February 2026

Potential Biomarkers for Patient Stratification

The table below summarizes key biomarkers associated with response or resistance to birinapant, based on recent preclinical studies.

Biomarker Category Specific Marker Proposed Role/Mechanism Evidence Level (Cancer Type)
Tumor Cell Signaling TNF-α Signaling Pathway [1] [2] Autocrine TNF-α production is often required for this compound-induced cell death. Preclinical (Melanoma, TNBC, OSCC)
cIAP1/2 Protein Levels [2] [3] High expression may predict poor prognosis, but is not a sole predictor of sensitivity. Degradation is a key pharmacodynamic marker. Preclinical (TNBC, OSCC)
Competent Death Receptor Signaling [2] Ability to form Complex IIa (RIPK1/FADD/Caspase-8) upon cIAP degradation is critical for apoptosis. Preclinical (TNBC)
Tumor Microenvironment & Immunogenicity TNFα Gene Signature (GS) [2] A signature including high TNF and RIPK1 expression may identify sensitive tumors. Preclinical (TNBC); Clinical correlation in other Smac mimetics
MHC-I Upregulation [4] This compound increases HLA-I surface expression, potentially enhancing antigen presentation and immunogenicity. Preclinical (Colorectal, Breast Cancer)
Immunopeptidome Diversity [4] This compound increases the number and abundance of presented peptides, including cancer/testis antigens and neoantigens. Preclinical (Colorectal, Breast Cancer)
Resistance Mechanisms ABC Transporter Overexpression [3] High levels of ABCA3, ABCB1, and ABCB4 are associated with resistance in OSCC models. Preclinical (OSCC)
Deficiency in Complex IIa Formation [3] Failure to form the RIPK1/FADD/Caspase-8 complex after this compound treatment leads to resistance. Preclinical (OSCC)

Experimental Protocols for Key Biomarkers

Assessing TNF-α Dependence and Cell Death

This protocol is fundamental for determining if a cell line is sensitive to this compound and whether the sensitivity relies on autocrine TNF-α signaling [1] [2].

  • Materials: this compound, recombinant human TNF-α, neutralizing TNF-α antibody (e.g., MAB610 from R&D Systems), pan-caspase inhibitor (e.g., Q-VD-OPh).
  • Procedure:
    • Plate cells and allow them to adhere for 24 hours.
    • Treat cells with the following conditions for 48-72 hours: * DMSO vehicle control * this compound alone * Recombinant TNF-α alone * this compound + recombinant TNF-α * this compound + neutralizing TNF-α antibody * this compound + pan-caspase inhibitor
    • Measure cell viability using a standard assay (e.g., MTS/Promega).
  • Interpretation: A strong combination effect (where the combination is highly effective but single agents are not) indicates TNF-α-dependent sensitivity. Protection by the caspase inhibitor confirms apoptosis is the primary cell death mechanism.
Evaluating cIAP1 Degradation and Complex IIa Formation

This western blot-based protocol assesses the pharmacodynamic effect of this compound (cIAP degradation) and the downstream formation of the apoptotic complex [1] [3].

  • Materials: Cell lysis buffer, antibodies for cIAP1 (e.g., AF8181, R&D Systems), cIAP2, Caspase-8, RIPK1, FADD, and a loading control (e.g., GAPDH).
  • Procedure:
    • Treat cells with this compound for a time course (e.g., 2, 4, 6, 24 hours).
    • Lyse cells and extract proteins.
    • Perform SDS-PAGE and western blotting with the target antibodies.
    • To detect Complex IIa formation, you may need to perform immunoprecipitation of Caspase-8 or RIPK1 after this compound treatment, followed by western blotting for the other complex components.
  • Interpretation: Successful cIAP1/2 degradation should be observed within hours. Sensitive cells will show cleavage of Caspase-8 and the formation of the Complex IIa in immunoprecipitation assays, while resistant cells will not.
Profiling the Immunopeptidome

This advanced mass spectrometry-based protocol determines how this compound alters the repertoire of antigens presented by the tumor cell, which is relevant for its combination with immunotherapy [4].

  • Materials: Cell lines or xenograft models, equipment for immunopeptidomics (e.g., immunoaffinity purification for HLA-I, high-resolution mass spectrometer).
  • Procedure:
    • Treat cells (e.g., HT29, MCF7) with this compound or DMSO control.
    • Isify HLA-I-peptide complexes from the cells.
    • Elute and sequence the bound peptides using LC-MS/MS.
    • Analyze the data to compare the number, diversity, and source (e.g., cancer/testis antigens, neoantigens) of immunopeptides between treated and control groups.
  • Interpretation: An effective response to this compound is indicated by an increase in the diversity and abundance of the immunopeptidome, particularly from immunogenic sources.

Troubleshooting Common Experimental Issues

  • Issue: In vitro resistance but in vivo activity.
    • Potential Cause: The tumor microenvironment in vivo provides exogenous TNF-α or other death ligands from immune cells, which can overcome the lack of autocrine production in the tumor cell line itself [1].
    • Solution: Correlate in vitro findings with in vivo PDX models where the immune context is preserved.
  • Issue: Variable response in cell lines with high cIAP1/2.
    • Potential Cause: High cIAP1/2 is necessary but not sufficient for response. Resistance can occur due to downstream defects (e.g., inability to form Complex IIa) or efflux pumps [3].
    • Solution: Perform the Complex IIa formation assay and check for expression of ABC transporters. Combining this compound with an ABC transporter inhibitor may restore sensitivity in resistant models [3].

This compound Mechanism and Biomarker Integration

The following diagrams illustrate the core mechanism of this compound and how biomarkers integrate into this process, which is crucial for understanding patient stratification strategies.

G cluster_sensitive Sensitive Tumor Cell cluster_biomarkers Key Biomarkers TNF TNF-α TNFR TNFR1 TNF->TNFR CIAPs cIAP1/2 TNFR->CIAPs  Ubiquitinates RIPK1  (Survival Signal) RIP1 RIPK1 (Deubiquitinated) CIAPs->RIP1 Degradation prevents ubiquitination BIR This compound BIR->CIAPs Binds & Degrades ComplexIIa Complex IIa (RIPK1/FADD/Caspase-8) RIP1->ComplexIIa Apoptosis Caspase Activation & APOPTOSIS ComplexIIa->Apoptosis Bio1 High Autocrine TNF-α or TNF Gene Signature Bio1->TNF Bio2 Competent Complex IIa Formation Bio2->ComplexIIa Bio3 Low ABC Transporter Expression

Core Mechanism and Predictive Biomarkers of this compound

G cluster_immune Enhanced Anti-Tumor Immunity BIR This compound MHC ↑ MHC-I Surface Expression BIR->MHC Tcell Robust CD8+ T-cell Response & Cytokine Release BIR->Tcell Potential Direct/Indirect Effect Peps ↑ Diverse & Immunogenic Immunopeptidome MHC->Peps Peps->Tcell Invis

Immunomodulatory Effects of this compound

Research Recommendations

Based on the current evidence, here is a potential workflow for stratifying patients for this compound therapy:

  • Prescreen: Use transcriptomic data to identify tumors with a TNFα Gene Signature and high expression of genes involved in death receptor signaling (e.g., RIPK1) [2].
  • Validate Mechanism: In candidate models, confirm cIAP1/2 degradation and the critical step of Complex IIa formation via western blot [2] [3].
  • Check for Resistance: Screen for ABC transporter overexpression (e.g., ABCB1) as a potential resistance mechanism that may require combination therapy [3].
  • For Immunotherapy Combinations: Evaluate MHC-I upregulation and changes in the immunopeptidome to predict enhanced response to immune checkpoint inhibitors [4].

References

Birinapant vs other SMAC mimetics efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

SMAC Mimetics Comparison

Compound Name Type Primary Targets & Binding Affinity Key Mechanisms of Action Reported Combination Strategies Notable Clinical Status/Findings
Birinapant [1] [2] Bivalent Preferentially targets cIAP1 and cIAP2 [2]. Induces cIAP1/2 degradation; promotes TNFα-dependent apoptosis; sensitizes to TNF-induced cell death [1] [2]. Chemotherapy [3] [2], CAR-T cell therapy [4], BET inhibitors (e.g., BI 894999) [5]. In Phase III trials for HNSCC [1]. Shows promise in overcoming CAR-T resistance [4].
LCL161 [2] Monovalent Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [2]. Induces cIAP1/2 degradation; can activate necroptosis; promotes immune activation (cytokine secretion) [2]. Chemotherapy [2]. Preclinical data shows it can induce cell cycle arrest (G2/M) in some cancers [2].
GDC-0152 [2] Monovalent Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [2]. Induces cIAP1/2 degradation; promotes apoptosis [2]. Information not specified in search results. Evaluated in early-phase clinical trials [2].
AT-406 (Debio 1143) [1] [2] Monovalent Preferentially targets cIAP1 and cIAP2 [2]. Induces cIAP1/2 degradation; promotes apoptosis [2]. Information not specified in search results. In Phase III trials for HNSCC [1].
BI 891065 [5] Monovalent Specifically antagonizes cIAP1 [5]. Induces cIAP1 degradation; promotes cell death. BET inhibitors (e.g., BI 894999) [5]. Preclinical studies show efficacy in combination, impairing tumor growth and modulating the immune microenvironment [5].

Mechanism of Action and Key Experiments

SMAC mimetics function by mimicking the endogenous SMAC/DIABLO protein, which binds to and inhibits IAPs. A key mechanism is the rapid induction of cIAP1 and cIAP2 auto-ubiquitination and degradation via the proteasome, which can shift cellular signaling from pro-survival to pro-death [6] [7] [2].

A central pathway involves TNFα signaling. Degradation of cIAPs disrupts survival signaling, leading to the formation of a death-inducing complex (Complex II) and activation of caspase-8, culminating in apoptosis [6] [7]. The following diagram illustrates this core mechanism.

smac_mechanism SM Smac Mimetic cIAPs cIAP1/cIAP2 SM->cIAPs  Binds and induces auto-ubiquitination & degradation TNF TNFα Secretion cIAPs->TNF  Leads to NF-κB activation ComplexII Complex II Formation (Death-Inducing) TNF->ComplexII  Autocrine/Paracrine signaling Apoptosis Caspase-8 Activation & Apoptosis ComplexII->Apoptosis Resistance Resistance Mechanisms: - Failed Complex IIa formation - ABC transporter activity Resistance->ComplexII  Inhibits

Experimental Evidence for this compound's Efficacy

Researchers use specific experimental protocols to evaluate the efficacy and mechanisms of SMAC mimetics like this compound.

  • Assessing Single Agent and Combination Sensitivity: Standard cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 of this compound alone or in combination with other agents (e.g., chemotherapeutics, TNFα) [3]. A key finding is that the synergism with chemotherapeutics is often mediated through a TNFα/RIP1-dependent pathway, activating the extrinsic apoptotic pathway [3].
  • Determining Apoptotic Signaling: Techniques like western blotting are used to confirm the degradation of cIAP1/2 and the activation of caspases (e.g., cleavage of caspase-8 and caspase-3). Immunoprecipitation can be used to detect the formation of the critical death-inducing complex (Complex IIa), which includes FADD and caspase-8 [1].
  • In Vivo Validation: The anti-tumor efficacy of this compound, both as a single agent and in combination, is typically validated in xenograft mouse models implanted with human cancer cell lines. Studies have confirmed that autocrine TNFα contributes to this compound-induced tumor regression in these models [3].
  • Investigating Resistance Mechanisms: To explore why some tumors are resistant, researchers analyze differences between sensitive and resistant cell lines. As shown in the diagram, key resistance mechanisms include a failure to form Complex IIa and upregulation of ABC transporter activity. Sensitivity can be restored by combining this compound with ABC transporter inhibitors [1].
  • Synergy with Immunotherapy: In studies combining this compound with CAR-T cells, researchers co-culture tumor cells with CAR-T cells in the presence of this compound and measure enhanced tumor cell apoptosis and improved CAR-T cell persistence. The mechanism involves this compound alleviating IAP-mediated suppression of caspases in tumor cells, making them more susceptible to CAR-T killing [4].

Interpretation Guide for Researchers

  • Consider Tumor Dependencies: The efficacy of this compound is highly context-dependent. Evaluate the TNFα signaling infrastructure and check for mutations in key pathway components (e.g., caspase-8) in your model system [1].
  • Prioritize Rational Combinations: Given that resistance can arise from multiple mechanisms, this compound shows greatest promise in rational combination strategies. Promising avenues include pairing it with conventional chemotherapeutics, immunotherapies (like CAR-T), BET inhibitors, or ABC transporter inhibitors to overcome intrinsic resistance [1] [4] [5].
  • Leverage Specific Advantages: this compound's bivalency may offer a pharmacokinetic and affinity advantage over monovalent mimetics [2]. Its progression to Phase III trials in HNSCC also provides a clearer clinical development path compared to some other compounds [1].

References

Birinapant compared to Xevinapant in HNSCC

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant vs. Xevinapant: At a Glance

Feature This compound Xevinapant (Debio 1143)
Chemical Class Bivalent SMAC mimetic [1] Not fully specified in results (under investigation as an oral IAP inhibitor) [2] [3]
Primary Mechanism Inhibitor of cIAP1, promotes TNFα- and radiation-induced cell death [1] Inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP1/2; aims to reverse apoptosis resistance [2] [4]
Key Preclinical Findings Sensitizes HNSCC cells to TNFα-dependent death and radiotherapy; synergy with WEE1 inhibitor (AZD1775) shown [1] Demonstrated efficacy in preclinical models, leading to clinical trials [2]
Highest Clinical Phase in HNSCC Early-phase trials (Phase I/II) [1] Phase III [3]
Recent Clinical Outcome N/A (No recent phase III data found) Phase III (TrilynX) trial did not meet primary endpoint: shorter median event-free survival (19.4 vs. 33.1 mos) and worse overall survival (HR 1.39) vs. placebo + CRT [3] [5]
Safety Profile Generally manageable in early-phase trials [6] Higher incidence of Grade ≥3 adverse events (87.9% vs. 80.3%), serious adverse events (53.3% vs. 36.2%), and fatalities (6.0% vs. 3.7%) vs. placebo + CRT [3]

Experimental Insights and Protocols

For a deeper understanding, here are summaries of key experimental approaches used to investigate these compounds.

  • This compound's Synergy with WEE1 Inhibition: A 2023 study combined this compound with the WEE1 inhibitor AZD1775 in HNSCC cell lines [1]. The methodology involved treating a panel of HPV-positive and HPV-negative cells with this compound and AZD1775, both alone and in combination, with or without TNFα. Cell viability was assessed using assays like MTS, apoptosis was measured by flow cytometry for Annexin V/propidium iodide, and DNA damage was evaluated via γH2AX immunofluorescence. The study found the combination reduced cell viability and enhanced TNFα- and radiation-induced cell death more effectively than either agent alone [1].

  • Xevinapant's Clinical Evaluation: The recent Phase III TrilynX trial followed a randomized, double-blind, placebo-controlled design [3]. The protocol involved 730 patients with unresected locally advanced SCCHN who were assigned to receive either Xevinapant (200 mg/day on Days 1-14 of a 21-day cycle for 3 cycles) or a matched placebo, in combination with standard cisplatin-based chemoradiotherapy. The primary endpoint was event-free survival assessed by a blinded independent review committee [3].

Mechanism of Action and Signaling Pathways

Both this compound and Xevinapant are classified as SMAC mimetics, designed to counteract Inhibitor of Apoptosis Proteins (IAPs). The following diagram illustrates the core signaling pathways they target.

G TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Complex_IIa Complex IIa (FADD, procaspase-8) Complex_I->Complex_IIa Can transition to cIAPs cIAP1/2 Complex_I->cIAPs Activates Apoptosis Apoptosis Complex_IIa->Apoptosis Activates Caspase-8 SMAC_Mimetic SMAC Mimetic (e.g., this compound, Xevinapant) SMAC_Mimetic->Complex_IIa Enables Formation SMAC_Mimetic->cIAPs Antagonizes (Degrades) cIAPs->Complex_IIa Inhibits NFκB_Survival NF-κB Pro-survival Signaling cIAPs->NFκB_Survival Promotes

The core mechanism involves the antagonism of cIAP1/2 proteins. In HNSCC, cIAPs are frequently overexpressed, contributing to treatment resistance by blocking apoptosis and promoting pro-survival NF-κB signaling [2] [7] [6]. By mimicking the endogenous SMAC protein, these drugs trigger the degradation of cIAPs. This action has two primary consequences:

  • It inhibits the pro-survival NF-κB pathway.
  • It promotes the formation of Complex IIa, which activates caspase-8 and initiates apoptosis [1] [6].

This restoration of apoptotic signaling is the fundamental rationale for using SMAC mimetics to overcome resistance to conventional therapies like radiotherapy and chemotherapy in HNSCC [8] [2].

Research Implications and Future Directions

The negative result from the Xevinapant Phase III trial is a significant setback for the class in this treatment setting [3]. It underscores a critical challenge: the promising mechanistic preclinical data and positive Phase II results [9] do not always translate to success in larger, definitive trials.

This outcome places a greater emphasis on:

  • Understanding Resistance Mechanisms: Research into why some tumors are resistant to SMAC mimetics is crucial. Factors such as deficiencies in Complex IIa formation and upregulation of ABC transporters have been identified as potential resistance mechanisms in OSCC models [6].
  • Rational Combination Strategies: The investigation of this compound in combination with a WEE1 inhibitor represents a promising approach to enhance cell death and potentially overcome resistance [1]. Future work may focus on identifying biomarkers to select patients most likely to benefit from these therapies.

References

Efficacy of Birinapant Combination Therapies Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Combination Partner Experimental Model Key Efficacy Findings Key Mechanisms & Notes Source
Epithelial Ovarian Cancer Carboplatin 7 cell lines, 10 platinum-resistant primary patient samples, PDX model Effective in subset of platinum-resistant cell lines/patient samples; synergy observed Targets IAP-mediated chemoresistance; 3D organoid bioassay used as preclinical tool [1] [2]
Triple-Negative Breast Cancer (TNBC) Gemcitabine 12 TNBC cell lines, xenograft mouse models Strong synergistic effect in vitro; enhanced anti-tumor activity in vivo Activates intrinsic apoptosis pathway via cIAP2 & XIAP degradation [3]
Pancreatic Adenocarcinoma Paclitaxel Panc-1 cell line, temporal proteomic analysis Synergistic interaction; greater suppression of Warburg effect Alters mitochondrial function, induces apoptosis/ cell cycle arrest; IonStar MS1 proteomics [4]
Pancreatic Cancer Gemcitabine PANC-1 cell line, time-series proteome analysis Synergistic combination identified Addresses gemcitabine resistance mechanisms (DNA repair, anti-apoptosis) [5]
Melanoma IZI1551 (TRAIL agonist) 16 melanoma cell lines, 3D spheroids, patient metastasis cells Efficient, heterogeneous cell death; response predicted by protein expression patterns IAP antagonism sensitizes to TRAIL-induced apoptosis; predictive marker developed [6]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed look at the methodologies from two key studies.

3D Organoid Bioassay for Ovarian Cancer (2022 Study)

This protocol was used to test birinapant + carboplatin in platinum-resistant epithelial ovarian cancers [1].

  • Cell Culture: A panel of 7 EOC cell lines and 10 platinum-resistant primary patient tumor samples were used. Primary samples were obtained with patient consent and dissociated for use.
  • 3D Organoid Setup:
    • Cells were suspended in a mixture of Matrigel matrix and MammoCult growth medium.
    • They were plated (5,000 cells/well) around the rim of a 96-well plate and allowed to grow for 1-2 days to form organoids.
  • Drug Treatment: Organoids were treated with a dose range of carboplatin (0-250 µM) and this compound (0-50 nM) for 3 consecutive days.
  • Viability Assessment: Cell viability was determined using the CellTiter-Glo 3D ATP luminescence assay.
  • Synergy Analysis: Drug interaction was quantified using the Loewe additivity model in the web-based package SynergyFinder 2.0. A synergy score >10 was considered "likely synergistic."
Proteomic Analysis in Pancreatic Cancer (2018 Study)

This in-depth protocol explains how the synergy of this compound + paclitaxel was investigated in pancreatic cancer cells [4].

  • Cell Culture & Treatment: Human Panc-1 pancreatic cancer cells were treated with this compound (100 nM), paclitaxel (10 nM), or their combination. Vehicle controls and multiple time points (6, 24, 48, 72 h) were included.
  • Sample Preparation:
    • Both attached and detached cells were collected. A stringent surfactant-aided-precipitation/on-pellet digestion procedure was used for protein extraction and cleanup.
    • This method ensures deep protein denaturation, efficient digestion, and reliable quantification.
  • Proteomic Analysis:
    • Extracted peptides were separated using a long nano-flow LC column (75-μm inner diameter × 100 cm).
    • Analysis was performed on an Orbitrap Fusion Lumos Mass Spectrometer.
    • An ion-current-based MS1 quantification (IonStar) strategy was employed, allowing for the confident quantification of 4,069 unique proteins with minimal missing data.
  • Data Analysis: Proteins significantly altered in the treatment groups were identified, and their involvement in biological processes like mitochondrial function and apoptosis was analyzed.

Mechanism of Action: Synergistic Apoptosis Induction

The following diagram illustrates the central mechanism by which this compound is thought to synergize with chemotherapy drugs, leading to enhanced cancer cell death.

G Chemo Chemotherapy (e.g., Carboplatin, Gemcitabine) DNADamage Induces DNA Damage Chemo->DNADamage CaspaseInit Caspase Activation (e.g., Caspase-8) DNADamage->CaspaseInit Apoptosis Uninhibited Caspase Activity ↓ (Caspase-3, -7, -9) Triggers APOPTOSIS CaspaseInit->Apoptosis Normally Blocked IAPs IAP Proteins (cIAP1/2, XIAP) Block Apoptosis IAPs->CaspaseInit Inhibits This compound This compound (SMAC Mimetic) IAPDegradation Promotes IAP Degradation & Inhibition This compound->IAPDegradation IAPDegradation->IAPs Antagonizes IAPDegradation->Apoptosis Enables

Diagram: Mechanism of this compound Synergy with Chemotherapy. Chemotherapy induces DNA damage and initiates caspase-mediated apoptosis. Inhibitor of Apoptosis Proteins (IAPs) block this process, leading to treatment resistance. This compound binds to IAPs (like cIAP1, cIAP2, and XIAP), promoting their degradation and relieving the inhibition on caspases. This synergistic action potently triggers apoptotic cell death [1] [3].

Insights for Research and Development

  • Predictive Biomarkers are Emerging: Research suggests that high levels of cIAP proteins in tumors may predict a more favorable response to this compound and carboplatin combination therapy [7]. Another study developed a combinatorial protein expression marker to accurately predict sensitivity to this compound and a TRAIL agonist in melanoma [6].
  • Monotherapy Shows Limited Efficacy: Clinical and preclinical data indicate that this compound has limited efficacy as a single agent. A clinical trial in advanced ovarian cancer (NCT01681368) demonstrated its tolerability but lack of efficacy as a monotherapy [1].

References

Birinapant antitumor activity across different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant's Antitumor Activity by Cancer Type

Cancer Type Combination Partner Key Experimental Models Reported Efficacy & Proposed Mechanism Citation
Triple-Negative Breast Cancer (TNBC) Gemcitabine In vitro (cell lines); In vivo (xenograft mouse models) Strong synergistic effect; Activates intrinsic apoptosis pathway via cIAP2/XIAP degradation [1] [2].
TNBC Docetaxel In vitro (patient-derived xenograft/PDX models); In vivo (PDX models) Single-agent activity; Augmented response to docetaxel via TNF induction [3].
Ovarian Cancer (Platinum-Resistant) Carboplatin In vitro (3D organoid bioassay with cell lines & primary patient samples); In vivo (PDX model) Effective in a subset of models; Targets IAP-mediated survival to overcome chemoresistance [4].
Head and Neck Squamous Cell Carcinoma (HNSCC) Fas Ligand (FasL) In vitro (cell lines) Synergistic effect; Sensitizes cells to extrinsic apoptosis pathway [5].
Non-Small Cell Lung Cancer (NSCLC) Ralimetinib (p38α inhibitor) In vitro (cell lines with LKB1 deletion) Active as a single agent in LKB1-mutated cells; Combination overcomes resistance in KRAS-mutated cells [6].
TRAIL-Resistant Breast Cancer TRAIL In vitro (cell lines, e.g., MDA-MB-453) Induces apoptosis in resistant cells; Mechanism involves downregulation of cFLIP(L) [7].

Overview of Key Experimental Methods

The data in the summary table is generated from robust, standardized experimental protocols. Here is a detailed look at the common methodologies used.

Method Category Specific Assays & Techniques Primary Objective
In Vitro Models 2D cell culture; 3D spheroid/organoid models [4] [6] Assess compound cytotoxicity and mechanism of action in a controlled environment.
In Vivo Models Cell-derived xenograft (CDX); Patient-derived xenograft (PDX) models [1] [3] Evaluate antitumor efficacy and tolerability in a living organism.
Viability & Cytotoxicity Assays MTS, CellTiter-Glo, Sulforhodamine B (SRB), Crystal Violet staining [5] [6] Quantify the reduction in cell viability or growth after treatment.
Apoptosis Detection Assays Annexin V/7-AAD staining (Flow Cytometry), Caspase activation assays [5] [3] Confirm and measure the induction of programmed cell death.
Drug Interaction Analysis SynergyFinder software (e.g., Loewe additivity model) [4] Determine if the effect of a drug combination is greater than additive (synergistic).
Mechanistic & Omics Studies Western Blot, Immunopeptidomics, Genomics, Proteomics [8] [3] Uncover the molecular mechanisms and pathways affected by the treatment.

This compound's Core Mechanism of Action

This compound is a bivalent Smac mimetic. Its primary mechanism is to antagonize Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are often overexpressed in cancers and contribute to apoptosis resistance and poor prognosis [9] [10] [3].

  • IAP Inhibition: this compound mimics the natural protein Smac/DIABLO. It binds with high affinity to the BIR domains of IAPs like cIAP1, cIAP2, and XIAP, displacing and activating caspases [10] [3].
  • cIAP Degradation: Binding of this compound to cIAP1/2 can induce their auto-ubiquitination and subsequent degradation by the proteasome. This degradation is a key event that shifts cellular signaling from survival toward death [9] [3].
  • Pathway Activation: The degradation of cIAPs prevents pro-survival NF-κB signaling and facilitates the formation of a death-inducing signaling complex (complex II). This complex can activate caspase-8, leading to apoptosis, or under caspase-inhibited conditions, trigger necroptosis via RIPK1/RIPK3/MLKL [9] [3].
  • Immunomodulatory Effect: Recent evidence shows that this compound can reshape the tumor immunopeptidome, increasing the presentation of tumor antigens (including neoantigens) on MHC-I. This enhances tumor immunogenicity and may improve response to immune checkpoint inhibitors [8].

The following diagram illustrates this process:

G This compound This compound IAPs IAPs (cIAP1/2, XIAP) This compound->IAPs Binds & Inhibits or Degrades Caspases Caspase-3, -7, -9 This compound->Caspases Releases Inhibition Immunogenicity Enhanced Antigen Presentation This compound->Immunogenicity Induces IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Key Insights for Research and Development

  • Rational Combination is Crucial: Its efficacy is highly context-dependent and often relies on the presence of specific co-factors, such as endogenously produced TNFα or TRAIL, or concurrent genotoxic stress from chemotherapy [7] [3].
  • Biomarker-Driven Approach is Promising: Research indicates that specific genetic backgrounds, such as LKB1 mutations in NSCLC or a TNFα gene expression signature in TNBC, may predict higher sensitivity to this compound [6] [3].
  • Overcoming Resistance: A key application is re-sensitizing resistant cancers. Studies in platinum-resistant ovarian cancer and TRAIL-resistant breast cancer show that this compound can overcome blocks in apoptosis, making it a valuable strategy for treating refractory disease [4] [7].

References

Preclinical Promise: Mechanistic Rationale and Robust Single-Agent & Combination Data

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies established that birinapant, a bivalent SMAC mimetic, induces apoptosis by promoting the degradation of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2), which shifts TNF-α signaling from promoting cell survival to triggering cell death [1] [2]. The experimental data below showcases its potent activity.

Cancer Type Model System Treatment Key Findings Source
Melanoma 17 cell lines (2D, 3D spheroid) This compound + TNF-α Strong combination activity in 12/18 cell lines; effective in BRAF inhibitor-resistant line [2]. [2]
Pancreatic Adenocarcinoma PANC-1 cell line (in vitro) This compound + Paclitaxel Synergistic killing; alleviated Warburg effect, inhibited survival pathways (PI3K/AKT, JAK/STAT) [3]. [3]
Ovarian Cancer Platinum-resistant cell lines & primary patient samples (3D organoid) This compound + Carboplatin Effective in targeting a subset of platinum-resistant models [4]. [4]
Pancreatic Adenocarcinoma PANC-1 cell line (in vitro) This compound + Paclitaxel Synergistic interaction; model showed this compound promoted apoptosis of paclitaxel-arrested cells [5]. [5]

A key concept from preclinical research is that this compound's efficacy is often dependent on combination with an exogenous or tumor microenvironment-derived death signal, such as TNF-α [2]. In vivo models also showed single-agent activity even when in vitro models did not, suggesting the tumor microenvironment provides necessary co-factors [2].

Clinical Realities: Limited Single-Agent Efficacy and a Shift to Combinations

Clinical trials confirmed that this compound engages its intended targets in humans but has shown limited efficacy as a single agent, prompting a strategic pivot toward combination therapies.

Trial Phase / Focus Patient Population Treatment Key Clinical Outcomes Source
Phase I Refractory Solid Tumors or Lymphoma This compound (single agent) MTD: 47 mg/m²; well-tolerated; proof-of-mechanism (cIAP1 suppression); stable disease in some patients [6]. [6]
Phase II Platinum-Resistant Ovarian Cancer This compound (single agent) Accrual stopped for lack of clinical benefit; confirmed target suppression (cIAP1 downregulation) in tumor and PBMCs [7]. [7]

The definitive phase II trial (NCT01681368) in platinum-resistant ovarian cancer was terminated early after only 11 patients due to a lack of clinical benefit, despite clear evidence of consistent target suppression (downregulation of cIAP1 and pro-caspase3) in tumor biopsies and peripheral blood mononuclear cells [7]. This critical finding demonstrated that the drug mechanism was functioning as intended, but target suppression alone was insufficient for a robust clinical response as a single agent [7]. The authors concluded that single-agent activity was limited, and future development should focus on rational combination therapy [7].

Key Insights for Research and Development

The collective data on this compound yields several critical insights for drug development professionals:

  • The Single-Agent Paradigm is Likely Insufficient: The clinical data strongly suggests that the apoptosis-inducing potential of this compound requires co-operative stress signals (like TNF-α or chemotherapy-induced damage) to be fully realized in patients, mirroring preclinical findings [7] [2].
  • Biomarker-Driven Patient Selection is Crucial: The efficacy of this compound combined with carboplatin was only observed in a subset of platinum-resistant ovarian cancer models [4]. Future clinical success depends on identifying predictive biomarkers to select responsive patient populations.
  • Confirming Target Engagement Does Not Guarantee Efficacy: The phase II trial was a pivotal demonstration that even successful proof-of-mechanism (target suppression) in human tumor tissue does not automatically translate to clinical efficacy, highlighting the complexity of apoptosis pathways in cancer [7].

Visualizing the Core Mechanism of Action

The following diagram illustrates the established mechanistic switch that this compound creates in cell signaling, which is the foundation for its combination strategies.

G TNF TNF-α TNFR TNFR1 TNF->TNFR Binds Cplx1 Complex I (Pro-Survival) TNFR->Cplx1 With cIAPs Cplx2 Complex II (Death-Inducing) TNFR->Cplx2 Without cIAPs NFkB NF-κB Activation Cplx1->NFkB Survival Cell Survival & Proliferation NFkB->Survival This compound This compound This compound->Cplx1 Degrades cIAPs Caspase8 Caspase-8 Activation Cplx2->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

References

Birinapant synergistic validation with standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Validation of Birinapant with Chemotherapy

Cancer Type Standard Chemotherapy Key Experimental Findings Synergy Measurement & Notes Primary Citation
Epithelial Ovarian Cancer (Platinum-Resistant) Carboplatin Effective in subset of 7 cell lines & 10 platinum-resistant primary patient tumors in 3D organoid assays; effective in patient-derived xenograft (PDX) model. Synergy determined via Loewe additivity model (score >10). Highlights utility of 3D organoid bioassays. [1] [2]
Pancreatic Adenocarcinoma (PDAC) Paclitaxel Combined treatment reduced G2/M arrest & polyploidy, increased apoptosis; altered proteome (increased pJNK, decreased Bcl-2). Strong synergy observed; multi-scale pharmacodynamic model developed. [3] [4]
Oesophageal Adenocarcinoma (OAC) Cisplatin, 5-Fluorouracil Combination with AKT inhibitor ALM301 enhanced efficacy; resistance linked to IAP expression. Dual AKT/IAP inhibition was highly synergistic. Synergy (CI<1) confirmed; effect was context-dependent. [5]
Ovarian Cancer (with Low Caspase 8) Carboplatin + Paclitaxel Enhanced cell death in Caspase 8-deficient cells; shifted death mechanism from apoptosis to necroptosis, overcoming resistance. Synergistic with paclitaxel; timing with carboplatin was critical to avoid antagonism. [6]
Ovarian Cancer (in Fibroblast Co-culture) Carboplatin Identified via high-throughput screen; this compound + Carboplatin showed increased selective killing in co-culture mimicking tumor microenvironment. Increased sensitivity in co-culture confirmed in ex vivo patient spheroid cultures. [7]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in these studies.

  • In Vitro 3D Organoid Bioassay (Ovarian Cancer): This assay used a panel of ovarian cancer cell lines and platinum-resistant primary patient tumor samples [1] [2]. Briefly, 5,000 cells/well were suspended in Matrigel and cultured to form organoids. After 1-2 days, they were treated with a dose range of this compound (0-50 nM) and Carboplatin (0-50 µM) for 72 hours. Cell viability was ultimately quantified using the CellTiter-Glo 3D luminescent ATP assay.
  • Proteomic Analysis & Pharmacodynamic Modeling (Pancreatic Cancer): This comprehensive approach involved treating PANC-1 pancreatic cancer cells with this compound and Paclitaxel alone and in combination [3] [4]. The analysis included:
    • Cell proliferation (Sulforhodamine B assay).
    • Apoptosis kinetics (Annexin V/7-AAD staining by flow cytometry).
    • Cell cycle distribution (Propidium Iodide staining).
    • Large-scale proteomic profiling: Using an ion-current-based MS1 quantification (IonStar) method, which quantified over 3,300 proteins with minimal missing data. This data was integrated into a multi-scale, mechanism-based mathematical model to investigate the drug interaction.
  • Synergy Calculation Methods: Multiple studies used the Combination Index (CI) method derived from the median-effect principle of Chou-Talalay [5] [6]. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. The ovarian cancer study [1] used the Loewe additivity model via the SynergyFinder 2.0 tool, where a summary score >10 indicates a likely synergistic interaction.

Mechanism of Action: Signaling Pathways

This compound is a bivalent SMAC mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP. The following diagram illustrates how its mechanism synergizes with chemotherapy.

G Chemo Chemotherapy (e.g., Carboplatin, Paclitaxel) DNA_Damage DNA Damage & Cellular Stress Chemo->DNA_Damage Apoptosis_Signal Strong Pro-Apoptotic Signal DNA_Damage->Apoptosis_Signal Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Apoptosis_Signal->Mitochondria SMAC_Release Release of endogenous SMAC Mitochondria->SMAC_Release Caspase_9 Activation of Caspase-9 Mitochondria->Caspase_9 IAPs IAP Proteins (cIAP1/2, XIAP) SMAC_Release->IAPs Natural Antagonist Caspase_3_7 Executioner Caspases -3 & -7 Caspase_9->Caspase_3_7 Caspase_Inhibition Caspase Inhibition (Blocks Apoptosis) Caspase_9->Caspase_Inhibition Apoptosis Apoptotic Cell Death Caspase_3_7->Apoptosis Caspase_3_7->Caspase_Inhibition This compound This compound (SMAC Mimetic) IAP_Inhibition Degradation of cIAP1/2 Antagonism of XIAP This compound->IAP_Inhibition IAP_Inhibition->IAPs Targets IAP_Inhibition->Caspase_Inhibition Relieves Necroptosis Alternative Cell Death (e.g., Necroptosis) IAP_Inhibition->Necroptosis Enables Caspase_Inhibition->Apoptosis Blocks

The diagram shows that chemotherapy induces apoptosis through intrinsic pathways, a process normally blocked by IAP proteins like XIAP. This compound binds to IAPs, promoting their degradation and preventing them from inhibiting caspases. This "primes" the cell for death, lowering the threshold for chemotherapy to trigger apoptosis. In cases where the apoptotic pathway is blocked (e.g., low Caspase 8), this combination can promote alternative death pathways like necroptosis [6].

Key Research Implications

  • Overcoming Resistance: The evidence strongly supports that this compound can resensitize resistant cancer cells to chemotherapy, particularly in ovarian and pancreatic models, by targeting the fundamental mechanism of apoptosis evasion [1] [8] [6].
  • Context-Dependent Efficacy: The synergistic effect is not universal; it varies by cancer type, specific chemotherapy agent, and tumor cell genetics (e.g., Caspase 8 levels, IAP expression profile) [5] [6].
  • Critical Timing of Administration: One study found that administering this compound on the same day as Carboplatin was antagonistic and reduced survival in mouse models, whereas sequential administration was effective. This underscores the importance of optimizing treatment schedules in clinical translation [6].

References

Birinapant caspase-3 activation confirmation methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Detecting Caspase-3 Activation

The following table summarizes the primary techniques used to confirm caspase-3 activation in response to birinapant treatment.

Method What It Detects Example Experimental Context
Immunoblotting (Western Blot) [1] [2] Presence of cleaved (active) caspase-3 protein fragments, or cleavage of its substrate, PARP [3]. Used to demonstrate this compound + gemcitabine induced caspase-3 cleavage in TNBC cells and xenograft models [3].
Multiplex Immunoassay (Luminex) [2] Quantitative measurement of active caspase-3 in tumor tissue lysates. A validated, fit-for-purpose assay detected a dose-dependent increase in active caspase-3 6 hours after this compound treatment in xenograft models [2].
Caspase Activity Assays [1] Enzymatic activity of caspase-3 using synthetic substrates like DEVD-AMC/AFC. A general method for measuring caspase activity in cell or tissue homogenates; cleavage of the substrate releases a fluorescent signal [1].
Immunostaining [1] Visualization of cleaved caspase-3 within fixed tissue sections or cells. Provides spatial information about apoptosis within a tumor sample [1].

Evidence of Efficacy in Combination Therapies

This compound often requires combination with other agents to effectively induce cell death and robust caspase-3 activation. The table below outlines key findings from preclinical studies.

Combination Partner Cancer Type (Model) Observed Effect & Caspase-3 Activation
Immunotoxin (HB21PE40) [4] Triple-Negative Breast Cancer (MDA-MB-468 xenografts) Combination with this compound caused complete tumor regressions. Efficacy was linked to degradation of cIAP1, not TNFα levels [4].
Gemcitabine [3] Triple-Negative Breast Cancer (In vitro & Xenografts) Strong synergistic effect. Combination treatment activated the intrinsic apoptosis pathway, shown by degradation of cIAP2 and XIAP, and increased cleaved caspase-3 [3].
TRAIL [5] TRAIL-Resistant Breast Cancer (MDA-MB-453 cells) Co-treatment induced apoptosis where single agents failed. Mechanism involved downregulation of cFLIP(L), a key inhibitory protein [5].
Oxaliplatin/5-FU [6] Colon Cancer (CMS1 molecular subtype) This compound sensitized CMS1 cells to chemotherapy, leading to sustained caspase-8 activation, which subsequently triggered the intrinsic pathway and caspase-3 [6].

Experimental Workflow for Confirmation

The logical flow for confirming that this compound activates caspase-3 typically involves treating cells, preparing samples, and then applying one or more detection methods. The diagram below illustrates a generalized workflow.

Start Treat Cancer Cells with this compound (alone or in combination) SamplePrep Prepare Sample (Cell Lysate or Tissue Homogenate) Start->SamplePrep Analysis Analyze for Caspase-3 Activation SamplePrep->Analysis WB Immunoblotting (Detect cleaved caspase-3/PARP) Analysis->WB Luminex Multiplex Immunoassay (Quantify active caspase-3) Analysis->Luminex Enzyme Caspase Activity Assay (Measure DEVDase activity) Analysis->Enzyme IHC Immunostaining (Visualize in tissue) Analysis->IHC

Key Technical Considerations

When designing experiments to study this compound-induced caspase-3 activation, keep these points in mind:

  • Mechanism of Action: this compound is a bivalent Smac mimetic that promotes the degradation of cIAP1 and cIAP2 and inhibits XIAP. This shifts the cellular balance toward apoptosis, allowing for the activation of initiator caspases (e.g., caspase-8/-9) and, subsequently, executioner caspases like caspase-3 [4] [7].
  • Combination is Key: As the evidence shows, this compound often requires a complementary signal to induce robust apoptosis. This can be a chemotherapeutic agent, immunotherapy, or intrinsic cellular stress that provides the initial pro-apoptotic stimulus [3] [5] [6].
  • Temporal Dynamics: Caspase activation is a dynamic process. The timing of sample collection is critical. For instance, peak activation of caspase-3 in xenograft models was observed 6 hours after this compound administration [2].

References

Birinapant cIAP1 degradation validation assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Assays for cIAP1 Degradation

The table below summarizes the core experimental protocols and parameters used to demonstrate birinapant-induced cIAP1 degradation.

Assay Type Key Experimental Parameters Observed Outcome for cIAP1

| Western Blot / Immunoblot Analysis [1] [2] [3] | - Cell Treatment: 10 µM - 1 µM this compound for 1-4 hours.

  • Cell Lysis: Use RIPA buffer with protease inhibitors.
  • Antibodies: Anti-cIAP1 (e.g., R&D Systems AF8181 or Abcam ab154525).
  • Loading Control: β-actin or GAPDH. | Rapid loss of cIAP1 band signal, often within 1-2 hours, indicating proteasomal degradation. | | Cell Viability & Apoptosis Assays [1] [2] [4] | - Treatment: this compound (single agent or combined with TNFα, carboplatin, immunotoxins) for 24-72 hours.
  • Readouts:
    • MTS/MTT assay for viability.
    • Annexin V/PI staining with flow cytometry for apoptosis.
    • Caspase-3/8 activation via western blot. | Functional consequence of cIAP1 loss: reduced cell viability and increased apoptosis. | | Gene Expression Analysis (qRT-PCR) [1] | - Method: Quantitative RT-PCR after this compound treatment (e.g., 24 hours).
  • Target: cIAP2 mRNA.
  • Housekeeping Gene: GAPDH.
  • Analysis: 2−ΔΔCt method. | Can show upregulation of cIAP2 mRNA, a compensatory NF-κB-driven response to cIAP1 degradation. |

Detailed Experimental Protocols

Western Blot for Protein Degradation

This is the most direct method to validate cIAP1 degradation.

  • Cell Treatment: Treat cancer cells (e.g., NSCLC, melanoma, ovarian cancer models) with this compound. A common in vitro concentration is 10 µM, but effects are also observed at lower doses (e.g., 1 µM) [1] [2] [4].
  • Protein Extraction: Lyse cells at various time points (e.g., 1, 2, 4, 8 hours) post-treatment using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors [1] [2].
  • Detection: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with a specific anti-cIAP1 antibody. The degradation is evidenced by a significant reduction or complete loss of the cIAP1 protein band in treated samples compared to the DMSO control [2] [3].
Functional Validation via Apoptosis Assays

These assays confirm the biological consequence of cIAP1 loss.

  • Annexin V/Propidium Iodide (PI) Staining:
    • Harvest this compound-treated cells (after 24-48 hours).
    • Stain with FITC-conjugated Annexin V and PI.
    • Analyze using flow cytometry. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis increases significantly when this compound is effective [1] [2].
  • Caspase Activation:
    • Analyze cell lysates from treated cells by western blot.
    • Probe for cleaved (activated) forms of caspase-8 and caspase-3. This compound sensitizes cells to TNFα-induced apoptosis, leading to pronounced caspase cleavage [2].

Mechanistic Insights & Workflow

This compound is a bivalent Smac mimetic that binds with high affinity to the BIR domains of cIAP1, promoting its auto-ubiquitination and proteasomal degradation. The diagram below illustrates the experimental workflow and the key molecular mechanism.

G cluster_workflow Experimental Workflow cluster_mechanism Key Molecular Mechanism A Treat Cancer Cells with this compound B Lyse Cells & Extract Proteins at Time Points A->B C Analyze cIAP1 Levels via Western Blot B->C D Assess Functional Outcome (Apoptosis/Viability) C->D E Validate & Quantify Results D->E M1 This compound binds cIAP1 (BIR Domain) M2 cIAP1 Auto-ubiquitination M1->M2 M3 Proteasomal Degradation of cIAP1 M2->M3

A critical finding is that TRAF2 protein is required for efficient SM-induced degradation of cIAP1. The BIR1 domain of cIAP1 mediates its interaction with TRAF2, and this interaction is essential for this compound to trigger cIAP1's E3 ligase activity and subsequent degradation [5].

Research Applications & Considerations

  • Synergistic Combinations: this compound's efficacy is often enhanced in combination with other agents. In platinum-resistant epithelial ovarian cancers, this compound combined with carboplatin showed synergistic effects in a subset of patient-derived models [4]. Similarly, it synergized with immunotoxins in triple-negative breast cancer models [3] and with TNFα in melanoma cells [2].
  • Cell Line Variability: Response to this compound is context-dependent. For instance, triple-negative breast cancers (TNBCs) are generally more sensitive than estrogen receptor-positive (ER+) breast cancers, partly due to higher expression of genes in the TNF signaling pathway in TNBCs [6].

References

Birinapant comparison with LCL-161 in hematological malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Preclinical Comparison

The table below summarizes the fundamental differences and documented activities of Birinapant and LCL-161.

Feature This compound LCL-161
Chemical Class Bivalent SMAC mimetic [1] Monovalent SMAC mimetic [1]
IAP Specificity Preferentially targets cIAP1 and cIAP2 [1] Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [1]

| Reported Single-Agent Activity in Hematological Malignancies | Information not prominent in search results | • Synergized with chemotherapy in Rituximab-resistant B-cell lymphoma models [2] • Selective toxicity for JAK2V617F mutant cells in Myeloproliferative Neoplasms (MPN) [3] | | Key Resistance Note | Information not available in search results | Single-agent accelerated disease in a c-MYC-driven lymphoma model, highlighting context-dependent risk [4] | | Clinical Trial Status (in hematological malignancies) | Information not available in search results | Phase 2 trial completed for Myelofibrosis (MF) [5] |

Detailed Experimental Data & Protocols

To support the findings summarized in the table, here is a detailed look at the key experiments and their methodologies.

LCL-161 in Rituximab-Resistant B-Cell Lymphoma

This study demonstrated that LCL-161 can overcome resistance to standard therapies [2].

  • 1. In Vitro Synergy Assay

    • Objective: To determine if LCL-161 enhances the effect of cytotoxic chemotherapy.
    • Protocol: Rituximab-sensitive and Rituximab-resistant cell lines (e.g., Raji, Raji 4RH) were plated and exposed to a range of concentrations of LCL-161 and chemotherapeutic agents (e.g., Gemcitabine, Vinorelbine) both alone and in combination. Cell viability was assessed after 48 hours using a luminescent ATP-based assay (CellTiter-Glo). Synergy was analyzed using software like Prism to calculate combination indices.
    • Key Result: LCL-161 exhibited synergistic enhancement of chemotherapy cytotoxicity in Rituximab-resistant cell lines [2].
  • 2. In Vivo Efficacy Study

    • Objective: To validate the combination effect in a live animal model.
    • Protocol: Severe Combined Immunodeficient (SCID) mice were implanted with Rituximab-resistant lymphoma cells (Raji 4RH). Mice were treated with:
      • Vehicle control
      • Rituximab + Gemcitabine + Vinorelbine (RGV)
      • RGV + LCL-161 Animal survival was monitored as the primary endpoint.
    • Key Result: The combination of LCL-161 with RGV significantly improved survival compared to RGV alone in mice with resistant lymphoma [2].
LCL-161 in JAK2V617F Mutant Myeloproliferative Neoplasms (MPN)

This research showed a unique selective effect of LCL-161 [3].

  • 1. Cell Viability and Selectivity Assay

    • Objective: To test if JAK2V617F mutant cells are more sensitive to LCL-161 than wild-type cells.
    • Protocol: Isogenic pairs of cell lines (e.g., L929 cells expressing JAK2V617F vs. JAK2WT) and human MPN cell lines (e.g., HEL) were treated with a dose range of LCL-161. Viability was measured after 16-48 hours using assays like Annexin V/PI staining for apoptosis and luminescent ATP detection.
    • Key Result: JAK2V617F-mutated cells showed significantly higher sensitivity to LCL-161-induced cell death than their wild-type counterparts. This differential sensitivity was abolished by the addition of exogenous TNFα [3].
  • 2. Mechanistic Investigation

    • Objective: To understand the molecular basis for the selective sensitivity.
    • Protocol: Sensitive cell lines were pre-treated with a JAK2 inhibitor (e.g., Ruxolitinib) or an NF-κB inhibitor prior to exposure to LCL-161. Cell viability was then assessed.
    • Key Result: Inhibition of JAK2 kinase activity or NF-κB signaling diminished the hypersensitivity of JAK2V617F mutant cells to LCL-161, indicating that both pathways are required for the observed effect [3].

Mechanism of Action Signaling Pathway

The following diagram illustrates the general mechanism of Smac mimetics like this compound and LCL-161, which provides context for their anti-cancer activity. The degradation of cIAP1/2 is a critical and common initial step for both compounds [1] [6].

architecture cluster_main SMAC Mimetic-Induced Cell Death Signaling SMAC Smac Mimetic (LCL-161 or this compound) cIAP cIAP1/2 Protein SMAC->cIAP Induces Degradation cIAP1/2 Degradation cIAP->Degradation Induces RIPK1 RIPK1 Stabilization Degradation->RIPK1 NFkB NF-κB Pathway Activation Degradation->NFkB ComplexIIa Complex IIa (FADD, Caspase-8) RIPK1->ComplexIIa ComplexIIb Complex IIb (RIPK1, RIPK3, MLKL) RIPK1->ComplexIIb If Caspases Inhibited Caspase8 Caspase-8 Activation ComplexIIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis TNF TNFα Secretion (Autocrine Loop) TNF->RIPK1 Sensitizes Cell To NFkB->TNF Sensitizes Cell To

Interpretation Guide for Professionals

  • Mechanistic Insight: The hypersensitivity of JAK2V617F mutant cells to LCL-161, which relies on intrinsic JAK2 activity and NF-κB signaling, identifies a potential predictive biomarker for patient selection [3].
  • Combination Strategy: The strong synergy observed with chemotherapy in Rituximab-resistant models suggests that the primary clinical value of these agents, particularly LCL-161, may lie in combination regimens rather than as monotherapies [2] [7].
  • Critical Consideration: The finding that LCL-161 can accelerate disease in a c-MYC-driven lymphoma model is a crucial reminder that the efficacy of SMAC mimetics is highly context-dependent. A robust biomarker strategy is essential to identify both likely responders and populations at potential risk [4].

References

Birinapant patient-derived xenograft model validation

Author: Smolecule Technical Support Team. Date: February 2026

Birinapant Efficacy in Preclinical PDX Models

Cancer Type PDX Model Details Treatment Regimen Key Experimental Data & Outcomes Primary Validation Findings
Triple-Negative Breast Cancer (TNBC) Multiple TNBC PDX models (e.g., PDX-110, -838, -322); ER+ models for contrast [1] This compound (30 mg/kg, i.p., 3x/week) as single agent or with docetaxel [1] Significant tumor growth attenuation in all TNBC models; improved survival; combo with docetaxel induced TNFα to augment response [1] Single-agent activity confirmed; efficacy linked to intact caspase-dependent apoptotic pathway and higher baseline TNFα gene expression [1]
Platinum-Resistant Ovarian Cancer PDX model established from a platinum-resistant patient tumor [2] [3] This compound + Carboplatin [2] [3] Effective tumor targeting in vitro (3D organoid) and in vivo (PDX) for a subset of tumors [2] [3] 3D organoid bioassay served as a predictive preclinical tool; combination therapy overcame IAP-mediated apoptosis evasion [2]
TNBC (Immunotoxin Combo) MDA-MB-468 TNBC cell-derived xenograft [4] This compound + Anti-Transferrin Receptor Immunotoxin (HB21PE40) [4] Complete tumor regressions in combo group; not achieved with either agent alone [4] High IAP protein levels identified as a barrier to immunotoxin efficacy; this compound selectively enhanced apoptosis in this context [4]

Experimental Protocols and Key Methodologies

The validation of these PDX models relied on several sophisticated and standardized experimental protocols.

  • In Vivo PDX Study Design: The general workflow involves implanting patient-derived tumor fragments or cells into immunodeficient mice [5] [6]. For therapy studies, mice bearing established PDX tumors (typically ~100-150 mm³) are randomized into treatment and control groups. This compound is often administered intraperitoneally, with 30 mg/kg three times per week being a common, well-tolerated regimen [1]. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity [5].
  • In Vitro 3D Organoid Bioassay: This method is used for higher-throughput drug screening before in vivo validation. Patient-derived tumor cells are embedded in Matrigel to form 3D organoids [2] [7]. These organoids are treated with a dose range of this compound and/or other drugs (e.g., carboplatin) for 3-7 days. Cell viability is then quantified using assays like ATP luminescence (CellTiter-Glo) [2] [3].
  • Drug Synergy Analysis: The synergistic effect of this compound combined with other agents is quantitatively analyzed using software like SynergyFinder [2]. Researchers input viability data from a matrix of drug concentrations, and the tool calculates a synergy score based on models like Loewe additivity. A score greater than 10 indicates a likely synergistic interaction [2].

Mechanism of Action and Signaling Pathways

The efficacy of this compound in PDX models is rooted in its mechanism of action, which promotes apoptosis in cancer cells. The following diagram illustrates the key signaling pathways involved.

G This compound Promotes Apoptosis via IAP Inhibition and TNFR1 Pathway This compound This compound IAPs IAP Proteins (cIAP1/2, XIAP) This compound->IAPs Binds and Inhibits TNFalpha TNFα Secretion This compound->TNFalpha Induces Autocrine Secretion Caspases Caspase-3, -7, -9 (Active) IAPs->Caspases Normally Inhibits TNFR1 TNFR1 Complex TNFalpha->TNFR1 Binds TNFR1->Caspases Promotes Activation via Complex II Apoptosis Apoptosis Caspases->Apoptosis

This compound reshapes the tumor immunopeptidome and enhances antigen presentation [8]. A recent study found that treatment with this compound increases the diversity and abundance of immunopeptides presented by MHC class I molecules on cancer cells. This includes an increased presentation of cancer/testis antigens (CTAs) and neoantigens, which enhances tumor immunogenicity and could potentially improve the efficacy of immunotherapies [8].

Key Insights for Researchers

  • Model Selection is Critical: The predictive value of a PDX model depends heavily on its validity. It is crucial to use models that have been credentialed to retain the original tumor's histology, genetics, and heterogeneity [9] [10].
  • Not a Universal Solution: The response to this compound is not uniform across all PDX models. Its efficacy is particularly dependent on the tumor's underlying biology, especially the competence of the death receptor signaling pathway [1].
  • Combination is Key: As shown across multiple studies, this compound's most promising application is in combination therapies, where it can sensitize tumors to conventional chemotherapy, targeted toxins, or immunotherapy [2] [1] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

806.42908786 g/mol

Monoisotopic Mass

806.42908786 g/mol

Heavy Atom Count

58

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O4Z07B57R

Wikipedia

Birinapant

Dates

Last modified: 08-15-2023
1: Elsawy MA, Tikhonova IG, Martin SL, Walker B. Smac-derived Aza-peptide As an Aminopeptidase-resistant XIAP BIR3 Antagonist. Protein Pept Lett. 2015 Jun 21. [Epub ahead of print] PubMed PMID: 26095377.
2: Ebert G, Allison C, Preston S, Cooney J, Toe JG, Stutz MD, Ojaimi S, Baschuk N, Nachbur U, Torresi J, Silke J, Begley CG, Pellegrini M. Eliminating hepatitis B by antagonizing cellular inhibitors of apoptosis. Proc Natl Acad Sci U S A. 2015 May 5;112(18):5803-8. doi: 10.1073/pnas.1502400112. Epub 2015 Apr 20. PubMed PMID: 25902530; PubMed Central PMCID: PMC4426438.
3: Papaevangelou E, Almeida GS, Jamin Y, Robinson SP, deSouza NM. Diffusion-weighted MRI for imaging cell death after cytotoxic or apoptosis-inducing therapy. Br J Cancer. 2015 Apr 28;112(9):1471-9. doi: 10.1038/bjc.2015.134. Epub 2015 Apr 16. PubMed PMID: 25880014; PubMed Central PMCID: PMC4453679.
4: Brady SW, Zhang J, Tsai MH, Yu D. PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition. Cancer Biol Ther. 2015;16(3):402-11. doi: 10.1080/15384047.2014.1002693. PubMed PMID: 25692408.
5: Lee EW, Seong D, Seo J, Jeong M, Lee HK, Song J. USP11-dependent selective cIAP2 deubiquitylation and stabilization determine sensitivity to Smac mimetics. Cell Death Differ. 2015 Jan 23. doi: 10.1038/cdd.2014.234. [Epub ahead of print] PubMed PMID: 25613375.
6: Eytan DF, Snow GE, Carlson SG, Schiltz S, Chen Z, Van Waes C. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Laryngoscope. 2015 Mar;125(3):E118-24. doi: 10.1002/lary.25056. Epub 2014 Nov 28. PubMed PMID: 25431358; PubMed Central PMCID: PMC4336212.
7: Mak PY, Mak DH, Ruvolo V, Jacamo R, Kornblau SM, Kantarjian H, Andreeff M, Carter BZ. Apoptosis repressor with caspase recruitment domain modulates second mitochondrial-derived activator of caspases mimetic-induced cell death through BIRC2/MAP3K14 signalling in acute myeloid leukaemia. Br J Haematol. 2014 Nov;167(3):376-84. doi: 10.1111/bjh.13054. Epub 2014 Jul 31. PubMed PMID: 25079338; PubMed Central PMCID: PMC4357400.
8: Condon SM, Mitsuuchi Y, Deng Y, LaPorte MG, Rippin SR, Haimowitz T, Alexander MD, Kumar PT, Hendi MS, Lee YH, Benetatos CA, Yu G, Kapoor GS, Neiman E, Seipel ME, Burns JM, Graham MA, McKinlay MA, Li X, Wang J, Shi Y, Feltham R, Bettjeman B, Cumming MH, Vince JE, Khan N, Silke J, Day CL, Chunduru SK. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014 May 8;57(9):3666-77. doi: 10.1021/jm500176w. Epub 2014 Apr 15. PubMed PMID: 24684347.
9: Benetatos CA, Mitsuuchi Y, Burns JM, Neiman EM, Condon SM, Yu G, Seipel ME, Kapoor GS, Laporte MG, Rippin SR, Deng Y, Hendi MS, Tirunahari PK, Lee YH, Haimowitz T, Alexander MD, Graham MA, Weng D, Shi Y, McKinlay MA, Chunduru SK. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models. Mol Cancer Ther. 2014 Apr;13(4):867-79. doi: 10.1158/1535-7163.MCT-13-0798. Epub 2014 Feb 21. Erratum in: Mol Cancer Ther. 2014 Sep;13(9):2246-7. Dosage error in article text. PubMed PMID: 24563541.
10: Carter BZ, Mak PY, Mak DH, Shi Y, Qiu Y, Bogenberger JM, Mu H, Tibes R, Yao H, Coombes KR, Jacamo RO, McQueen T, Kornblau SM, Andreeff M. Synergistic targeting of AML stem/progenitor cells with IAP antagonist birinapant and demethylating agents. J Natl Cancer Inst. 2014 Feb;106(2):djt440. doi: 10.1093/jnci/djt440. PubMed PMID: 24526787; PubMed Central PMCID: PMC3952202.

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